Trimethyltin
Description
Properties
CAS No. |
1631-73-8 |
|---|---|
Molecular Formula |
C3H9Sn |
Molecular Weight |
163.81 g/mol |
InChI |
InChI=1S/3CH3.Sn/h3*1H3; |
InChI Key |
LYRCQNDYYRPFMF-UHFFFAOYSA-N |
SMILES |
C[Sn](C)C |
Canonical SMILES |
C[Sn](C)C |
Other CAS No. |
1631-73-8 |
Synonyms |
trimethylstannane trimethyltin |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Trimethyltin-Induced Neurotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethyltin (TMT) is a potent organotin compound known for its profound and selective neurotoxicity, particularly targeting the limbic system, with the hippocampus being the most vulnerable region.[1][2] This selective action makes TMT an invaluable tool in experimental models to study the mechanisms of neurodegeneration, neuroinflammation, and associated cognitive decline, which share pathological features with conditions like Alzheimer's disease and temporal lobe epilepsy.[1][3] TMT-induced neurotoxicity is not a single event but a complex cascade involving multiple interconnected pathways. The primary mechanisms include the induction of neuronal apoptosis through excitotoxicity and caspase activation, a robust and temporally orchestrated neuroinflammatory response involving microglia and astrocytes, the generation of significant oxidative stress, and the disruption of synaptic integrity.[1][4] This technical guide provides an in-depth exploration of these core mechanisms, presents key quantitative findings in a structured format, details common experimental protocols, and visualizes the critical signaling pathways to offer a comprehensive resource for professionals in neuroscience and drug development.
Core Mechanisms of this compound Neurotoxicity
The pathophysiology of TMT intoxication is multifaceted, primarily revolving around three interconnected processes: direct neuronal cell death, a pronounced neuroinflammatory response, and overwhelming oxidative stress.
Neuronal Cell Death: A Multi-Pathway Process
TMT triggers neuronal death selectively in hippocampal regions, including the granular neurons of the dentate gyrus and the pyramidal cells of the Cornu Ammonis (CA1, CA3, and CA4 regions).[2][5][6] This cell death occurs through a combination of apoptosis and excitotoxicity.
-
Apoptotic Pathways: TMT is a potent inducer of apoptosis, or programmed cell death.[4][7] This process is executed by a family of cysteine proteases called caspases.[8]
-
Caspase Activation: Studies have shown that TMT activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The intrinsic pathway involves the activation of caspase-9, while the extrinsic pathway is initiated by caspase-8.[4][9] Both pathways converge on the executioner caspase, caspase-3, which cleaves key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[9][10] In cortical neurons, TMT toxicity is initially mediated by the activation of the caspase-8/caspase-3 pathway.[9]
-
Mitochondrial Dysfunction: TMT exposure leads to the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from mitochondria, which is a critical step for the activation of caspase-9.[4][11]
-
-
Excitotoxicity: There is evidence that excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage, contributes to TMT's effects.[12][13]
-
Glutamate Receptor Involvement: TMT can induce the release of glutamate, leading to overactivation of its receptors, particularly NMDA and kainate receptors.[12][13] This leads to a massive influx of calcium, which can trigger downstream neurotoxic cascades.[2] The subsequent loss of NMDA and kainate receptors observed in later stages of TMT toxicity is likely a consequence of the death of neurons bearing these receptors.[14][15]
-
Neuroinflammation: The Glial Response
A prominent feature of TMT-induced brain damage is a powerful neuroinflammatory response characterized by the activation of glial cells.[1][2]
-
Microglial and Astrocyte Activation: TMT intoxication triggers the rapid activation of both microglia (the resident immune cells of the brain) and astrocytes.[2][16] This glial response is not uniform; studies show that microglial activation is an early event, often preceding significant neuronal death and subsequent astrogliosis (the activation and proliferation of astrocytes).[16][17]
-
Astrocyte-Mediated Microglial Activation: In vitro co-culture experiments suggest that astrocytes play a crucial role in initiating the inflammatory cascade by triggering microglial activation in response to TMT.[18][19]
-
Pro-inflammatory Signaling: Activated microglia and astrocytes release a host of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and nitric oxide (NO).[17][20] The production of these molecules is driven by the activation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (specifically p38 and JNK).[17][21] This sustained inflammatory environment contributes significantly to ongoing neuronal damage.[17]
Oxidative Stress
Oxidative stress is a key component linking TMT exposure to apoptosis and inflammation.[1][4]
-
ROS Generation: TMT directly induces the production of reactive oxygen species (ROS) in neuronal and glial cells.[4] In microglia, this process is mediated, at least in part, by the enzyme NADPH oxidase.[17]
-
Cellular Damage: The excess ROS leads to peroxidative damage to lipids, proteins, and DNA, disrupts energy metabolism, and overwhelms the cell's antioxidant defenses, ultimately contributing to apoptotic cell death.[22] Pharmacological inhibition of oxidative stress can prevent TMT-induced cell death, highlighting its critical role in the toxicity pathway.[4]
Disruption of Synaptic Plasticity and Function
The cognitive deficits, such as learning and memory impairment, seen after TMT exposure are a direct consequence of damage to the hippocampus and the disruption of synaptic function.[2][23]
-
Altered Synaptic Proteins: TMT-induced neurodegeneration affects the expression of key proteins involved in synaptic transmission and plasticity, such as synaptophysin.[24]
-
Neurotrophic Factor Imbalance: The toxin alters the delicate balance of neurotrophic factors. Brain-Derived Neurotrophic Factor (BDNF), a critical molecule for neuronal survival, synaptic plasticity, and memory, is significantly impacted by TMT-induced injury.[23][24][25] This disruption in neurotrophic support further exacerbates neuronal dysfunction and contributes to cognitive impairment.
Quantitative Data Summary
The following tables summarize key findings regarding the molecular and cellular changes observed following TMT administration.
Table 1: Key Molecular Events in TMT-Induced Neuronal Apoptosis
| Pathway Component | Observed Effect | Brain Region / Cell Type | Key References |
|---|---|---|---|
| Caspase-9 | Activation | PC12 Cells | [4] |
| Caspase-8 | Activation (initial event) | Primary Cortical Neurons | [9] |
| Caspase-3 | Activation / Cleavage | Primary Cortical Neurons, SH-SY5Y Cells | [9][26] |
| Bax | Upregulation | Hippocampal Cell Line (HT-22) | [11] |
| p38 MAPK | Activation (required for apoptosis) | PC12 Cells | [4] |
| NMDA/Kainate Receptors | Extensive loss of binding sites | Hippocampus (CA3, CA1) |[14][15] |
Table 2: Cellular and Molecular Markers of Neuroinflammation in TMT Models
| Marker | Cell Type | Observed Effect | Time Course | Key References |
|---|---|---|---|---|
| Microglial Activation | Microglia | Hypertrophy, phagocytic clusters | Appears at Day 2, peaks at Day 4-7 | [16] |
| Astrocyte Activation (Astrogliosis) | Astrocytes | Increased GFAP expression | Follows microglial activation | [2][16] |
| TNF-α | Microglia, Astrocytes | Increased production/expression | Early and sustained | [17][20] |
| IL-1β | Astrocytes | Increased expression | Late stage (Day 7+) | [20][27] |
| Nitric Oxide (NO) | Microglia | Increased production | - | [17] |
| NF-κB | Microglia, Astrocytes | Activation | - | [17][27] |
| NADPH Oxidase | Microglia | Mediates TMT-induced ROS | - |[17] |
Table 3: Effects of TMT on Synaptic Markers and Signaling Molecules
| Molecule | Effect | Brain Region | Key References |
|---|---|---|---|
| BDNF | Altered expression (impaired) | Hippocampus | [23][25] |
| Synaptophysin | Reduced expression | Prefrontal Cortex (following HI model) | [24] |
| Nerve Growth Factor (NGF) | Increased non-neuronal expression | Hippocampus | [28] |
| p-ERK | Altered signaling | Hippocampus |[25] |
Key Experimental Protocols
The following are generalized protocols for common methodologies used in the study of TMT neurotoxicity, based on standard practices cited in the literature.
Protocol 1: TMT Administration and Animal Model (Rat)
-
Animal Model: Adult male Wistar or Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
TMT Preparation: this compound chloride (TMT) is typically dissolved in sterile 0.9% saline to the desired concentration.
-
Administration: A single intraperitoneal (i.p.) injection is the most common route of administration. A widely used dosage to induce robust hippocampal neurodegeneration is 8.0 mg/kg body weight.[15][16][27]
-
Post-Injection Monitoring: Animals are closely monitored for the development of characteristic behavioral signs of TMT toxicity, which can include tremors, hyperactivity, aggression, and seizures.[2] These signs typically appear within a few days post-injection.
-
Experimental Timeline: Tissues are typically collected for analysis at various time points post-injection (e.g., 2, 4, 7, 14, or 21 days) to study the temporal progression of neurodegeneration and inflammation.[15][16]
Protocol 2: Immunohistochemistry for Glial Activation Markers (Iba-1/GFAP)
-
Tissue Preparation: At the designated endpoint, animals are deeply anesthetized and transcardially perfused with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Brains are extracted, post-fixed in 4% PFA overnight, and then cryoprotected in a 30% sucrose (B13894) solution.
-
Sectioning: Brains are sectioned on a cryostat or vibratome at a thickness of 30-40 µm. Sections containing the hippocampus are collected in PBS.
-
Immunostaining:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer incubation at 80°C).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Incubate sections overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Wash sections extensively in PBS.
-
Incubate with appropriate Alexa Fluor-conjugated secondary antibodies (e.g., Goat anti-Rabbit 488, Goat anti-Mouse 594) for 2 hours at room temperature, protected from light.
-
Wash sections in PBS.
-
-
Mounting and Imaging: Sections are mounted onto glass slides, air-dried, and coverslipped with a mounting medium containing DAPI for nuclear counterstaining. Images are captured using a confocal or fluorescence microscope.
Protocol 3: Western Blot Analysis for Apoptotic and Synaptic Proteins
-
Protein Extraction: The hippocampus is rapidly dissected from fresh, non-perfused brains on ice. Tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: The total protein concentration of the lysate is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) per sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 4-20% Tris-glycine polyacrylamide gel. Proteins are separated by size via electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bax, anti-BDNF, anti-Synaptophysin) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imaging system or X-ray film. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
Visualized Signaling and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathological cascades and experimental designs discussed.
References
- 1. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Omics Analysis of Hippocampus in Rats Administered this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neurotoxicant this compound induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Modulation of Excitotoxicity through the Combined Use of NMDA Receptor Inhibition and Group III mGlu Activation Reduces TMT-Induced Neurodegeneration in the Rat Hippocampus [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-evoked neuronal apoptosis and glia response in mixed cultures of rat hippocampal dentate gyrus: a new model for the study of the cell type-specific influence of neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of caspases in neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound initially activates the caspase 8/caspase 3 pathway for damaging the primary cultured cortical neurons derived from embryonic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "this compound-induced neurotoxicity: In vitro and in vivo mechanistic s" by Michael David Kane [docs.lib.purdue.edu]
- 13. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate this compound-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced loss of NMDA and kainate receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spatiotemporal changes in hippocampal NMDA receptor binding as a consequence of this compound neurotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential activation of microglia and astrocytes following trimethyl tin-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microglia is activated by astrocytes in this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The organotin compounds this compound (TMT) and triethyltin (TET) but not tributyltin (TBT) induce activation of microglia co-cultivated with astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Recent studies on the this compound actions in central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The main mechanisms of this compound chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pentoxifylline Protects Against Hippocampal Damage and Memory Impairment Induced by this compound - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 24. Expression of synaptophysin and BDNF in the medial prefrontal cortex following early life stress and neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate this compound-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - ProQuest [proquest.com]
- 27. Microglial- and Astrocyte-Specific Expression of Purinergic Signaling Components and Inflammatory Mediators in the Rat Hippocampus During this compound-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound-induced plastic neuronal changes in rat hippocampus are accompanied by astrocytic trophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Physicochemical Properties of Trimethyltin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (TMT) refers to a class of organotin compounds with the formula (CH₃)₃Sn-X, where X can be a variety of anionic ligands. The most common and well-studied of these is this compound chloride ((CH₃)₃SnCl), a white, crystalline solid with a characteristic unpleasant odor.[1] this compound compounds are potent neurotoxins and have been utilized as model compounds in neurotoxicity research.[2] This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, with a focus on this compound chloride and its hydrolysis product, this compound hydroxide (B78521). It includes detailed experimental protocols for the determination of these properties and visual representations of key synthesis and toxicological pathways.
Physicochemical Properties
The core physicochemical properties of this compound chloride and this compound hydroxide are summarized in the tables below for easy comparison. These properties are crucial for understanding the environmental fate, transport, and toxicological profile of these compounds.
Table 1: Physicochemical Properties of this compound Chloride
| Property | Value | Reference(s) |
| IUPAC Name | Chlorotrimethylstannane | [3] |
| CAS Number | 1066-45-1 | [3] |
| Molecular Formula | C₃H₉ClSn | [3] |
| Molecular Weight | 199.27 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 37-39 °C | [4] |
| Boiling Point | 148-150 °C | |
| Density | 1.57 g/cm³ (at 20°C) | |
| Vapor Pressure | 2.3 mmHg (at 25°C) | |
| Water Solubility | Soluble | [4] |
| Octanol-Water Partition Coefficient (log Kow) | 1.25 (estimated) | |
| Flash Point | 97 °C | [4] |
| Stability | Moisture sensitive; susceptible to hydrolysis | [4] |
Table 2: Physicochemical Properties of this compound Hydroxide
| Property | Value | Reference(s) |
| IUPAC Name | Hydroxy(trimethyl)stannane | |
| CAS Number | 56-24-6 | |
| Molecular Formula | C₃H₁₀OSn | |
| Molecular Weight | 180.82 g/mol | |
| Appearance | White solid powder | |
| Melting Point | 118 °C (decomposes) | |
| Boiling Point | Sublimes at 80 °C | |
| Water Solubility | Soluble | |
| Stability | Air-stable in solid state |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques and OECD guidelines.
Synthesis of this compound Compounds
a) Synthesis of this compound Chloride:
A common laboratory-scale synthesis of this compound chloride involves the redistribution reaction between tetramethyltin (B1198279) and tin(IV) chloride.
-
Reaction: 3 (CH₃)₄Sn + SnCl₄ → 4 (CH₃)₃SnCl
-
Procedure:
-
In a fume hood, combine tetramethyltin and tin(IV) chloride in a 3:1 molar ratio in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture under reflux. The reaction is typically performed without a solvent.
-
Monitor the reaction progress using a suitable analytical technique (e.g., ¹H NMR spectroscopy).
-
Upon completion, the product, this compound chloride, can be purified by distillation.
-
b) Synthesis of this compound Hydroxide:
This compound hydroxide can be synthesized via the hydrolysis of this compound chloride.[4]
-
Reaction: (CH₃)₃SnCl + NaOH → (CH₃)₃SnOH + NaCl
-
Procedure:
-
Dissolve this compound chloride in a suitable solvent, such as methanol.
-
Slowly add a stoichiometric amount of an aqueous sodium hydroxide solution with stirring.
-
Continue stirring at room temperature for a specified period (e.g., 1 hour).
-
The product, this compound hydroxide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water to remove any unreacted starting materials and sodium chloride, and dry under vacuum.
-
Determination of Melting Point
The melting point of this compound chloride can be determined using the capillary method with a melting point apparatus.[3][5]
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
Finely powder a small sample of dry this compound chloride.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point (approximately 37-39°C).
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The melting point is reported as this range.
-
Determination of Boiling Point
The boiling point of liquid organotin compounds can be determined using a micro-boiling point method. As this compound chloride is a solid at room temperature, this method would be applicable after it has been melted.
-
Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer.
-
Procedure:
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the sample.
-
Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heat the bath slowly and uniformly.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
-
Determination of Density
For solid compounds like this compound chloride, the density can be determined by the displacement method.[6]
-
Apparatus: Analytical balance, graduated cylinder or pycnometer, a liquid in which the solid is insoluble (e.g., a hydrocarbon solvent).
-
Procedure:
-
Weigh a known mass of the solid this compound chloride sample using an analytical balance.
-
Partially fill a graduated cylinder with the chosen liquid and record the initial volume (V₁).
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
Record the final volume (V₂) of the liquid and solid combined.
-
The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁).
-
Calculate the density using the formula: Density = mass / volume.
-
Determination of Water Solubility (OECD Guideline 105)
The flask method, as described in OECD Guideline 105, is suitable for substances with a solubility greater than 10⁻² g/L, which is appropriate for this compound chloride.[7][8][9]
-
Principle: An excess of the test substance is equilibrated with water at a constant temperature, and the concentration of the substance in the aqueous phase is determined.
-
Procedure:
-
Add an excess amount of this compound chloride to a known volume of distilled water in a flask.
-
Agitate the mixture at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the mixture to stand to let undissolved material settle.
-
Separate the aqueous phase from the solid phase, for example, by centrifugation and filtration through a membrane filter that does not adsorb the substance.
-
Determine the concentration of this compound in the clear aqueous solution using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or atomic absorption spectroscopy (AAS).[10][11]
-
The determined concentration represents the water solubility of the substance at that temperature.
-
Determination of Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107)
The shake-flask method, outlined in OECD Guideline 107, is a common method for determining the octanol-water partition coefficient for compounds with a log Kow in the range of -2 to 4.[12][13]
-
Principle: The test substance is dissolved in a two-phase system of n-octanol and water, and the equilibrium concentrations in both phases are measured.
-
Procedure:
-
Prepare a stock solution of this compound chloride in n-octanol.
-
In a separatory funnel, combine a known volume of n-octanol (pre-saturated with water) and a known volume of water (pre-saturated with n-octanol).
-
Add a small volume of the stock solution to the funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate.
-
Carefully separate the n-octanol and water layers.
-
Determine the concentration of this compound chloride in each phase using a suitable analytical method (e.g., GC-MS).
-
The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logarithm of this value (log Kow) is reported.
-
Neurotoxic Signaling Pathways of this compound
This compound is a well-established neurotoxicant that induces neuronal cell death, particularly in the hippocampus. Its mechanism of toxicity involves the activation of inflammatory and oxidative stress pathways in glial cells, as well as direct effects on neuronal energy metabolism.
The diagram above illustrates two key pathways of this compound neurotoxicity. In microglia, this compound activates NADPH oxidase, leading to the generation of reactive oxygen species (ROS). This oxidative stress, in turn, activates mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which then leads to the activation of the transcription factor NF-κB. Activated NF-κB promotes the expression of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), contributing to neuronal damage.
In neurons, this compound can disrupt energy metabolism by down-regulating the expression of phosphorylated AMP-activated protein kinase (p-AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This inhibition of energy metabolism, coupled with direct peroxidative damage, ultimately leads to neuronal cell death.
Conclusion
This technical guide has provided a detailed overview of the core physicochemical properties of this compound, with a focus on this compound chloride. The summarized data and detailed experimental protocols offer valuable resources for researchers and professionals working with this class of compounds. The visualization of the synthesis and neurotoxic pathways provides a clear and concise understanding of the chemical and biological behavior of this compound. A thorough understanding of these fundamental properties is essential for the safe handling, risk assessment, and development of potential therapeutic interventions related to organotin compounds.
References
- 1. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 2. This compound chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CHLORIDE CAS#: 1066-45-1 [m.chemicalbook.com]
- 4. This compound chloride | Me3SnCl | (CH3)3SnCl – Ereztech [ereztech.com]
- 5. tiu.edu.iq [tiu.edu.iq]
- 6. oecd.org [oecd.org]
- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. analchemres.org [analchemres.org]
- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. oecd.org [oecd.org]
- 13. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
The Neurotoxicology of Trimethyltin: An In-depth Guide to Early Research
An Examination of the Foundational Studies on Trimethyltin-Induced Neurodegeneration for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the early scientific investigations into the neurotoxic effects of this compound (TMT), with a primary focus on research conducted before the year 2000. TMT, a potent organotin compound, emerged as a significant tool in neuroscience research due to its remarkable ability to induce selective and delayed neuronal death, particularly within the limbic system. This document synthesizes key findings on its mechanism of action as understood in the early years, presents quantitative data from seminal studies in a structured format, details the experimental protocols used, and visualizes the conceptual pathways and workflows of the time.
Early Hypotheses on the Mechanism of Neurotoxicity
Early research into how this compound damages the brain centered on its profound and selective impact on the hippocampus and other limbic structures.[1] While the precise molecular pathways were not fully elucidated, initial hypotheses proposed a cascade of events leading to neuronal death. The leading theories suggested that TMT disrupts the delicate balance between neuronal excitation and inhibition.[2] This imbalance was thought to be a primary driver of the observed neurodegeneration, a concept that laid the groundwork for later investigations into excitotoxicity.
Another key observation from early ultrastructural studies was the alteration of subcellular components. Researchers noted that the first signs of cellular injury involved the accumulation of dense-cored vesicles and tubules related to the Golgi-associated endoplasmic reticulum (GERL), suggesting a disruption in cellular processing and autophagy as a critical early event in the pathogenic process. Alterations in mitochondria were not identified as primary triggers in the very first stages of injury.
Furthermore, studies on synaptosomes indicated that TMT could inhibit the uptake of key neurotransmitters, including GABA, norepinephrine, and serotonin.[3] This interference with neurotransmitter reuptake was proposed to alter synaptic concentrations, contributing to the overall neurochemical imbalance and functional deficits observed in TMT-intoxicated animals.[3][4]
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// Edges TMT -> {Neurotransmitter, GERL} [penwidth=2]; Neurotransmitter -> Imbalance [penwidth=2]; Imbalance -> Pathology [penwidth=2]; GERL -> Pathology [penwidth=2]; Pathology -> Death [penwidth=2]; }
Caption: Early hypothesized mechanism of TMT neurotoxicity.
Quantitative Data from Foundational Studies
The following tables summarize key quantitative findings from seminal early studies on TMT neurotoxicity. These data provided the initial framework for understanding the dose-response relationship, target regions, and neurochemical impact of the compound.
Table 1: Acute Toxicity and Brain Concentration
| Parameter | Species | Administration Route | Value | Source |
| LD₅₀ | Rat | Oral (Gavage) | 12.6 mg/kg | Brown et al., 1979[1] |
| Brain Concentration | Rat | Oral (Gavage) | ~1.4 µg/g (wet weight) | Brown et al., 1979[1] |
| Comment | Associated with neuronal alterations after a single 10 mg/kg dose or two 4 mg/kg doses. |
Table 2: Neurochemical Alterations
| Neurotransmitter | Brain Region | Effect | Dose / Species | Source |
| GABA | Hippocampus | Decreased Concentration | 1 mg/kg (i.p.) / Rat | Mailman et al., 1984[4] |
| Dopamine | Striatum | Decreased Concentration | 1 mg/kg (i.p.) / Rat | Mailman et al., 1984[4] |
| Serotonin | Striatum, N. Accumbens | Decreased Concentration | 3 mg/kg (oral) / Rat | DeHaven et al., 1984[5] |
| 5-HIAA (Serotonin Metabolite) | Hippocampus, Striatum | Increased Concentration | 3-7 mg/kg (oral) / Rat | DeHaven et al., 1984[5] |
| GABA Uptake (IC₅₀) | Forebrain Synaptosomes | Inhibition | 75 µM / Mouse | Doctor et al., 1982[3] |
| Serotonin Uptake (IC₅₀) | Forebrain Synaptosomes | Inhibition | 24 µM / Mouse | Doctor et al., 1982[3] |
Table 3: Quantitative Neuropathology
| Brain Region | Pathological Finding | Time Post-Dose | Dose / Species | Source |
| Hippocampus (Dorsal CA4) | Most susceptible to cell loss | 14-28 days | 3 mg/kg (3 days) / Rat | Bressler et al., 1996[6] |
| Hippocampus (Dorsal CA1) | Significant cell loss | 14-28 days | 3 mg/kg (3 days) / Rat | Bressler et al., 1996[6] |
| Hippocampus (Overall) | Volume decrease | 4 days | 3 mg/kg (3 days) / Rat | Bressler et al., 1996[6] |
Key Experimental Protocols
The methodologies employed in early TMT research were foundational. The following protocols are synthesized from the descriptions provided in key publications, primarily the work of Brown et al. (1979), to provide a detailed view of how these experiments were conducted.
Animal Model and TMT Administration
This protocol outlines the in vivo administration of TMT to rats to induce the characteristic neurotoxic lesion.
-
Animal Model :
-
Species: Rat (e.g., Alderley Park strain, Wistar).
-
Housing: Housed under standard laboratory conditions with controlled temperature and light-dark cycles.
-
Diet: Provided with standard laboratory chow and water ad libitum.
-
-
Preparation of TMT Solution :
-
Compound: this compound chloride ((CH₃)₃SnCl).
-
Vehicle: Dissolved in water or isotonic saline.
-
Concentration: Prepared to achieve the desired dosage in a volume suitable for administration (e.g., 1-2 ml/kg).
-
-
Administration Protocol (Oral Gavage) :
-
Dosage: A single dose of 10 mg/kg or repeated weekly doses of 4 mg/kg were commonly used to study acute and cumulative effects, respectively.[1]
-
Procedure:
-
The rat is gently but firmly restrained.
-
A gavage needle of appropriate size (e.g., 16-18 gauge for adult rats) is attached to a syringe containing the TMT solution.
-
The needle is carefully inserted into the mouth and passed down the esophagus into the stomach.
-
The TMT solution is slowly administered.
-
The needle is withdrawn, and the animal is returned to its cage and monitored for signs of toxicity.
-
-
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// Edges Start -> Prepare [penwidth=2]; Prepare -> Administer [penwidth=2]; Administer -> Observe [penwidth=2]; Observe -> Sacrifice [penwidth=2]; Sacrifice -> Perfusion [penwidth=2]; Perfusion -> Dissect [penwidth=2]; Dissect -> Process [penwidth=2]; Process -> Section [penwidth=2]; Section -> Stain [penwidth=2]; Stain -> Analyze [penwidth=2]; Analyze -> End [penwidth=2]; }
Caption: Experimental workflow for TMT-induced neurotoxicity studies.
Histopathological Analysis
The primary method for visualizing neuronal damage in early studies was light microscopy using classic staining techniques, particularly Nissl staining, which reveals neuronal cell bodies.
-
Tissue Preparation :
-
At the designated experimental endpoint, animals were deeply anesthetized.
-
Transcardial perfusion was performed, first with isotonic saline to clear the blood, followed by a fixative solution (e.g., 10% formalin in saline).
-
Brains were carefully removed and stored in the same fixative solution for several days (post-fixation).
-
-
Paraffin Embedding and Sectioning :
-
Fixed brain tissue was dehydrated through a graded series of ethanol (B145695) solutions (e.g., 70%, 95%, 100%).
-
The tissue was then cleared using an agent like xylene.
-
The cleared tissue was infiltrated with and embedded in molten paraffin wax.
-
The resulting paraffin blocks were sectioned on a microtome at a thickness of 5-10 µm.
-
-
Nissl Staining Protocol (e.g., with Cresyl Violet) :
-
Sections were mounted on glass slides.
-
The paraffin was removed with xylene, and the sections were rehydrated through a descending series of ethanol solutions to water.
-
Slides were immersed in a 0.1% Cresyl Violet solution for approximately 5-10 minutes.
-
Sections were then differentiated in 95% ethanol, a step that selectively removes the stain from non-neuronal elements and the neuronal cytoplasm, leaving the Nissl bodies (rough endoplasmic reticulum) and nucleus stained. The differentiation was monitored microscopically until the desired contrast was achieved.
-
Finally, the sections were dehydrated again, cleared in xylene, and coverslipped for microscopic examination.
-
-
Microscopic Examination :
-
Stained sections were examined under a light microscope.
-
Key pathological changes noted in early TMT studies included the loss or dispersal of Nissl substance, clumping of nuclear chromatin, and subsequent shrinkage and fragmentation of the nucleus within an eosinophilic cytoplasm.[1] These changes were quantified by cell counting in specific brain regions like the hippocampal subfields.
-
Conclusion
The foundational research on this compound conducted in the late 20th century was instrumental in establishing it as a critical tool for modeling neurodegenerative diseases. These early studies meticulously characterized the behavioral, neurochemical, and histopathological consequences of TMT exposure in animal models. They identified the limbic system, particularly the hippocampus, as the primary target and provided the first quantitative measures of its toxicity. The hypotheses formulated during this era, focusing on excitotoxicity and neurotransmitter system disruption, paved the way for decades of subsequent research that has continued to unravel the complex molecular mechanisms underlying selective neuronal vulnerability. The protocols and findings detailed in this guide remain a cornerstone of neurotoxicology and continue to inform contemporary studies in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The behavioral and neuropathologic sequelae of intoxication by this compound compounds in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time course of the effects of this compound on limbic evoked potentials and distribution of tin in blood and brain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]
- 6. Physiological methods for assessment of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethyltin Chloride (CAS No. 1066-45-1): A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Toxicological Profile, and Experimental Applications of a Potent Neurotoxicant.
This technical guide provides a detailed overview of trimethyltin chloride (TMT), an organotin compound with significant applications in chemical synthesis and as a tool in neurotoxicity research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical characteristics, established experimental protocols, and the molecular mechanisms underlying its biological effects.
Core Chemical and Physical Properties
This compound chloride, with the chemical formula (CH₃)₃SnCl, is a white crystalline solid.[1][2] It is recognized for its malodorous quality and high toxicity.[1] Due to its sensitivity to moisture, it should be handled and stored in a dry environment.[3] This compound is soluble in organic solvents such as chloroform (B151607) and tetrahydrofuran, and also soluble in water.[4][5][6][7][8]
Table 1: Physicochemical Properties of this compound Chloride
| Property | Value | References |
| CAS Number | 1066-45-1 | [3] |
| Molecular Formula | C₃H₉ClSn | [3] |
| Molecular Weight | 199.27 g/mol | [3][4] |
| Appearance | White crystalline solid | [1][3] |
| Melting Point | 37-40 °C | [1][3][5] |
| Boiling Point | 148-156 °C | [1][3][4][9] |
| Density | 0.988 - 1.645 g/mL (at 25-40 °C) | [5][9][10] |
| Flash Point | 97 °C (206.6 °F) | [2][11] |
| Solubility | Soluble in water, chloroform, and other organic solvents. | [4][5][6] |
| IUPAC Name | chloro(trimethyl)stannane | [4] |
| InChI | InChI=1S/3CH3.ClH.Sn/h3*1H3;1H;/q;;;;+1/p-1 | [1][4] |
| SMILES | C--INVALID-LINK--(C)Cl | [4] |
Applications in Scientific Research
This compound chloride is a versatile reagent in organic and organometallic synthesis, primarily utilized as a source of the trimethylstannyl group for the synthesis of various organostannanes.[3][12][13] These compounds are key intermediates in palladium-catalyzed Stille coupling reactions, a fundamental method for forming carbon-carbon bonds.[12]
Beyond its synthetic utility, TMT is extensively used as a model neurotoxicant to induce selective neuronal degeneration, particularly in the hippocampus.[14][15][16] This property makes it an invaluable tool for creating animal models of neurodegenerative diseases, such as Alzheimer's disease, to study disease mechanisms and evaluate potential therapeutic agents.[5][14][17]
Toxicological Profile and Safety
This compound chloride is a highly toxic compound and is classified as a dangerous good for transport.[3][18][19] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[11][20] Systemic effects of high exposure can include headache, dizziness, memory defects, confusion, seizures, and even death.[20][21][22] It is considered a potent neurotoxin that primarily damages the limbic system of the central nervous system.[15][23]
Table 2: Acute Toxicity Data for this compound Chloride
| Test | Species | Route | Value | References |
| LD50 | Rat | Oral | ~12 mg/kg | [2] |
| LD50 | Rat | Intraperitoneal | 7.45 mg/kg | [2] |
| LD50 | Mouse | Intravenous | >1.8 mg/kg | [2] |
Due to its high toxicity, stringent safety precautions are necessary when handling this compound. Work should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, must be worn.[3][11][19]
Experimental Protocols
This compound chloride is a cornerstone in neurotoxicity and neurodegeneration studies. Below are summaries of established experimental protocols using various model systems.
In Vitro Neurotoxicity Studies
-
Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells or grass carp (B13450389) liver (CIK) cells are cultured under standard conditions.[11] Cells are then treated with varying concentrations of this compound chloride (e.g., 2.5, 5, 10 µM) for a specified duration, typically 24 hours.[11][16]
-
Assessment of Cytotoxicity and Oxidative Stress: Cell viability can be assessed using MTT or LDH assays.[13] Oxidative stress is quantified by measuring levels of reactive oxygen species (ROS), malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[11]
-
Analysis of Apoptosis and Gene/Protein Expression: Apoptosis can be detected by TUNEL staining or flow cytometry. The expression of key proteins involved in apoptosis (e.g., Caspases, Bax, Bcl-2) and signaling pathways (e.g., NF-κB, MAPKs) is analyzed by Western blotting and quantitative real-time PCR (qRT-PCR).[11][13]
In Vivo Neurodegeneration Models
-
Rodent Models:
-
Rat Model: A single intraperitoneal (i.p.) injection of this compound chloride at a dose of 8 mg/kg is commonly used to induce neurodegeneration in adult male Wistar rats.[1] Behavioral changes, brain atrophy, and alterations in brain metabolite levels can be assessed using magnetic resonance imaging (MRI) and spectroscopy (MRS).[1]
-
Mouse Model: A single i.p. injection of 2.6 mg/kg TMT in male ICR mice is used to induce neurodegeneration. Cognitive function is evaluated through behavioral tests like the Morris water maze. Histological analysis of the hippocampus is performed to assess neuronal loss, and biochemical assays are used to measure oxidative stress markers and enzyme activities.
-
-
Zebrafish Model:
-
Embryo Exposure: Zebrafish embryos are exposed to this compound chloride in their aqueous environment at concentrations ranging from 0 to 10 µM, typically from 48 to 72 hours post-fertilization (hpf).[3][4]
-
Endpoint Analysis: Developmental toxicity is assessed by observing morphological malformations.[3][4] Neurobehavioral effects are evaluated by monitoring tail flexion frequency and touch response.[3][4] Apoptosis in specific regions, such as the tail and retina, can be visualized using acridine (B1665455) orange staining or TUNEL assays.[3][6]
-
Molecular Mechanisms of Toxicity: Signaling Pathways
The neurotoxicity of this compound chloride is attributed to its ability to induce oxidative stress and apoptosis through the modulation of key cellular signaling pathways.
TMT-Induced Apoptosis via NF-κB and MAPK Signaling
This compound chloride exposure in neuronal cells leads to the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This initiates a complex interplay that ultimately determines the cell's fate. TMT induces the production of Reactive Oxygen Species (ROS), which acts as a key upstream event.[8][21]
Experimental Workflow for Investigating TMT Neurotoxicity
The following diagram outlines a typical experimental workflow for studying the neurotoxic effects of this compound chloride in an in vitro cell culture model.
Analytical Methods for Quantification
Accurate quantification of this compound chloride in environmental and biological samples is crucial for exposure assessment. The preferred method involves gas chromatography (GC) due to its high resolution and detector versatility.[12]
Table 3: Analytical Methods for this compound Chloride
| Step | Description | References |
| Extraction | Extraction from the sample matrix using organic solvents, ion exchange resins, or solid-phase adsorption. | [12] |
| Derivatization | Conversion to a more volatile and thermally stable form, often through ethylation with sodium tetraethylborate or hydride generation with sodium borohydride. | [12] |
| Separation | Gas Chromatography (GC) is the most common separation technique. | [12] |
| Detection and Quantification | Detection can be achieved using a flame photometric detector (FPD), atomic absorption spectroscopy (AAS), or mass spectrometry (MS). | [12] |
NIOSH has established specific methods, such as Method 5526, for the air monitoring of methyltin chlorides, including this compound chloride.[12][15]
This technical guide provides a comprehensive starting point for researchers working with this compound chloride. Its potent and selective neurotoxicity, combined with its utility in chemical synthesis, ensures its continued relevance in both chemistry and the neurosciences. A thorough understanding of its properties, handling requirements, and mechanisms of action is paramount for its safe and effective use in a research setting.
References
- 1. In vivo magnetic resonance approach to this compound induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survey of chemical substances in consumer products, 77 – Survey and health assesment of chemicals substances in sex toys – 7 Health risk assessment [www2.mst.dk]
- 3. This compound Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound chloride (TMT) neurobehavioral toxicity in embryonic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound chloride induces reactive oxygen species-mediated apoptosis in retinal cells during zebrafish eye development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound chloride exposure induces apoptosis and necrosis and impairs islet function through autophagic interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate this compound-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective strategies in hippocampal neurodegeneration induced by the neurotoxicant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdc.gov [cdc.gov]
- 16. Exposure to this compound Chloride Induces Pyroptosis and Immune Dysfunction in Grass Carp CIK Cells by Activating the NF-κB Pathway Through Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mmj.nmuofficial.com [mmj.nmuofficial.com]
- 18. This compound CHLORIDE CAS#: 1066-45-1 [m.chemicalbook.com]
- 19. The main mechanisms of this compound chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound chloride inhibits neuronal cell differentiation in zebrafish embryo neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptosis induced by this compound chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Molecular formula and structure of trimethyltin
An In-depth Technical Guide to Trimethyltin: Molecular Formula, Structure, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TMT), an organotin compound, is a potent neurotoxin extensively utilized in industrial and agricultural sectors. Its unique chemical properties make it a valuable reagent in organic synthesis, particularly as a precursor for polyvinyl chloride (PVC) stabilizers and as a source of the trimethylstannyl group.[1][2] However, its profound neurotoxicity, primarily targeting the central nervous system (CNS), necessitates a thorough understanding of its chemical characteristics, handling protocols, and biological mechanisms of action.[3][4] This technical guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, synthesis, and analytical methodologies related to this compound. Furthermore, it delves into the molecular pathways underlying its neurotoxic effects and outlines detailed safety and handling procedures critical for laboratory and industrial settings.
Molecular Formula and Structure
The most common form of this compound is this compound chloride. The core this compound moiety exists as the this compound(1+) cation.[5]
-
Molecular Formula : The empirical formula for this compound chloride is C₃H₉ClSn.[6][7] The formula for the this compound cation is C₃H₉Sn⁺.[5]
-
IUPAC Name : chloro(trimethyl)stannane.[6]
-
Structure : this compound features a central tin (Sn) atom covalently bonded to three methyl (CH₃) groups. In this compound chloride, the tin atom is also bonded to a chlorine atom, resulting in a tetrahedral geometry.[1]
Caption: Ball-and-stick model of this compound Chloride ((CH₃)₃SnCl).
Physicochemical Properties
The properties of this compound compounds can vary depending on the associated anion. The data below primarily pertains to this compound Chloride.
| Property | Value | Reference(s) |
| Molecular Weight | 199.27 g/mol | [6][7] |
| Appearance | White solid or colorless to pale yellow liquid | [8][9] |
| Melting Point | 23 °C | [10] |
| Boiling Point | 182 °C (decomposes) | [10] |
| Solubility | Soluble in organic solvents, limited in water | [9][10] |
| CAS Number | 1066-45-1 | [6][7] |
| Purity (typical) | ≥98% | [1][7] |
| Sensitivity | Moisture sensitive | [1] |
Experimental Protocols
Synthesis of this compound Chloride
Two common methods for the synthesis of this compound chloride are the redistribution reaction and the reaction of this compound hydroxide (B78521) with a halogenating agent.[8]
Method 1: Redistribution Reaction [8]
This industrial method involves reacting tetramethyltin (B1198279) (Me₄Sn) with tin tetrachloride (SnCl₄).
-
Reaction: 3 Me₄Sn + SnCl₄ → 4 Me₃SnCl
-
Protocol:
-
Combine tetramethyltin and tin tetrachloride in a 3:1 molar ratio in a reaction vessel suitable for high temperatures.
-
The reaction is typically performed neat (without solvent).
-
Heat the mixture. High temperatures are required to facilitate the redistribution of the methyl and chloro groups.
-
The product, this compound chloride, can be purified by distillation.
-
Method 2: From this compound Hydroxide [8]
This method is useful for laboratory-scale synthesis.
-
Reaction: (CH₃)₃SnOH + HCl → (CH₃)₃SnCl + H₂O
-
Protocol:
-
Dissolve this compound hydroxide in a suitable organic solvent.
-
Slowly add a stoichiometric amount of hydrogen chloride (or another halogenating agent like thionyl chloride, SOCl₂).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for completion.
-
Isolate the this compound chloride product by removing the solvent and by-products. Purification can be achieved through crystallization or distillation.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the quantitative analysis and speciation of methyltins in biological tissues.[11]
-
Objective: To separate and quantify this compound from other methyltin species in a biological matrix.
-
Methodology:
-
Sample Preparation: Homogenize fresh tissue samples (e.g., brain, kidney) in an appropriate buffer.
-
Derivatization: React the methyltin compounds in the homogenate with sodium borohydride (B1222165) (NaBH₄). This converts the ionic methyltin species into their volatile hydride forms (e.g., (CH₃)₃SnH).
-
Purge and Trap: Purge the volatile organotin hydrides from the sample using an inert gas. Cryogenically trap the hydrides at the head of a GC column at a low temperature (e.g., -40 °C).
-
Gas Chromatography: Elute the trapped compounds by applying a linear temperature program (e.g., 15 °C/min up to 190 °C). The different methyltin hydrides will separate based on their boiling points and interaction with the column's stationary phase.
-
Mass Spectrometry: Detect the eluted compounds using a mass spectrometer, operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantitation: Integrate the area of the chromatographic peaks corresponding to each methyltin species. Create a calibration curve using standards of known concentrations to determine the concentration in the tissue samples. Recoveries for this method are typically greater than 85%.[11]
-
References
- 1. This compound chloride | Me3SnCl | (CH3)3SnCl – Ereztech [ereztech.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cellular and molecular effects of this compound and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The main mechanisms of this compound chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound(1+) | C3H9Sn+ | CID 21162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound chloride - Wikipedia [en.wikipedia.org]
- 9. CAS 1066-45-1: this compound chloride | CymitQuimica [cymitquimica.com]
- 10. This compound compounds (PIM G019) [inchem.org]
- 11. A methodology for speciation of methyltins in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethyltin-Induced Hippocampal Neurodegeneration: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the mechanisms, experimental models, and key methodologies related to trimethyltin-induced hippocampal neurodegeneration.
This compound (TMT), a potent organotin neurotoxicant, serves as a valuable tool in experimental neurodegeneration research due to its selective and pronounced toxicity to the limbic system, particularly the hippocampus.[1][2][3] Exposure to TMT in both humans and animal models elicits a range of behavioral abnormalities, including hyperactivity, aggression, cognitive deficits, and seizures, mirroring symptoms of neurodegenerative diseases like temporal lobe epilepsy.[1][2] This guide provides a comprehensive overview of the molecular mechanisms, quantitative data from various studies, and detailed experimental protocols relevant to the study of TMT-induced hippocampal neurodegeneration.
Core Mechanisms of this compound-Induced Neurotoxicity
The neurotoxic effects of TMT are multifaceted, involving a cascade of interconnected cellular and molecular events that culminate in neuronal death. The primary mechanisms implicated in TMT-induced hippocampal neurodegeneration include oxidative stress, neuroinflammation, and apoptosis.[1][4]
Oxidative Stress: TMT exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems in the hippocampus.[5] This results in increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[5] The excessive generation of ROS is considered an early event that initiates subsequent apoptotic cell death.
Neuroinflammation: A prominent feature of TMT neurotoxicity is the activation of glial cells, namely microglia and astrocytes.[2] Activated microglia release a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6][7] The expression of these inflammatory mediators is upregulated in the hippocampus shortly after TMT administration and is temporally associated with the infiltration of microglia.[1] This inflammatory response contributes significantly to the neurodegenerative process.
Apoptosis: TMT induces neuronal cell death primarily through apoptosis, or programmed cell death.[8] This is characterized by chromatin condensation and internucleosomal DNA fragmentation in hippocampal neurons, particularly in the dentate gyrus and the pyramidal cells of the Cornu Ammonis.[2][9] The apoptotic cascade involves the activation of caspases and is modulated by the Bcl-2 family of proteins.
Quantitative Data on this compound-Induced Neurodegeneration
The following tables summarize quantitative data from various studies on the effects of TMT on the hippocampus. It is important to note that experimental conditions such as TMT dosage, administration route, time points, and animal species/strain can influence the observed outcomes.
Table 1: Effects of this compound on Oxidative Stress Markers in the Hippocampus
| Animal Model | TMT Dose and Route | Time Point | MDA Level | SOD Activity | CAT Activity | Citation |
| Rat | 8 mg/kg, i.p. | 7 days | Increased | Decreased | Decreased | [5] |
| Mouse | 3 mg/kg, i.p. | 48 hours | Increased ROS | Not specified | Not specified | [10] |
Table 2: Effects of this compound on Pro-inflammatory Cytokine Levels in the Hippocampus
| Animal Model | TMT Dose and Route | Time Point | TNF-α Level | IL-1β Level | IL-6 Level | Citation |
| Rat | 8 mg/kg, i.p. | 6 hours - 8 days | Increased mRNA | Not significantly changed | Increased mRNA | [1] |
| Mouse | 2.3 mg/kg, i.p. | 24 hours | Increased mRNA | Increased mRNA | Not specified | [11][12] |
| Rat | Not specified | Not specified | Increased mRNA | Increased mRNA | Increased mRNA | [13] |
| Mouse | Not specified | Not specified | Increased mRNA | Increased mRNA | Increased mRNA | [6] |
Table 3: Neuronal Loss in Hippocampal Regions Following this compound Exposure
| Animal Model | TMT Dose and Route | Time Point | Hippocampal Region | Neuronal Loss | Citation |
| Rat | 8 mg/kg, i.p. | Not specified | CA1 and CA3 | Severe pyramidal neuronal loss | [14] |
| Rat | 5 mg/kg | Not specified | CA3 | Selective loss of pyramidal cells | [15] |
| Mouse | 2.5 mg/kg, i.p. | 3 days | Dentate Gyrus | Damage to granular neurons | [8] |
| Rat | Not specified | Not specified | CA3 and Hilus | Neuronal loss | [14] |
| Mouse | Not specified | 2 days | Dentate Gyrus | Selective neuronal death | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in TMT-induced neurodegeneration research.
This compound Administration in Rodents
Objective: To induce hippocampal neurodegeneration in a rodent model.
Materials:
-
This compound chloride (TMT)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
Procedure:
-
Prepare a stock solution of TMT in sterile saline. The concentration will depend on the desired dose and the injection volume. For example, to administer 8 mg/kg to a 250g rat with an injection volume of 1 ml/kg, a 2 mg/ml TMT solution is required.
-
Weigh the animal accurately to determine the correct volume of TMT solution to inject.
-
Administer the TMT solution via a single intraperitoneal (i.p.) injection.[17][18] For i.p. injections, gently restrain the animal and insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.[19]
-
Monitor the animal for signs of toxicity, which may include tremors, hyperactivity, aggression, and seizures.[2]
-
House the animals under standard laboratory conditions for the desired duration of the experiment before proceeding with further analysis.
Histological Staining for Neuronal Degeneration
1. Nissl Staining (Cresyl Violet)
Objective: To visualize neuronal cell bodies and assess neuronal loss.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Cresyl violet acetate (B1210297) solution (0.1% in distilled water with glacial acetic acid)[20][21]
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Xylene
-
Mounting medium (e.g., DPX)
Procedure (for paraffin-embedded sections):
-
Deparaffinize slides in two changes of xylene for 5 minutes each.[21]
-
Rehydrate through a descending series of ethanol (100%, 95%, 70%) for 2-3 minutes each, followed by a wash in tap water.[20][21]
-
Stain in pre-warmed (38-40°C) and filtered 0.1% cresyl violet solution for 4-15 minutes.[22]
-
Briefly rinse in tap water to remove excess stain.[20]
-
Differentiate in 70% ethanol, optionally with a few drops of glacial acetic acid, to achieve the desired staining intensity where neuronal nuclei and Nissl substance are clearly visible against a lighter background.[22]
-
Dehydrate through an ascending series of ethanol (95%, 100%) for 2-3 minutes each.[20]
-
Clear in two changes of xylene and coverslip with a mounting medium.[20]
2. Fluoro-Jade B Staining
Objective: To specifically label degenerating neurons.
Materials:
-
Slide-mounted brain sections
-
Fluoro-Jade B powder
-
Potassium permanganate (B83412) (0.06% solution)
-
Sodium hydroxide (B78521) (1% in 80% ethanol)
-
Acetic acid (0.1% vehicle)
-
Distilled water
-
Xylene
-
Mounting medium (e.g., DPX)
Procedure:
-
Prepare a 0.01% stock solution of Fluoro-Jade B in distilled water.
-
Rehydrate slide-mounted sections through a descending alcohol series (if starting from paraffin) and then in distilled water.
-
Immerse slides in a solution of 1% sodium hydroxide in 80% ethanol for 5 minutes.
-
Rinse for 2 minutes in 70% ethanol, followed by 2 minutes in distilled water.
-
Incubate slides in a 0.06% potassium permanganate solution for 10 minutes.
-
Rinse in distilled water for 2 minutes.
-
Prepare the staining solution by diluting the Fluoro-Jade B stock solution in 0.1% acetic acid vehicle to a final concentration of 0.0001-0.0004%.[23] This working solution should be used within 2 hours.[9]
-
Immerse slides in the Fluoro-Jade B staining solution for 10-15 minutes.[9]
-
Rinse through three changes of distilled water for 1 minute each.[9]
-
Dry the slides on a slide warmer at approximately 50°C.[9]
-
Clear in xylene and coverslip with a non-aqueous mounting medium.[9]
-
Visualize using a fluorescence microscope with a filter system for fluorescein (B123965) (FITC).[24]
Biochemical Assays
1. Western Blot for Apoptosis-Related Proteins (Bax, Bcl-2, Cleaved Caspase-3)
Objective: To quantify the expression levels of key apoptotic proteins.
Materials:
-
Hippocampal tissue homogenates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize hippocampal tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[25][26][27]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control such as β-actin.[25] The ratio of Bax/Bcl-2 is often calculated as an indicator of apoptotic potential.[26]
2. Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the level of oxidative stress.
Materials:
-
Hippocampal tissue homogenates or synaptosomes
-
2',7'-dichlorofluorescein-diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer or fluorescence microscope
Procedure (using DCFH-DA):
-
Prepare hippocampal tissue homogenates or synaptosomes in a suitable buffer.[10]
-
Incubate the samples with DCFH-DA (e.g., 10-15 µM) for 30 minutes at 37°C.[7][28] DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.[7]
-
Alternatively, for tissue sections, incubate frozen sections with the DCFH-DA solution and visualize the fluorescence using a fluorescence microscope.[29]
-
Normalize the fluorescence values to the protein concentration of the samples.
3. ELISA for Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
Objective: To quantify the concentration of specific cytokines in the hippocampus.
Materials:
-
Hippocampal tissue homogenates
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6)
-
Microplate reader
Procedure (general sandwich ELISA protocol):
-
Prepare hippocampal tissue homogenates and determine the total protein concentration.[30]
-
Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight at 4°C.[31][32]
-
Wash the plate and block non-specific binding sites with a blocking buffer.[32]
-
Add standards and samples (diluted tissue homogenates) to the wells and incubate for 1-2 hours at room temperature.[31]
-
Wash the plate to remove unbound material.
-
Add a biotinylated detection antibody specific for the target cytokine and incubate for 1 hour at room temperature.[31]
-
Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Wash the plate and add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Visualization of Pathways and Workflows
Signaling Pathways in TMT-Induced Neurodegeneration
References
- 1. This compound increases interleukin (IL)-1 alpha, IL-6 and tumor necrosis factor alpha mRNA levels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective strategies in hippocampal neurodegeneration induced by the neurotoxicant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of ex vivo-expanded regulatory T cells on this compound-induced neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dentate granule neuron apoptosis and glia activation in murine hippocampus induced by this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species formation as a biomarker of methylmercury and this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo molecular markers for pro-inflammatory cytokine M1 stage and resident microglia in this compound-induced hippocampal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Wogonin Attenuates Hippocampal Neuronal Loss and Cognitive Dysfunction in this compound-Intoxicated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regeneration of granule neurons after lesioning of hippocampal dentate gyrus: evaluation using adult mice treated with this compound chloride as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Distribution of this compound in various tissues of the male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 20. theolb.readthedocs.io [theolb.readthedocs.io]
- 21. research.chop.edu [research.chop.edu]
- 22. r.marmosetbrain.org [r.marmosetbrain.org]
- 23. biosensis.com [biosensis.com]
- 24. Fluoro-jade stain - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Oxidative Stress in the Developing Rat Brain due to Production of Reactive Oxygen and Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ELISA Protocol [protocols.io]
- 31. Cytokine Elisa [bdbiosciences.com]
- 32. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Organotin Compound Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning the toxicity of organotin compounds. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and toxicology. This document summarizes key quantitative toxicity data, details essential experimental protocols for assessing organotin-induced toxicity, and visualizes the primary signaling pathways and experimental workflows involved.
Introduction to Organotin Compound Toxicity
Organotin compounds (OTCs) are a class of organometallic chemicals characterized by at least one tin-carbon bond. Their diverse applications as pesticides, antifouling agents in marine paints, wood preservatives, and stabilizers in PVC plastics have led to their widespread distribution in the environment.[1] However, their utility is overshadowed by their significant toxicity to a wide range of organisms, including mammals.[2][3] The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom, with tri-substituted organotins such as tributyltin (TBT) and triphenyltin (B1233371) (TPT) generally exhibiting the highest toxicity.[2]
The mechanisms underlying organotin toxicity are multifaceted, impacting various cellular processes and signaling pathways. Key toxic effects include neurotoxicity, immunotoxicity, endocrine disruption, and the induction of apoptosis.[4][5][6] This guide will delve into these core areas, presenting the foundational scientific findings in a structured and accessible format.
Quantitative Toxicity Data
The following tables summarize the acute toxicity (LD50) and in vitro cytotoxicity (IC50) of various organotin compounds, providing a comparative view of their relative toxicities.
Table 1: Acute Oral LD50 Values for Various Organotin Compounds in Rats
| Compound | LD50 (mg/kg) | Reference(s) |
| Mono-n-butyltin trichloride | 2200 - 2300 | [7] |
| Di-n-butyltin dichloride | 112 - 219 | [7] |
| Tri-n-butyltin chloride | 122 - 349 | [7] |
| Tetra-n-butyltin | >4000 | [7] |
| Trimethyltin acetate | 9 | [7] |
| Triethyltin acetate | 4 | [7] |
| Triphenyltin acetate | 125 - 140 | [7] |
Table 2: In Vitro Cytotoxicity (IC50) of Selected Organotin Compounds in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Diphenylmethyltin chloride | EL4 (Murine Lymphoma) | 1.5 | [8] |
| Diphenylmethyltin chloride | NFS-70 (Murine Pro-B Lymphocyte) | 5.38 | [8] |
| Diphenylmethyltin chloride | Kit 225 (Human T-Cell Leukemia) | Not specified | [8] |
| Diphenylmethyltin chloride | HeLa (Human Cervical Cancer) | 32.35 | [8] |
| 1,4-bis(diphenylchlorostannyl)p-xylene | EL4 (Murine Lymphoma) | 3.5 | [8] |
| 1,4-bis(diphenylchlorostannyl)p-xylene | NFS-70 (Murine Pro-B Lymphocyte) | 2.5 | [8] |
| 1,4-bis(diphenylchlorostannyl)p-xylene | Kit 225 (Human T-Cell Leukemia) | Not specified | [8] |
| 1,4-bis(diphenylchlorostannyl)p-xylene | HeLa (Human Cervical Cancer) | 58.65 | [8] |
| Tributyltin chloride (TBT-Cl) | CAL-27 (Human Tongue Squamous Cell Carcinoma) | 0.91 ± 0.53 | [9] |
| Bis(tributyltin) oxide (TBT-O) | CAL-27 (Human Tongue Squamous Cell Carcinoma) | 13.18 ± 3.70 | [9] |
| Tributyltin trifluoroacetate (B77799) (TBT-OCOCF3) | CAL-27 (Human Tongue Squamous Cell Carcinoma) | 2.45 ± 0.14 | [9] |
Key Signaling Pathways in Organotin Toxicity
Organotin compounds exert their toxic effects through the modulation of several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the most well-documented pathways.
Induction of Apoptosis via the Intrinsic Pathway
A primary mechanism of organotin-induced cell death is the induction of apoptosis, often through the mitochondrial-mediated intrinsic pathway.
Neurotoxicity Mediated by Intracellular Calcium Dysregulation
Organotins are known neurotoxins that can induce neuronal cell death by disrupting intracellular calcium homeostasis.
Endocrine Disruption via Nuclear Receptor Activation
Certain organotin compounds, particularly TBT, are recognized as endocrine disruptors that can activate nuclear receptors like RXR and PPARγ, leading to downstream effects such as adipogenesis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the toxicity of organotin compounds.
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottomed microplates
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Organotin compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the organotin compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the organotin compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the organotin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cells
Procedure:
-
Cell Treatment: Treat cells with the organotin compound at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control.
-
Cell Harvesting: For suspension cells, collect by centrifugation. For adherent cells, gently trypsinize and then collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Conclusion
This technical guide has provided a foundational overview of organotin compound toxicity, with a focus on quantitative data, key signaling pathways, and detailed experimental protocols. The presented information highlights the significant toxicological impact of these compounds and underscores the importance of continued research to fully elucidate their mechanisms of action and to develop strategies for mitigating their adverse effects on human health and the environment. The provided protocols and visualizations are intended to serve as practical tools for researchers in this critical field.
References
- 1. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Exploratory Studies of Trimethyltin in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of trimethyltin (TMT) as a potent neurotoxicant in neuroscience research. TMT is a valuable tool for inducing selective neuronal death, particularly in the hippocampus, thereby creating robust in vivo and in vitro models of neurodegeneration. This guide details the molecular mechanisms of TMT-induced neurotoxicity, presents quantitative data from key studies, outlines detailed experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanisms of this compound Neurotoxicity
This compound is an organotin compound that selectively targets the limbic system, with the hippocampus being particularly vulnerable.[1][2] Exposure to TMT in animal models leads to a well-characterized "TMT syndrome," which includes tremors, hyperactivity, aggression, seizures, and significant cognitive impairments, especially in learning and memory.[3][4] The neurotoxic effects of TMT are attributed to several interconnected mechanisms:
-
Oxidative Stress: TMT induces the excessive generation of reactive oxygen species (ROS), leading to lipid peroxidation and a reduction in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[5][6] This oxidative damage contributes significantly to neuronal cell death.
-
Neuroinflammation: TMT triggers a pronounced inflammatory response in the brain, characterized by the activation of microglia and astrocytes.[7] This is accompanied by the increased production and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[6][8][9]
-
Apoptosis: TMT is a potent inducer of programmed cell death, or apoptosis, in neurons.[5][10][11] This process involves the activation of a cascade of enzymes called caspases, particularly caspase-3, caspase-8, and caspase-9.[5][11][12]
-
Mitochondrial Dysfunction: TMT impairs mitochondrial function, a critical factor in neuronal survival. This includes disruption of the mitochondrial respiratory chain and a reduction in the mitochondrial membrane potential, which are key events in the apoptotic process.[13][14]
Quantitative Data on this compound-Induced Neurotoxicity
The following tables summarize quantitative data from various studies, providing insights into the dose-dependent and time-course effects of TMT.
Table 1: In Vitro Dose-Response Effects of this compound on Neuronal Cells
| Cell Type | TMT Concentration | Effect | Reference |
| SH-SY5Y Human Neuroblastoma | 1-3 µM | Significant suppression of cell viability | [6] |
| SH-SY5Y Human Neuroblastoma | > 3 µM | Significant dose-dependent increase in malondialdehyde (MDA) | [6] |
| SH-SY5Y Human Neuroblastoma | 10 µM | Delayed loss of neurites and cell body swelling | [6] |
| Spinal Cord Neuronal Networks | 1-2 µM | Onset of response (changes in electrophysiological activity) | [15][16] |
| Spinal Cord Neuronal Networks | 4-7 µM | Cessation of electrical activity | [15][16] |
| Auditory Cortex Neuronal Networks | 2-3 µM | Onset of response (changes in electrophysiological activity) | [15][16] |
| Auditory Cortex Neuronal Networks | 7-8 µM | Cessation of electrical activity | [15][16] |
| Rat Hippocampal Neurons | 1.4 µM | LC50 (Lethal Concentration, 50%) | [17] |
| Rat Cerebellar Granule Cells | 44.28 µM | LC50 | [17] |
| Human Fetal Neurons | 335.5 µM (24h exposure) | LC50 | [17] |
| Human Fetal Astrocytes | 609.7 µM (24h exposure) | LC50 | [17] |
| Leghorn Male Hepatoma (LMH) Cells | 5 µg/ml (12h exposure) | Significant decrease in cell viability | [5] |
| Leghorn Male Hepatoma (LMH) Cells | 10 µg/ml (12h exposure) | Significant decrease in cell viability | [5] |
Table 2: Time-Course of this compound-Induced Hippocampal Damage in Rats (6.0 mg/kg TMT administration)
| Time Post-Administration | Observed Neuropathological Changes | Reference |
| 8 hours | No significant changes | [1] |
| Day 3 | Significant necrotic changes in pyriform/entorhinal cortices and olfactory tubercle. Degenerating terminals in the stratum lucidum of the hippocampus. | [1][18] |
| Day 4 | Progressive loss of hippocampal CA3 and CA4 pyramidal cells begins. Maximal seizure susceptibility. | [3] |
| Days 9-14 | Dentate granule cell loss subsides. | [18] |
| Day 15 | Extensive neuronal loss and astrogliosis. | [1] |
| 3rd Week | Destruction of pyramidal neurons in Ammon's horn becomes more pronounced. | [1] |
| Up to 3 months | TMT-induced degeneration continues. | [18] |
Table 3: Effects of this compound on Oxidative Stress and Inflammatory Markers
| Model System | TMT Treatment | Marker | Change | Reference |
| Grass Carp CIK Cells | 2.5, 5, 10 µM for 24h | ROS, H2O2, MDA | Increased | [2] |
| Grass Carp CIK Cells | 2.5, 5, 10 µM for 24h | T-AOC, SOD, CAT | Inhibited activities | [2] |
| Chicken Liver (in vivo) | 4 and 8 mg/kg | SOD | Significantly decreased | [5] |
| Chicken Liver (in vivo) | 4 and 8 mg/kg | MDA | Significantly increased | [5] |
| LMH Cells (in vitro) | 5 µg/ml | MDA | Significantly increased | [5] |
| SH-SY5Y Cells | 10 µM | IL-1β, TNF-α, NF-κB | Dose-dependent increase | [6] |
| Rat Serum (in vivo) | TMT-induced neurotoxicity | IL-1β | Significantly elevated | [8] |
| Rat Serum (in vivo) | TMT-induced neurotoxicity | IL-4 | Decreased | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in TMT-based neuroscience research.
In Vivo this compound Administration in Rats
This protocol describes the administration of TMT to rats to induce a model of hippocampal neurodegeneration.
Materials:
-
This compound chloride (TMT)
-
0.9% saline solution
-
Gavage needles or intraperitoneal (IP) injection syringes
-
Male Wistar or Long-Evans rats (adults)
-
Animal scale
Procedure:
-
TMT Solution Preparation: Prepare a stock solution of TMT in 0.9% saline. The concentration should be calculated based on the desired dosage and the average weight of the rats. A common dosage is a single intraperitoneal injection of 8 mg/kg body weight.[19] Another established method is administration by gavage at a dose of 7.0 mg/kg.[20]
-
Animal Handling: Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Administration:
-
Intraperitoneal (IP) Injection: Weigh each rat accurately. Calculate the precise volume of the TMT solution to be administered. Inject the solution into the peritoneal cavity.
-
Gavage: Weigh each rat. Calculate the required volume of the TMT solution. Using a gavage needle, carefully administer the solution directly into the stomach.
-
-
Post-Administration Monitoring: Observe the animals closely for signs of TMT toxicity, which may include tremors, hyperexcitability, aggression, and weight loss.[4] Behavioral and histological analyses are typically performed at various time points post-administration, ranging from hours to several weeks.[1][18]
Morris Water Maze for Assessing Spatial Memory
The Morris water maze is a widely used behavioral test to evaluate spatial learning and memory deficits in TMT-treated rodents.[21][22][23]
Materials:
-
A circular pool (approximately 1.5-2 meters in diameter)
-
Water, made opaque with non-toxic white paint or milk powder
-
An escape platform submerged just below the water surface
-
A video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acclimation: Bring the rats to the testing room at least 30 minutes before the start of the trials to allow them to acclimate.
-
Training Trials:
-
Place the rat gently into the water at one of four designated start positions, facing the wall of the pool.
-
Allow the rat to swim and find the hidden platform. The trial ends when the rat climbs onto the platform.
-
If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day (typically 4) for several consecutive days. The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial:
-
24 hours after the last training trial, remove the platform from the pool.
-
Place the rat in the pool and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the quadrant where the platform was previously located and the number of times the rat crosses the former platform location. This assesses the animal's memory of the platform's location.
-
In Vitro Neuronal Cell Viability Assay
This protocol is used to determine the dose-dependent cytotoxicity of TMT on neuronal cells in culture.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures
-
Cell culture medium and supplements
-
This compound chloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
TMT Treatment: Prepare serial dilutions of TMT in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of TMT. Include a vehicle control (medium without TMT).
-
Incubation: Incubate the cells with TMT for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add the MTT reagent to each well and incubate for a few hours. Living cells with active mitochondria will convert the MTT into a colored formazan (B1609692) product.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each TMT concentration relative to the control group. This data can be used to determine the LC50 value.[17]
Measurement of Oxidative Stress Markers
This protocol outlines the measurement of ROS and lipid peroxidation products in TMT-treated samples.
Materials:
-
Cell or tissue lysates
-
DCFDA (2',7'-dichlorofluorescin diacetate) for ROS measurement
-
Thiobarbituric acid reactive substances (TBARS) assay kit for MDA measurement
-
Fluorometer or spectrophotometer
Procedure for ROS Measurement:
-
Treat cells with TMT as described previously.
-
Load the cells with DCFDA, which is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
-
Measure the fluorescence intensity using a fluorometer. An increase in fluorescence indicates an increase in ROS levels.
Procedure for MDA Measurement:
-
Homogenize tissue samples or lyse cells treated with TMT.
-
Perform the TBARS assay according to the manufacturer's instructions. This assay measures MDA, a major product of lipid peroxidation.
-
Measure the absorbance at the specified wavelength. The concentration of MDA is calculated based on a standard curve.
Caspase Activity Assay
This protocol describes the measurement of caspase activity, a hallmark of apoptosis.
Materials:
-
Cell lysates from TMT-treated and control cells
-
Caspase-3, -8, or -9 colorimetric or fluorometric assay kit
-
Plate reader
Procedure:
-
Prepare cell lysates from neuronal cells treated with TMT.
-
Follow the instructions of the specific caspase assay kit. Typically, this involves adding a substrate that is cleaved by the active caspase, releasing a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.[12][24]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows in TMT research.
Caption: TMT-induced neurotoxic signaling cascade.
Caption: Experimental workflow for TMT studies.
Caption: TMT-induced NF-κB signaling pathway.
This technical guide provides a foundational understanding of the use of this compound in neuroscience research. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for designing and conducting experiments aimed at elucidating the mechanisms of neurodegeneration and evaluating potential therapeutic interventions.
References
- 1. A time-course study of this compound induced neuropathology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure to this compound Chloride Induces Pyroptosis and Immune Dysfunction in Grass Carp CIK Cells by Activating the NF-κB Pathway Through Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound syndrome as a hippocampal degeneration model: temporal changes and neurochemical features of seizure susceptibility and learning impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The behavioral and neuropathologic sequelae of intoxication by this compound compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound chloride induces oxidative damage and apoptosis in chicken liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate this compound-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective strategies in hippocampal neurodegeneration induced by the neurotoxicant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of grounding mat on this compound-induced neurotoxicity rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo molecular markers for pro-inflammatory cytokine M1 stage and resident microglia in this compound-induced hippocampal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotoxicity of this compound in rat cochlear organotypic cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neurotoxicant this compound induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound initially activates the caspase 8/caspase 3 pathway for damaging the primary cultured cortical neurons derived from embryonic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative proteomics reveals the neurotoxicity of this compound chloride on mitochondria in the hippocampus of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of acute neurotoxic effects of this compound using neuronal networks cultured on microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurotoxic effects of this compound and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The time-course of this compound-induced fiber and terminal degeneration in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-induced neurotoxicity: gene expression pathway analysis, q-RT-PCR and immunoblotting reveal early effects associated with hippocampal damage and gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imparied maze performance in the rat caused by this compound treatment: problem-solving deficits and perseveration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 24. promega.com [promega.com]
The Neurotoxic Effects of Trimethyltin on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyltin (TMT), a potent organotin neurotoxicant, induces selective and severe damage to the central nervous system (CNS), particularly affecting the hippocampus.[1][2] This targeted neurotoxicity has established TMT as a valuable tool in experimental models of neurodegeneration, allowing for the investigation of mechanisms underlying neuronal cell death, neuroinflammation, and cognitive decline.[1][3] This technical guide provides a comprehensive overview of the multifaceted effects of TMT on the CNS, detailing the molecular mechanisms, summarizing quantitative experimental data, outlining key experimental protocols, and visualizing the intricate signaling pathways involved. The primary mechanisms of TMT-induced neurotoxicity include the induction of oxidative stress, excitotoxicity, neuroinflammation, and ultimately, neuronal apoptosis.[1][3] Understanding these complex interactions is crucial for the development of therapeutic strategies for neurodegenerative diseases.
Core Mechanisms of this compound Neurotoxicity
TMT exposure triggers a cascade of detrimental events within the CNS, leading to characteristic neuropathological and behavioral changes. The hippocampus, a brain region critical for learning and memory, is exceptionally vulnerable to TMT-induced damage.[2][4] The resulting behavioral abnormalities in animal models include hyperactivity, aggression, cognitive deficits, and seizures.[1][2]
Oxidative Stress
TMT induces a significant increase in reactive oxygen species (ROS) and nitric oxide (NO) production in the brain.[5] This oxidative stress disrupts cellular homeostasis, leading to lipid peroxidation, as evidenced by increased malondialdehyde (MDA) levels, and a reduction in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[6][7]
Neuroinflammation
A hallmark of TMT neurotoxicity is a pronounced neuroinflammatory response characterized by the activation of microglia and astrocytes.[2][8] Activated glial cells release a barrage of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which contribute to neuronal damage.[9][10] This inflammatory cascade is a key contributor to the progressive neurodegeneration observed following TMT exposure.
Excitotoxicity and Neurotransmitter Dysregulation
TMT disrupts neurotransmitter systems, leading to an excitotoxic environment. It inhibits the uptake of key neurotransmitters like gamma-aminobutyric acid (GABA), norepinephrine, and serotonin.[11] TMT also promotes the release of glutamate (B1630785), which can lead to excessive activation of glutamate receptors and subsequent calcium overload in neurons, a primary driver of excitotoxicity.[2][12] Furthermore, TMT has been shown to decrease dopamine (B1211576) concentrations in the striatum and alter serotonergic function in various brain regions.[13][14]
Neuronal Apoptosis
The culmination of these cytotoxic events is the induction of neuronal apoptosis, or programmed cell death.[5][15] TMT-induced apoptosis is characterized by DNA fragmentation, nuclear condensation, and the activation of caspase-3, a key executioner caspase.[15][16] This process is particularly prominent in the pyramidal cells of the hippocampus and the granular neurons of the dentate gyrus.[2][4]
Quantitative Data on this compound-Induced Neurotoxicity
The following tables summarize quantitative data from various studies investigating the effects of TMT on the central nervous system.
| Parameter | Animal Model | TMT Dosage | Brain Region | Observation | Reference |
| GABA Concentration | Rat | 1 mg/kg, i.p. (alternate days from day 2 to 29 of life) | Hippocampus | Decreased | [13] |
| Dopamine Concentration | Rat | 1 mg/kg, i.p. (alternate days from day 2 to 29 of life) | Striatum | Decreased | [13] |
| Serotonin (5-HT) Concentration | Rat | 3 mg/kg | Striatum, Nucleus Accumbens | Decreased | [14] |
| 5-HIAA Concentration | Rat | 3 mg/kg | Hippocampus | Increased | [14] |
| 5-HIAA Concentration | Rat | 7 mg/kg | Striatum, Nucleus Accumbens, Septum, Amygdala/Pyriform Cortex, Hippocampus | Increased | [14] |
| Na+-K+-ATPase Activity | Mouse | 2.15 mg/kg and 4.64 mg/kg, i.p. | Hippocampus, Medulla Oblongata | Decreased | [6] |
| Superoxide Dismutase (SOD) Activity | Rat | 8 mg/kg, i.p. | Hippocampus | Decreased | [7] |
| Malondialdehyde (MDA) Level | Rat | 8 mg/kg, i.p. | Hippocampus | Increased | [7] |
| Nitrite Level | Rat | 8 mg/kg, i.p. | Hippocampus | Increased | [7] |
| Tumor Necrosis Factor-α (TNF-α) Level | Rat | 8 mg/kg, i.p. | Hippocampus | Increased | [7] |
| Acetylcholinesterase (AChE) Activity | Rat | 8 mg/kg, i.p. | Hippocampus | Increased | [7] |
Table 1: Effects of this compound on Neurochemical Parameters
| Cell Type | TMT Concentration | Outcome | Observation | Reference |
| Mouse Forebrain Synaptosomes | 75 µM | IC50 for GABA uptake inhibition | In vitro | [11] |
| Mouse Forebrain Synaptosomes | 43 µM | IC50 for Norepinephrine uptake inhibition | In vitro | [11] |
| Mouse Forebrain Synaptosomes | 24 µM | IC50 for Serotonin uptake inhibition | In vitro | [11] |
| Spinal Cord Neuronal Networks | 1-2 µM | Onset of altered electrophysiological activity | In vitro | [17] |
| Auditory Cortex Neuronal Networks | 2-3 µM | Onset of altered electrophysiological activity | In vitro | [17] |
| Spinal Cord Neuronal Networks | 1.5 ± 0.5 µM | IC50 for activity reduction | In vitro | [17] |
| Auditory Cortex Neuronal Networks | 4.3 ± 0.9 µM | IC50 for activity reduction | In vitro | [17] |
Table 2: In Vitro Effects of this compound on Neuronal Function
Experimental Protocols
In Vivo Rodent Model of TMT-Induced Neurodegeneration
-
Animal Model: Male Long-Evans rats or C57BL/6 mice are commonly used.[6][13]
-
TMT Administration: this compound chloride or hydroxide (B78521) is dissolved in saline. A single intraperitoneal (i.p.) or oral (p.o.) injection is administered. Dosages typically range from a single dose of 2.6 mg/kg to 9 mg/kg.[4][18][19] For chronic studies, lower doses such as 1 mg/kg can be administered on alternate days.[13]
-
Behavioral Assessment: Behavioral changes such as hyperactivity, aggression, and cognitive deficits (e.g., using the Morris water maze or radial arm maze) are monitored at various time points post-injection.[2][20]
-
Histological Analysis: At the end of the experimental period, animals are euthanized, and brains are collected. Brain sections are stained with dyes like Fluoro-Jade B or processed for immunohistochemistry to assess neuronal degeneration and glial activation (e.g., using antibodies against GFAP for astrocytes and Iba1 for microglia).[8][19]
-
Biochemical Analysis: Brain regions of interest (e.g., hippocampus, striatum) are dissected for neurochemical analysis, including neurotransmitter levels (measured by HPLC), enzyme activities, and protein expression (measured by Western blotting or ELISA).[6][13]
In Vitro Cell Culture Model of TMT Neurotoxicity
-
Cell Lines: Primary hippocampal neuronal cultures, organotypic cochlear cultures, or neuronal-like cell lines such as PC12 or SH-SY5Y are utilized.[10][12][16] BV-2 microglial cells are used to study neuroinflammatory responses.[9]
-
TMT Treatment: TMT is added to the culture medium at various concentrations (typically in the micromolar range) for a specified duration.[15][17]
-
Cell Viability Assays: Cell viability is assessed using methods like the MTT assay to determine the dose-dependent cytotoxicity of TMT.
-
Apoptosis Assays: Apoptosis is quantified using techniques such as TUNEL staining or Hoechst staining to visualize nuclear condensation.[15] Caspase-3 activity can also be measured.[16]
-
Immunocytochemistry: Cells are fixed and stained with antibodies against specific markers to visualize cellular morphology and protein expression (e.g., GFAP for astrocytes).[15]
-
Measurement of Oxidative Stress and Inflammation: Production of ROS can be measured using fluorescent probes. The release of inflammatory cytokines (e.g., TNF-α, IL-1β) into the culture medium can be quantified by ELISA.[10]
Signaling Pathways in TMT-Induced Neurotoxicity
The neurotoxic effects of TMT are mediated by the dysregulation of several key intracellular signaling pathways.
TMT-Induced Neuroinflammatory Signaling
Caption: TMT-induced activation of microglia and astrocytes leads to the activation of NF-κB and MAPKs signaling pathways, resulting in the production of pro-inflammatory cytokines and subsequent neuronal damage.
TMT-Induced Excitotoxicity and Neuronal Death
Caption: TMT triggers excessive glutamate release, leading to NMDA receptor activation, intracellular calcium overload, mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic neuronal death.
Experimental Workflow for In Vivo TMT Study
Caption: A typical experimental workflow for investigating the in vivo effects of this compound on the central nervous system.
Conclusion
This compound serves as a powerful research tool for elucidating the complex mechanisms of neurodegeneration. Its selective toxicity to the hippocampus provides a robust model for studying the interplay between oxidative stress, neuroinflammation, excitotoxicity, and neuronal apoptosis. The data and protocols summarized in this guide offer a foundation for researchers and drug development professionals to further investigate the pathophysiology of neurodegenerative diseases and to identify and validate novel therapeutic targets. A thorough understanding of the molecular and cellular consequences of TMT exposure is paramount to advancing our knowledge in this critical area of neuroscience.
References
- 1. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective strategies in hippocampal neurodegeneration induced by the neurotoxicant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound syndrome as a hippocampal degeneration model: temporal changes and neurochemical features of seizure susceptibility and learning impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute this compound exposure induces oxidative stress response and neuronal apoptosis in Sebastiscus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The main mechanisms of this compound chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promising neuroprotective potential of naringenin against this compound-induced cognitive deficits and hippocampal neurodegeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate this compound-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits uptake of neurotransmitters into mouse forebrain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "this compound-induced neurotoxicity: In vitro and in vivo mechanistic s" by Michael David Kane [docs.lib.purdue.edu]
- 13. Effects of postnatal this compound or triethyltin treatment on CNS catecholamine, GABA, and acetylcholine systems in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on dopaminergic and serotonergic function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-evoked neuronal apoptosis and glia response in mixed cultures of rat hippocampal dentate gyrus: a new model for the study of the cell type-specific influence of neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurotoxicity of this compound in rat cochlear organotypic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of acute neurotoxic effects of this compound using neuronal networks cultured on microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent studies on the this compound actions in central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Memantine Exacerbates this compound-Induced Neurodegeneration and Delays Cognitive Impairment Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pentoxifylline Protects Against Hippocampal Damage and Memory Impairment Induced by this compound - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
Initial Findings on Trimethyltin-Induced Behavioral Changes: A Technical Guide
Introduction
Trimethyltin (TMT), a potent organotin neurotoxicant, is widely recognized for its ability to induce selective and severe damage to the central nervous system (CNS), particularly the limbic system.[1][2] The hippocampus is especially vulnerable, making TMT a valuable tool for creating experimental models of neurodegeneration, cognitive impairment, and temporal lobe epilepsy.[1][2][3] Exposure in both humans and animal models leads to a consistent syndrome of behavioral abnormalities, including hyperactivity, aggression, cognitive deficits such as memory loss, and seizures.[1][2][4] This technical guide provides an in-depth overview of the initial findings related to TMT-induced behavioral changes, detailing the quantitative data from key studies, the experimental protocols used to assess these changes, and the underlying molecular signaling pathways.
Quantitative Data on Behavioral Changes
The behavioral consequences of TMT exposure are dose-dependent and manifest across various domains, including locomotor activity, anxiety levels, and cognitive function.[5] The following tables summarize quantitative findings from several key rodent studies.
Table 1: Effects of this compound on Locomotor and Anxiety-Like Behaviors in the Open Field Test (OFT)
| Animal Model | TMT Dose & Route | Time Point | Behavioral Parameter | Result vs. Control | Reference |
| Male Hooded Rats | 7 mg/kg (oral) | 14-110 days post-treatment | Open-Field Activity | Persistent increase | [6] |
| Male Hooded Rats | 5 mg/kg (oral) | 14-18 days post-treatment | Open-Field Activity | Temporary increase | [6] |
| Male Long-Evans Rats | 7 mg/kg (intragastric) | 40 days post-treatment | Open-Field Activity | 3 times more active than controls | [7] |
| Male BALB/c Mice | 3 mg/kg (IP) | First 24 hours | Spontaneous Motor Activity | Reduced to 70% of control | [8] |
| Male Mice (Prenatal) | N/A | 5 weeks of age | Time in Center (OFT) | Significantly less time | [9] |
Table 2: Effects of this compound on Learning and Memory
| Animal Model | TMT Dose & Route | Behavioral Test | Key Parameter | Result vs. Control | Reference |
| Male Wistar Rats | 8 mg/kg (IP) | Barnes Maze | Learning & Memory | Impairment observed | [10] |
| Male Wistar Rats | 8 mg/kg (IP) | Novel Object Recognition | Memory | Impairment observed | [10] |
| Male Wistar Rats | 8 mg/kg (IP) | Y-Maze | Spatial Memory | Deficits observed | [10] |
| Male Sprague-Dawley Rats | 8.5 mg/kg (oral) | Morris Water Maze | Spatial Memory | Significant impairment | [11] |
| Male Sprague-Dawley Rats | 6, 7, 8 mg/kg (IP) | Morris Water Maze | Spatial Memory | Dose-dependent deficits | [5] |
| Male ICR Mice | 2.6 mg/kg (IP) | Morris Water Maze | Spatial Learning & Memory | Significant deficits | [12][13] |
| Mice | 7.1 µg/kg (IP) | Y-Maze, Passive Avoidance, MWM | Learning & Memory | Significant deficits | [14] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable assessment of TMT-induced behavioral changes. The following sections describe common methodologies for TMT administration and subsequent behavioral testing.
Animal Models and TMT Administration
-
Subjects: Commonly used subjects are male adult rats (e.g., Wistar, Sprague-Dawley) weighing 195-225g or adult mice (e.g., BALB/c, C57BL/6N).[15][16] Animals are typically housed in groups under controlled temperature and humidity with a 12-hour light/dark cycle and provided with ad libitum access to food and water.[16] A one-week acclimation period is standard before any experimental procedures.[16]
-
TMT Administration: this compound chloride (TMT-Cl) is the most frequently used compound. It is typically dissolved in isotonic saline. A single intraperitoneal (i.p.) injection is a common method for inducing neurotoxicity.[5][12][13] Dosages vary by species and the desired severity of the lesion, but typical ranges are 6-8 mg/kg for rats and 2.6-3 mg/kg for mice.[5][12][15] Oral gavage is also a viable administration route.[6]
Behavioral Assessment Protocols
Behavioral tests are generally conducted in a quiet, semi-dark room to minimize external stressors.[16]
The OFT is used to assess general locomotor activity and anxiety-like behavior.[17][18]
-
Apparatus: A square arena (e.g., 1m x 1m for rats) with walls high enough to prevent escape. The floor is often marked with a grid to divide it into peripheral and central zones.[18][19]
-
Procedure: The animal is gently placed in the center of the arena.[17] Its activity is recorded by a video camera mounted above for a set duration, typically 5-10 minutes.[17][19] The arena is cleaned thoroughly between subjects to remove olfactory cues.[19]
-
Parameters Measured:
-
Total Distance Traveled: An indicator of overall locomotor activity.[17]
-
Time Spent in Center vs. Periphery: Rodents naturally avoid open spaces (thigmotaxis). More time spent in the center is interpreted as lower anxiety.[17]
-
Rearing: Frequency of standing on hind legs, an exploratory behavior.[18]
-
Grooming & Defecation: Can be used as additional indicators of stress.[17]
-
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[20]
-
Apparatus: A large circular pool (e.g., 160 cm diameter) filled with water made opaque using non-toxic paint or milk powder.[21][22] A small escape platform is hidden 1-2 cm below the water's surface in a fixed location in one of the four quadrants.[20][22] Various distal visual cues are placed around the room for navigation.
-
Acquisition Phase (Training):
-
Animals undergo multiple trials per day (e.g., four trials) for several consecutive days.[23]
-
For each trial, the animal is placed into the water at one of four quasi-random start positions, facing the pool wall.[21][22]
-
The animal is allowed to swim for a maximum time (e.g., 60 or 120 seconds) to find the hidden platform.[21][23] The time taken to find the platform (escape latency) is recorded.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it and allowed to remain there for 10-20 seconds.[21][23]
-
-
Probe Trial (Memory Test):
-
Typically conducted 24 hours after the final training session.[20] The platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60-120 seconds).[23]
-
Parameters recorded include the time spent in the target quadrant (where the platform was) and the number of times the animal crosses the exact platform location.[22] This measures the persistence of the spatial memory.
-
Mechanisms and Signaling Pathways
TMT-induced neurotoxicity is a complex process involving multiple interconnected molecular pathways. The damage is primarily mediated by oxidative stress, neuroinflammation, and the induction of programmed cell death (apoptosis).[1][3]
Experimental Workflow Overview
The logical flow of a typical TMT study involves sequential steps from animal preparation to multi-level analysis, aimed at correlating molecular changes with behavioral outcomes.
Caption: A typical experimental workflow for TMT-induced neurotoxicity studies.
Core Signaling Cascade in TMT Neurotoxicity
TMT exposure initiates a cascade of events beginning with the generation of reactive oxygen species (ROS) and culminating in neuronal apoptosis. Microglial activation plays a central role in amplifying this damage through neuroinflammatory processes.[4]
References
- 1. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective strategies in hippocampal neurodegeneration induced by the neurotoxicant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioural, biochemical and histological effects of this compound (TMT) induced brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alterations in regulatory and locomotor behaviors following this compound exposure in the rat: a time and dose analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity changes in rats following acute this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral toxicology of acute this compound exposure in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prenatal this compound Exposure Induces Long-Term DNA Methylation Changes in the Male Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin Mitigates this compound-Induced Cognition Impairment and Hippocampal Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of rutin against spatial memory impairment induced by this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neuroprotective effect of betanin in this compound-induced neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reversal of this compound-Induced Learning and Memory Deficits by 3,5-Dicaffeoylquinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuropathology of this compound intoxication. IV. Changes in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Promising neuroprotective potential of naringenin against this compound-induced cognitive deficits and hippocampal neurodegeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. anilocus.com [anilocus.com]
- 18. youtube.com [youtube.com]
- 19. Open field test in rats [protocols.io]
- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Solubility and Stability of Trimethyltin Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility and stability of Trimethyltin chloride ((CH₃)₃SnCl), a vital organotin compound in various research and industrial applications. This guide consolidates key data, outlines detailed experimental protocols, and presents critical information through structured diagrams to support laboratory and development work.
Solubility Profile
This compound chloride's solubility is a critical parameter for its application in synthesis and formulation. While generally soluble in organic solvents, its behavior in aqueous media is complex due to its reactivity with water.
Quantitative and Qualitative Solubility Data
The solubility of this compound chloride has been reported across various common laboratory solvents. There are conflicting reports regarding its water solubility, which is likely influenced by its tendency to hydrolyze. Some sources describe it as soluble, while others note limited or no solubility[1][2][3][4]. It is readily soluble in many non-polar and polar aprotic organic solvents[1][5].
Table 1: Solubility of this compound Chloride in Various Solvents
| Solvent | Solubility | Notes | Citations |
|---|---|---|---|
| Water | Conflicting Reports (Soluble to Insoluble) | Highly susceptible to hydrolysis, which forms this compound hydroxide (B78521). This reaction can affect solubility measurements. | [1][2][4][6] |
| Chloroform | Soluble (Slightly) | Commonly cited as a suitable solvent. | [2][7][8] |
| Organic Solvents | Soluble | General term used in multiple sources. | [2][3][7] |
| Diethyl Ether | Soluble | A common non-polar solvent for organometallic compounds. | [5] |
| Hexane | Soluble | Available commercially as a 1.0 M solution. | [2][5] |
| Toluene | Soluble | Suitable for reactions and handling. | [5] |
| Methanol | Soluble | Available commercially as a 1 mg/mL solution. | [1] |
| Tetrahydrofuran (THF) | Soluble | Available commercially as a 1.0 M solution. |[2] |
Stability Characteristics
The stability of this compound chloride is primarily dictated by its sensitivity to moisture, leading to hydrolysis. Thermal decomposition is also a key consideration for its handling and storage.
Hydrolytic, Thermal, and Storage Stability
This compound chloride is consistently described as moisture-sensitive and will readily hydrolyze upon contact with water to produce this compound hydroxide and hydrochloric acid[1][4][6]. This reactivity necessitates storage under dry, inert conditions[9][10]. While stable at room temperature when kept dry, it decomposes upon heating, releasing toxic fumes[8]. Long-term stability of related organotin compounds has been achieved by storing samples at -20°C[11].
Table 2: Stability Profile of this compound Chloride
| Stability Parameter | Observation | Conditions | Citations |
|---|---|---|---|
| Hydrolytic Stability | Susceptible to hydrolysis; moisture sensitive. | Reacts with water under neutral conditions to form this compound hydroxide. | [1][6][9] |
| Thermal Stability | Decomposes upon heating. | Boiling point is approximately 148-156 °C. Heating to decomposition emits toxic chloride fumes. | [6][8] |
| Photostability | No specific data available. | Information on degradation under UV/visible light was not found in the reviewed literature. |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. | Recommended to maintain integrity and prevent degradation. Keep away from moisture and air. |[9][10] |
Key Pathways and Workflows
Understanding the degradation pathway and the experimental workflow for stability assessment is crucial for handling and studying this compound chloride.
Hydrolysis Pathway of this compound Chloride
The primary degradation pathway for this compound chloride in the presence of water is hydrolysis, which cleaves the tin-chloride bond.
Caption: Hydrolysis pathway of this compound chloride.
General Workflow for Chemical Stability Assessment
A systematic approach is required to quantitatively assess the stability of a compound like this compound chloride under various environmental conditions.
Caption: General experimental workflow for stability testing.
Experimental Protocols
The following sections provide detailed, generalized methodologies for determining the solubility and stability of organotin compounds, adapted for this compound chloride.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely used "excess solid" or shake-flask method for determining the solubility of a compound in a specific solvent[12].
Objective: To determine the saturation solubility of this compound chloride in a given solvent at a controlled temperature.
Materials:
-
This compound chloride (solid, high purity)
-
Solvent of interest (e.g., deionized water, hexane)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument (e.g., GC-MS, HPLC with a suitable detector)
Procedure:
-
Preparation: Add an excess amount of solid this compound chloride to a series of flasks containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically[13].
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed in the bath for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, the sample should be immediately filtered through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturate solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound chloride.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be repeated to ensure reproducibility.
Protocol for Stability Assessment (Hydrolysis Rate)
This protocol describes a method to evaluate the hydrolytic stability of this compound chloride as a function of pH.
Objective: To determine the rate of hydrolysis of this compound chloride at different pH values.
Materials:
-
This compound chloride
-
Aqueous buffers of various pH values (e.g., pH 4, 7, and 9)
-
Constant temperature incubator or water bath
-
Volumetric flasks and pipettes
-
Autosampler vials
-
A validated stability-indicating analytical method (e.g., HPLC or GC-MS capable of separating this compound chloride from its degradation products)[14][15].
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound chloride in a suitable, water-miscible organic solvent (e.g., acetonitrile) to minimize immediate hydrolysis before the experiment begins[16].
-
Reaction Initiation: Initiate the stability study by diluting a small aliquot of the stock solution into the pre-tempered aqueous buffers of different pH values to achieve the desired starting concentration (e.g., 10 µg/mL). This is time zero (t=0).
-
Incubation: Store the reaction solutions in sealed vials in a constant temperature incubator (e.g., 37 °C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution.
-
Sample Analysis: Immediately analyze the samples using the validated stability-indicating method to measure the concentration of the remaining this compound chloride.
-
Data Analysis: Plot the natural logarithm of the this compound chloride concentration versus time for each pH. If the reaction follows first-order kinetics, the plot will be linear.
-
Rate Constant Calculation: The degradation rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
References
- 1. CAS 1066-45-1: this compound chloride | CymitQuimica [cymitquimica.com]
- 2. 1066-45-1 CAS MSDS (this compound CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Laboratory Chemical Safety Summaries: this compound CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound chloride - Wikipedia [en.wikipedia.org]
- 7. This compound CHLORIDE CAS#: 1066-45-1 [m.chemicalbook.com]
- 8. This compound chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound chloride | Me3SnCl | (CH3)3SnCl – Ereztech [ereztech.com]
- 10. fishersci.com [fishersci.com]
- 11. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 12. lifechemicals.com [lifechemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdc.gov [cdc.gov]
- 15. Analysis of organotin compounds [alsglobal.se]
- 16. benchchem.com [benchchem.com]
A Historical Overview of Trimethyltin Research: From Industrial Compound to a Model for Neurodegeneration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (TMT), an organotin compound, has traversed a complex scientific journey, from its origins in industrial applications to its current status as a potent and selective neurotoxicant utilized in modeling neurodegenerative diseases. This technical guide provides a comprehensive historical overview of TMT research, detailing its toxicological profile, mechanisms of action, and the evolution of its use in experimental neuroscience. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the multifaceted nature of this compound and its impact on our understanding of neuronal injury and disease.
A Brief History of this compound Research
The story of this compound is intrinsically linked to the broader history of organotin chemistry. The first organotin compound, diethyltin (B15495199) diiodide, was discovered by Edward Frankland in 1849.[1] The field expanded significantly in the 20th century, particularly with the advent of Grignard reagents, which facilitated the synthesis of tin-carbon bonds.[1]
Initially, organotin compounds, including TMT, found utility as biocides, stabilizers in polyvinyl chloride (PVC) plastics, and industrial catalysts.[2] However, reports of their toxicity soon emerged. A pivotal moment in the history of TMT research was the observation of its profound neurotoxic effects in both humans and experimental animals.[3] Occupational exposure to TMT was found to cause a range of neurological symptoms, including disorientation, memory loss, aggressive behavior, and seizures, highlighting its danger and prompting further investigation into its mechanisms of toxicity.[3] This unfortunate reality of its toxicity paved the way for its use as a valuable tool in neuroscience to model neurodegenerative conditions such as Alzheimer's disease and temporal lobe epilepsy.[3]
Toxicological Profile of this compound
This compound is a highly toxic compound, with its neurotoxicity being the most prominent feature. The severity of its effects is dose-dependent and varies across species and even strains of the same species.[4]
Quantitative Toxicological Data
The following tables summarize key quantitative data regarding the toxicity of this compound.
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral (gavage) | 12.6 mg/kg | [2] |
| Rat | Oral (gavage) | 14.7 mg/kg | [5] |
Table 1: Lethal Dose (LD50) of this compound in Rats. This table presents the reported LD50 values for this compound in rats, indicating the dose at which 50% of the test population is expected to die.
| Species | Exposure Method | EC50 Value | Tissue | Reference |
| Rat | In vitro | 1.5 ± 0.5 µM | Spinal Cord Networks | [6] |
| Rat | In vitro | 4.3 ± 0.9 µM | Auditory Cortex Networks | [6] |
| Zebrafish | Waterborne (48-72 hpf) | 5.55 µM | Malformation Incidence | [7] |
Table 2: Effective Concentration (EC50) of this compound. This table shows the concentration of this compound that induces a response halfway between the baseline and maximum after a specified exposure time in in vitro and embryonic models.
Mechanisms of this compound-Induced Neurotoxicity
The neurotoxicity of TMT is multifaceted, involving a cascade of cellular and molecular events that culminate in neuronal cell death, particularly in the limbic system, with the hippocampus being a primary target.[8] Research has elucidated three principal pathways through which TMT exerts its toxic effects: oxidative stress, neuroinflammation, and apoptosis.
Oxidative Stress
A significant body of evidence points to the induction of oxidative stress as a key initiating event in TMT-induced neurotoxicity. TMT exposure leads to an excessive generation of reactive oxygen species (ROS), which overwhelms the cell's antioxidant defenses.[9] This imbalance results in damage to cellular components, including lipids, proteins, and DNA.
Neuroinflammation
Neuroinflammation is another critical component of TMT-induced neuropathology. TMT activates microglia, the resident immune cells of the central nervous system.[10] This activation is mediated, at least in part, by the NADPH oxidase enzyme system, leading to further ROS production.[10] Activated microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which contribute to the inflammatory environment and exacerbate neuronal damage.[10]
Apoptosis (Programmed Cell Death)
Ultimately, TMT exposure triggers apoptotic pathways, leading to programmed cell death of neurons. This process involves the activation of a family of cysteine proteases known as caspases.[11] Studies have shown that TMT can activate both initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3.[11][12] The activation of these caspases leads to the cleavage of critical cellular substrates and the orderly dismantling of the cell.
Signaling Pathways in this compound Neurotoxicity
The mechanisms of TMT-induced neurotoxicity are orchestrated by complex intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to this process.
MAPK Signaling Pathway
The MAPK signaling cascade is a crucial transducer of extracellular stimuli into intracellular responses. In the context of TMT toxicity, the p38 and JNK MAPK pathways are particularly important.[10] TMT-induced oxidative stress leads to the phosphorylation and activation of p38 and JNK, which in turn regulate downstream targets involved in inflammation and apoptosis.[10]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a master regulator of the inflammatory response. In TMT-induced neuroinflammation, the activation of NF-κB in microglia is a key event.[10] TMT triggers the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[10] This allows the NF-κB complex to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as those encoding iNOS and TNF-α.[10][13]
Experimental Protocols in this compound Research
The use of TMT as a tool to model neurodegeneration has led to the development of standardized experimental protocols. These protocols are essential for ensuring reproducibility and comparability of results across different laboratories.
In Vivo Model of TMT-Induced Neurodegeneration in Rats
This protocol describes a common method for inducing hippocampal neurodegeneration in rats using TMT.
Materials:
-
This compound chloride (TMT)
-
Sterile saline solution (0.9% NaCl)
-
Adult male Long-Evans or Wistar rats (250-300g)
-
Appropriate housing and care facilities
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the housing facilities for at least one week prior to the experiment.
-
TMT Solution Preparation: Prepare a solution of TMT in sterile saline at the desired concentration (e.g., for a dose of 6.0 mg/kg).
-
Administration: Administer a single dose of TMT (e.g., 6.0 mg/kg body weight) via intraperitoneal (i.p.) injection or oral gavage.[14] A control group should receive an equivalent volume of saline.
-
Post-injection Monitoring: Monitor the animals daily for clinical signs of toxicity, including tremors, hyperactivity, aggression, and weight loss.
-
Behavioral Testing (Optional): Conduct behavioral tests (e.g., open field test, Morris water maze) at specific time points post-injection to assess cognitive and motor function.
-
Tissue Collection: At predetermined time points (e.g., 3, 7, 14, and 28 days post-injection), euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Histological Analysis: Collect the brains and process them for histological analysis (e.g., Nissl staining, immunohistochemistry) to assess neuronal damage and glial activation in the hippocampus and other brain regions.
In Vitro Model of TMT-Induced Neurotoxicity in PC12 Cells
This protocol outlines a method for studying the cellular and molecular mechanisms of TMT toxicity using the PC12 cell line, a common model for neuronal cells.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
This compound chloride (TMT)
-
Cell viability assay reagents (e.g., MTT, LDH)
-
Reagents for molecular analysis (e.g., antibodies for Western blotting, primers for qPCR)
Procedure:
-
Cell Culture: Culture PC12 cells under standard conditions (37°C, 5% CO2).
-
TMT Treatment: Plate the cells at a suitable density and, after allowing them to adhere, treat them with various concentrations of TMT for different durations.
-
Cell Viability Assessment: At the end of the treatment period, assess cell viability using a standard assay (e.g., MTT assay).
-
Apoptosis Assays: To investigate the induction of apoptosis, perform assays such as TUNEL staining or caspase activity assays.
-
Molecular Analysis: Lyse the cells to extract proteins and RNA. Analyze the expression and activation of key proteins in the signaling pathways of interest (e.g., MAPKs, NF-κB) using Western blotting. Analyze the expression of relevant genes using qPCR.
-
Oxidative Stress Measurement: Measure the levels of ROS and other markers of oxidative stress using appropriate fluorescent probes and assays.
Experimental Workflow and Logical Relationships
The investigation of TMT-induced neurotoxicity typically follows a structured workflow, integrating in vivo and in vitro approaches to provide a comprehensive understanding of its effects.
Conclusion
The journey of this compound research from its industrial origins to its application as a sophisticated tool in neuroscience underscores the dynamic nature of scientific inquiry. Initially recognized for its hazardous properties, TMT has been repurposed by the scientific community to unravel the complex mechanisms underlying neurodegenerative diseases. This guide has provided a historical and technical overview of TMT research, summarizing key toxicological data, detailing the intricate signaling pathways involved in its neurotoxicity, and outlining fundamental experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of TMT's properties and its utility as an experimental model is invaluable for advancing our knowledge of neuronal injury and for the development of novel therapeutic strategies for a range of devastating neurological disorders.
References
- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 2. The behavioral and neuropathologic sequelae of intoxication by this compound compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat strain- and gender-related differences in neurobehavioral screening: acute this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. This compound chloride (TMT) neurobehavioral toxicity in embryonic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neurotoxicant this compound induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound initially activates the caspase 8/caspase 3 pathway for damaging the primary cultured cortical neurons derived from embryonic mice-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 13. This compound-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A time-course study of this compound induced neuropathology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanisms of Trimethyltin-Induced Selective Neuronal Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyltin (TMT), a potent organotin compound, is a well-established neurotoxicant that induces selective neuronal death, particularly within the limbic system of the brain. Its remarkable specificity for hippocampal and cortical neurons has rendered it an invaluable tool in experimental models of neurodegeneration, allowing for the detailed investigation of molecular and cellular pathways involved in neuronal demise. This technical guide provides an in-depth exploration of the core mechanisms underlying TMT-induced neurotoxicity, with a focus on the intricate signaling pathways, a compilation of quantitative data from key studies, and detailed experimental protocols for researchers. The guide is intended to serve as a comprehensive resource for scientists and drug development professionals investigating neurodegenerative diseases and potential therapeutic interventions.
Introduction: The Neurotoxic Profile of this compound
This compound is an organotin compound that has been shown to elicit a predictable and selective pattern of neuronal damage following exposure. The hippocampus, a brain region critical for learning and memory, is particularly vulnerable to TMT-induced toxicity. Specifically, TMT targets the granular neurons of the Fascia Dentata and the pyramidal cells of the Cornu Ammonis.[1][2] This selective neuronal loss is accompanied by a cascade of cellular and molecular events that closely mimic aspects of human neurodegenerative diseases, making TMT a valuable model for studying these conditions. The primary observable effects in animal models include behavioral alterations such as hyperactivity, aggression, cognitive deficits in learning and memory, and spontaneous seizures.[1][2]
Core Mechanisms of TMT-Induced Neuronal Death
The neurotoxic effects of TMT are not attributed to a single, isolated mechanism but rather a complex interplay of interconnected signaling pathways that culminate in neuronal apoptosis and necrosis. The principal pathways implicated in TMT-induced neuronal death are detailed below.
Oxidative and Nitrosative Stress
A primary and early event in TMT-induced neurotoxicity is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] TMT exposure leads to a significant increase in the production of superoxide (B77818) anions, hydrogen peroxide, and nitric oxide within neurons.[3] This surge in reactive species overwhelms the cell's antioxidant defense mechanisms, leading to lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cellular demise.
Neuroinflammation: The Role of Glial Cells
Neuroinflammation is a hallmark of TMT-induced neurodegeneration. TMT exposure triggers the activation of both microglia and astrocytes, the resident immune cells of the central nervous system.[1][2] Activated glial cells release a plethora of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which exacerbate neuronal damage.[4][5] Interestingly, evidence suggests that astrocytes may play a role in initiating the microglial response to TMT.
Apoptosis: Programmed Cell Death Pathways
TMT is a potent inducer of apoptosis, or programmed cell death, in neuronal populations. This process is orchestrated by a family of cysteine proteases known as caspases. TMT exposure has been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.
-
Caspase Activation: A key event in TMT-induced apoptosis is the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3.[6] Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 protein family is critical in regulating the intrinsic apoptotic pathway. TMT has been shown to upregulate the expression of Bax and downregulate Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.[2]
-
MAPK and NF-κB Signaling: Mitogen-activated protein kinase (MAPK) pathways, particularly the p38 MAPK pathway, and the transcription factor nuclear factor-kappa B (NF-κB) are also intricately involved in TMT-induced apoptosis.[7] The interplay between these pathways can determine the ultimate fate of the neuron.
Excitotoxicity and Calcium Overload
Excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage, is another significant contributor to TMT-induced neurotoxicity. TMT can disrupt glutamate homeostasis, leading to an overactivation of N-methyl-D-aspartate (NMDA) and other glutamate receptors. This results in a massive influx of calcium ions (Ca2+) into the neuron, a condition known as calcium overload.[1] Elevated intracellular calcium levels activate a host of downstream degradative enzymes, including proteases, lipases, and endonucleases, which contribute to neuronal injury and death.
Mitochondrial Dysfunction
Mitochondria are central players in TMT-induced neuronal death. TMT can directly impair mitochondrial function by disrupting the electron transport chain, leading to a decrease in ATP production and an increase in ROS generation. Furthermore, TMT can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic proteins into the cytoplasm.[2]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of this compound on neuronal systems.
Table 1: In Vitro Cytotoxicity of this compound (TMT)
| Cell Type | TMT Concentration | Exposure Time | Effect | Reference |
| Human Neuroblastoma (SH-SY5Y) | 10 µM | 24 h | Significant decrease in cell viability | [5] |
| Primary Human Neurons | LC50: 335.5 µM | 24 h | 50% cell death | [8] |
| Primary Human Astrocytes | LC50: 609.7 µM | 24 h | 50% cell death | [8] |
| Rat Hippocampal Neurons | LC50: 1.4 µM | 24 h | 50% cell death | [8] |
| Rat Cerebellar Granule Cells | LC50: 44.28 µM | 24 h | 50% cell death | [8] |
| Spinal Cord Networks | IC50: 1.5 ± 0.5 µM | Not specified | 50% reduction in electrical activity | [9] |
| Auditory Cortex Cultures | IC50: 4.3 ± 0.9 µM | Not specified | 50% reduction in electrical activity | [9] |
| Zebrafish Embryos | EC25: 5.55 µM | 48-72 hpf | 25% malformation incidence | [5] |
Table 2: TMT-Induced Changes in Inflammatory Cytokines
| Cell/Tissue Type | TMT Concentration/Dose | Time Point | Cytokine | Change | Reference |
| Mixed Cortical Glia | 10 µM | 24 h | TNF-α | Elevated protein levels | [4] |
| Mixed Cortical Glia | 10 µM | 24 h | IL-1α | Elevated protein levels | [4] |
| Mixed Cortical Glia | 10 µM | 24 h | IL-6 | Elevated protein levels | [4] |
| Human Neuroblastoma (SH-SY5Y) | 10 µM | Not specified | IL-1β | Dose-dependent increase | [5] |
| Human Neuroblastoma (SH-SY5Y) | 10 µM | Not specified | TNF-α | Dose-dependent increase | [5] |
| Rat Hippocampus | 8.0 mg/kg | 21 days | TNF-α mRNA | Significantly increased | [9] |
| Rat Hippocampus | 8.0 mg/kg | 21 days | IL-1β mRNA | Significantly increased | [9] |
| Rat Hippocampus | 8.0 mg/kg | 21 days | IL-6 mRNA | Significantly increased | [9] |
| Mouse Hippocampus | 2.3 mg/kg | 24 h | IL-1α mRNA | Elevated | [8] |
Table 3: TMT-Induced Apoptotic and Synaptic Protein Changes
| Cell/Tissue Type | TMT Concentration/Dose | Time Point | Protein | Change | Reference |
| Primary Cortical Neurons | Not specified | 3 h | Caspase-8 activity | Significant increase | [6] |
| Primary Cortical Neurons | Not specified | 6 h | Caspase-3 activity | Increased | [6] |
| Mouse Hippocampus | Not specified | Not specified | Bax | Up-regulated | [2] |
| Mouse Hippocampus | Not specified | Not specified | Cleaved Caspase-3 | Up-regulated | [2] |
| Mouse Hippocampus | Not specified | Not specified | Bcl-2 | Down-regulated | [2] |
| Rat Hippocampus | 0.0-9.0 mg/kg | 14 weeks | Synapsin I | Dose- and time-dependent decrease | [10] |
| Rat Hippocampus | 0.0-9.0 mg/kg | 14 weeks | Protein III | Dose- and time-dependent decrease | [10] |
Table 4: Behavioral Deficits in Rodent Models of TMT Intoxication
| Animal Model | TMT Dose | Time Point | Behavioral Test | Observed Deficit | Reference |
| Rat | 8.0 mg/kg | Not specified | Morris Water Maze | Impaired spatial reference memory | [11] |
| Rat | Not specified | Not specified | Morris Water Maze | Longer distance moved to platform | [12] |
| Rat | 7.0 mg/kg | 40 days | Open-field activity | Altered activity | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study TMT-induced neurotoxicity.
In Vivo Administration of this compound (Rat Model)
-
Animal Model: Adult male Wistar or Long-Evans rats are commonly used.
-
TMT Preparation: Prepare a stock solution of this compound chloride in sterile 0.9% saline.
-
Administration: Administer a single intraperitoneal (i.p.) injection of TMT at a dose typically ranging from 2.6 to 8 mg/kg body weight.[14][15] A control group should receive an equivalent volume of saline.
-
Post-injection Monitoring: Monitor animals for signs of toxicity, including tremors, hyperexcitability, and weight loss.
-
Tissue Collection: At desired time points post-injection (e.g., 24 hours, 3 days, 7 days, 21 days), euthanize the animals and collect brain tissue for subsequent analysis. For histological studies, perfusion fixation with 4% paraformaldehyde is recommended.
Primary Hippocampal Neuron Culture
-
Dissection: Dissect hippocampi from embryonic day 18 (E18) rat pups in ice-cold dissection medium.
-
Digestion: Incubate the tissue in a papain or trypsin solution to dissociate the cells.
-
Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Plate the neurons onto poly-D-lysine-coated culture dishes or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27).
-
Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Change the medium every 3-4 days.
Western Blot Analysis for Apoptotic Proteins (Bax and Bcl-2)
-
Protein Extraction: Lyse TMT-treated and control cells or hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software.
TUNEL Assay for DNA Fragmentation (in Cryosections)
-
Tissue Preparation: Prepare cryosections of the hippocampus from TMT-treated and control animals.
-
Fixation and Permeabilization: Fix the sections with 4% paraformaldehyde and permeabilize with a solution containing Triton X-100.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, in a humidified chamber at 37°C.
-
Washing: Wash the sections to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.
-
Mounting and Imaging: Mount the sections with an anti-fade mounting medium and visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Assessment of Microglial Activation (Iba1 Immunohistochemistry)
-
Tissue Preparation: Use paraffin-embedded or frozen sections of the hippocampus.
-
Antigen Retrieval (for paraffin (B1166041) sections): Perform heat-induced epitope retrieval using a citrate (B86180) buffer.
-
Blocking: Block non-specific binding sites with a blocking solution containing normal goat serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba1 (a specific marker for microglia and macrophages) overnight at 4°C.[1][6]
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled or biotinylated secondary antibody.
-
Detection: For fluorescent detection, mount with a DAPI-containing medium and visualize under a fluorescence microscope. For chromogenic detection (using a biotinylated secondary), incubate with an avidin-biotin-peroxidase complex and then with a DAB substrate to produce a colored precipitate.
-
Analysis: Assess microglial activation based on changes in morphology (e.g., from a ramified to an amoeboid shape) and an increase in Iba1 immunoreactivity.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying TMT-induced neurotoxicity.
Caption: Core signaling pathways in TMT-induced neuronal death.
Caption: General experimental workflow for TMT neurotoxicity studies.
Conclusion
This compound serves as a powerful and reliable tool for modeling selective neuronal death, particularly in the hippocampus. The intricate network of signaling pathways, including oxidative stress, neuroinflammation, apoptosis, excitotoxicity, and mitochondrial dysfunction, provides multiple targets for investigating the fundamental mechanisms of neurodegeneration. This technical guide offers a comprehensive overview of these core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to understand and ultimately combat neurodegenerative diseases. The continued use of the TMT model will undoubtedly contribute to the development of novel therapeutic strategies aimed at protecting vulnerable neuronal populations.
References
- 1. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 2. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TUNEL Apoptosis Protocol [immunohistochemistry.us]
- 4. youtube.com [youtube.com]
- 5. This compound Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 7. Changes in gene expression and neuroinflammation in the hippocampus of rats with poststroke cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo molecular markers for pro-inflammatory cytokine M1 stage and resident microglia in this compound-induced hippocampal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of acute neurotoxic effects of this compound using neuronal networks cultured on microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuron-specific phosphoproteins as biochemical indicators of neurotoxicity: effects of acute administration of this compound to the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on hippocampal dopaminergic markers and cognitive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Dizocilpine, Midazolam and Their Co-Application on the this compound (TMT)-Induced Rat Model of Cognitive Deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Memantine Exacerbates this compound‐Induced Neurodegeneration and Delays Cognitive Impairment Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced neuronal damage in the rat brain: comparative studies using silver degeneration stains, immunocytochemistry and immunoassay for neuronotypic and gliotypic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trimethyltin-Induced Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction: Modeling Neurodegeneration with Trimethyltin (TMT)
This compound (TMT) is a potent organotin neurotoxicant extensively utilized to create robust and reliable experimental models of neurodegeneration.[1][2] Exposure to TMT induces a well-characterized pattern of neuronal damage, primarily targeting the limbic system, with the hippocampus being particularly vulnerable.[1][2][3] In animal models, TMT administration leads to a predictable cascade of events including selective neuronal loss, particularly of pyramidal cells in the CA1 and CA3 regions and granule neurons of the dentate gyrus, reactive gliosis, and significant behavioral and cognitive deficits.[1][2][3][4]
The resulting pathology closely mimics aspects of human neurodegenerative diseases, such as Alzheimer's disease and temporal lobe epilepsy, making the TMT model a valuable tool for investigating disease mechanisms and evaluating the efficacy of potential neuroprotective therapies.[2][3] The key pathological features include hyperactivity, aggression, learning and memory impairment, and spontaneous seizures.[2][3] The underlying mechanisms of TMT-induced neurotoxicity are multifactorial, involving excitotoxicity, mitochondrial dysfunction, calcium overload, pronounced oxidative stress, and neuroinflammation.[2]
These application notes provide a comprehensive overview of the experimental protocols required to establish and utilize the TMT model of neurodegeneration for preclinical research.
Core Pathological Signaling Pathways
TMT exposure triggers a complex network of intracellular signaling pathways culminating in neuronal apoptosis and neuroinflammation. Key events include the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and subsequent activation of transcription factors like NF-κB, which drives the expression of pro-inflammatory and pro-apoptotic genes.
Experimental Protocols
I. TMT Administration for In Vivo Models
This protocol describes the acute administration of TMT to induce neurodegeneration in rodents.
Materials:
-
This compound chloride (TMT-Cl)
-
Sterile 0.9% saline
-
Animal scale
-
Syringes and needles (appropriate for intraperitoneal injection)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses. Caution: TMT is a potent neurotoxin. Handle with extreme care in a chemical fume hood.
Procedure (Rat Model):
-
Prepare a stock solution of TMT in sterile 0.9% saline. A common dose for inducing robust neurodegeneration is 8.0 mg/kg.[4][5][6] For a 1 mg/mL stock solution, dissolve 10 mg of TMT-Cl in 10 mL of saline.
-
Weigh the animal to determine the precise injection volume.
-
Administer a single dose of TMT via intraperitoneal (i.p.) injection.[5][7] For example, a 300g rat would require 2.4 mL of a 1 mg/mL solution for an 8 mg/kg dose.
-
The control group should receive an equivalent volume of the saline vehicle.
-
Monitor animals closely for the development of toxic signs, which include tremors, hyperactivity, aggression, and seizures, typically appearing within a few days.[2][3][8]
-
Behavioral testing and tissue collection are typically performed between 7 and 21 days post-injection, allowing for the full development of the lesion.[5][6][9]
Procedure (Mouse Model):
-
The procedure is similar to the rat model, but mice are more sensitive to TMT.[10]
-
A commonly used non-lethal, but effective, dose for mice is between 2.6 mg/kg and 3.0 mg/kg, administered via i.p. injection.[9][10][11]
-
Observe for behavioral changes and proceed with endpoint analysis, typically within 7 to 14 days.[9]
II. Behavioral Assessment: Morris Water Maze (MWM)
The MWM is used to assess spatial learning and memory deficits.[12][13]
Materials:
-
Large circular pool (1.5-2.0 m diameter) filled with water made opaque with non-toxic paint.
-
Submerged escape platform (10-15 cm diameter).
-
Video tracking software.
-
Distal visual cues placed around the room.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Each day, each animal performs four trials.
-
For each trial, gently place the animal into the water at one of four randomized start positions, facing the pool wall.[14]
-
Allow the animal to swim and find the hidden platform for a maximum of 60 seconds.[14] If it fails, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.[14]
-
Record parameters such as escape latency (time to find the platform) and path length using the tracking software.
-
-
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the pool.
-
Allow the animal to swim freely for 60 seconds.[13]
-
Record the time spent in the target quadrant (where the platform was) and the number of crossings over the former platform location.[13][14]
-
TMT-treated animals typically show longer escape latencies during acquisition and spend less time in the target quadrant during the probe trial.[15]
-
III. Histological Analysis: Neuronal Loss and Gliosis
A. Nissl Staining for Neuronal Viability
Nissl staining with cresyl violet is used to visualize neuronal cell bodies and quantify neuronal loss.[16]
Materials:
-
Gelatin-coated microscope slides.
-
Cresyl violet acetate (B1210297) solution (0.1%).[17][18]
-
Ethanol (B145695) series (70%, 95%, 100%).
-
Xylene or a xylene substitute.
-
DPX mounting medium.
Procedure:
-
Perfuse the animal with 4% paraformaldehyde (PFA) and collect the brain. Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brain (e.g., 30-40 µm thick sections) using a cryostat or vibratome.
-
Mount sections onto gelatin-coated slides and air dry.[16][19]
-
Rehydrate the sections through a descending series of ethanol concentrations (100%, 95%, 70%) and then distilled water.[17][20]
-
Stain in 0.1% cresyl violet solution for 5-10 minutes.[18][20]
-
Briefly rinse in distilled water.
-
Differentiate the sections in 95% ethanol, monitoring under a microscope until Nissl bodies are distinct and the background is pale.[18]
-
Dehydrate through 100% ethanol and clear with xylene.[20]
-
Coverslip with mounting medium.
-
Quantify neuronal loss in specific hippocampal regions (e.g., CA1, CA3) by cell counting using image analysis software. TMT treatment causes a visible reduction in stained neurons.[4]
B. Immunohistochemistry (IHC) for Neurons and Glial Cells
IHC is used to specifically label neurons (NeuN), astrocytes (GFAP), and microglia (Iba1) to assess neurodegeneration and the associated inflammatory response.
Materials:
-
Primary antibodies: Anti-NeuN, Anti-GFAP, Anti-Iba1.
-
Appropriate fluorescently-labeled secondary antibodies.
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
DAPI for nuclear counterstaining.
Procedure:
-
Prepare brain sections as described for Nissl staining.
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer heating).
-
Block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.
-
Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Wash sections thoroughly with PBS.
-
Incubate with corresponding secondary antibodies for 2 hours at room temperature in the dark.[16]
-
Wash sections and counterstain with DAPI.
-
Mount sections with fluorescence mounting medium.
-
Image using a fluorescence or confocal microscope. Quantify the number of NeuN-positive cells for neuronal loss and the fluorescence intensity or area of GFAP and Iba1 staining for astrogliosis and microgliosis, respectively.[9][21]
IV. Biochemical Analysis: Western Blot for Apoptosis
Western blotting for cleaved caspase-3 is a standard method to detect the execution phase of apoptosis.
Materials:
-
Hippocampal tissue lysates from control and TMT-treated animals.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (e.g., 12-15%).[22]
-
PVDF or nitrocellulose membrane.
-
Primary antibody: Anti-cleaved Caspase-3.
-
Loading control antibody: Anti-β-actin or Anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Homogenize hippocampal tissue in RIPA buffer and centrifuge to collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.[22]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[22]
-
Incubate the membrane with the primary antibody for cleaved caspase-3 (typically detects a ~17-19 kDa band) and a loading control antibody overnight at 4°C.[23]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash again and apply ECL substrate.
-
Detect the chemiluminescent signal using an imaging system. Densitometry analysis is used to quantify the increase in cleaved caspase-3 relative to the loading control.
General Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study using the TMT model to evaluate a neuroprotective compound.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using the TMT model. Values can vary based on species, strain, TMT dose, and specific experimental conditions.
Table 1: Effects of TMT on Morris Water Maze Performance in Rats
| Parameter | Control Group (Mean ± SEM) | TMT-Treated Group (Mean ± SEM) |
| Acquisition (Day 5) | ||
| Escape Latency (s) | 15.2 ± 2.1 | 45.8 ± 5.3 |
| Path Length (cm) | 250 ± 35 | 850 ± 98 |
| Probe Trial | ||
| Time in Target Quadrant (%) | 45.5 ± 4.5 | 18.2 ± 3.1 |
| Platform Crossings (count) | 4.1 ± 0.6 | 1.3 ± 0.4 |
| Data are synthesized representations from typical outcomes reported in the literature.[15] |
Table 2: Histological and Biochemical Changes in Rat Hippocampus (21 days post-TMT)
| Marker | Method | Control Group (Relative Units) | TMT-Treated Group (Relative Units) |
| Neuronal Count (CA1) | Nissl Staining | 100 ± 8.5% | 42.5 ± 6.2% |
| Neuronal Count (CA3) | Nissl Staining | 100 ± 7.9% | 31.0 ± 5.5% |
| Astrocyte Activation (GFAP) | IHC Intensity | 100 ± 12.1% | 350.4 ± 45.3% |
| Microglial Activation (Iba1) | IHC Intensity | 100 ± 15.3% | 410.2 ± 51.8% |
| Apoptosis (Cleaved Caspase-3) | Western Blot | 100 ± 18.0% | 525.6 ± 65.7% |
| Data are synthesized representations from typical outcomes reported in the literature.[4][7][9][21] |
References
- 1. Global Neurotoxicity: Quantitative Analysis of Rat Brain Toxicity Following Exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropathological and behavioral toxicology of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promising neuroprotective potential of naringenin against this compound-induced cognitive deficits and hippocampal neurodegeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo acute treatment with this compound chloride causes neuronal degeneration in the murine olfactory bulb and anterior olfactory nucleus by different cascades in each region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The behavioral and neuropathologic sequelae of intoxication by this compound compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of ex vivo-expanded regulatory T cells on this compound-induced neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral toxicology of acute this compound exposure in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral effects of this compound in two strains of mice. II. Multiple fixed ratio, fixed interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze - Scholarpedia [scholarpedia.org]
- 14. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.chop.edu [research.chop.edu]
- 18. Histological methods for CNS [pathologycenter.jp]
- 19. Nissl Staining [protocols.io]
- 20. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 21. Developmental differences in neural damage following trimethyl-tin as demonstrated with GFAP immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Establishing a Trimethyltin-Induced Alzheimer's Disease Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing a trimethyltin (TMT)-induced rodent model of Alzheimer's disease (AD). TMT is a potent neurotoxicant that selectively damages the limbic system, particularly the hippocampus, leading to cognitive deficits and neuropathological changes that mimic aspects of AD.[1][2][3][4][5] This model is a valuable tool for investigating disease pathogenesis and for the preclinical evaluation of potential therapeutic agents.[4][6][7]
Introduction to the this compound (TMT) Model
TMT, an organotin compound, induces neurodegeneration in the central nervous system, making it a useful tool for creating animal models of neurodegenerative diseases like Alzheimer's.[1][3][4][8] Administration of TMT to rodents results in a consistent pattern of neuronal loss, primarily affecting the pyramidal cells in the CA1 and CA3 regions of the hippocampus and granule cells of the dentate gyrus.[2][3][4] This selective neurotoxicity leads to a range of behavioral and cognitive impairments, including hyperactivity, aggression, and deficits in learning and memory, which are assessed using various behavioral tests.[1][4][8][9]
The pathogenic effects of TMT share commonalities with neurodegenerative disorders, including impaired synaptic plasticity, oxidative stress, mitochondrial damage, intracellular calcium overload, and glutamate (B1630785) excitotoxicity, ultimately leading to both necrotic and apoptotic cell death.[6] The molecular mechanisms underlying TMT-induced neurotoxicity involve the activation of microglia, neuroinflammation, and alterations in key signaling pathways related to neuronal survival and death.[5][9][10] Specifically, TMT exposure has been shown to increase the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to activate pathways involving NADPH oxidase and mitogen-activated protein kinases (MAPKs).[9][10] Furthermore, this model exhibits key pathological markers associated with AD, including the accumulation of phosphorylated tau (p-tau) and amyloid-beta (Aβ), as well as increased acetylcholinesterase (AChE) activity.[7]
Data Presentation
The following tables summarize key quantitative data from various studies utilizing the TMT-induced AD model.
Table 1: TMT Administration Protocols
| Animal Model | TMT Salt | Dosage (mg/kg) | Route of Administration | Vehicle | Reference |
| Wistar Rats | This compound chloride | 8, 12, 15 | Intraperitoneal (i.p.) | Saline | [1] |
| Wistar Rats | This compound chloride | 8 | Intraperitoneal (i.p.) | Saline | [7] |
| Rats | This compound chloride | 8.0 | Intraperitoneal (i.p.) | 0.9% Saline | [11] |
| Rats | This compound chloride | 7.5 (single dose) or 3.75 (two doses) | Intraperitoneal (i.p.) | Not specified | [8] |
| Male ICR Mice | This compound chloride | 2.6 | Intraperitoneal (i.p.) | Normal Saline | [12] |
| Male BALB/c mice | This compound chloride | 2.25 | Intraperitoneal (i.p.) | Saline | [8] |
Table 2: Behavioral and Cognitive Assessment Outcomes
| Behavioral Test | Animal Model | TMT Dosage (mg/kg) | Key Findings | Reference |
| Morris Water Maze | Mice | 2.25 | Significant learning and memory disability. | [8] |
| Morris Water Maze | Rats | 8.0 | Attenuated hippocampal-dependent behavior. | [3] |
| Morris Water Maze | Mice | Not specified | TMT-intoxicated mice exhibited longer latency times. | [9] |
| Y-Maze | Rats | 8 | Reduced spontaneous alternation behavior. | [7] |
| Novel Object Discrimination | Rats | 8 | Impaired recognition memory. | [7] |
| Passive Avoidance Test | Rats | 8 | Reduced retention and recall ability. | [7] |
| Elevated Plus Maze | Mice | Not specified | Increased anxiety-like behavior. | [9] |
Table 3: Biochemical and Histopathological Markers
| Marker | Brain Region | TMT Dosage (mg/kg) | Change | Reference |
| Neuronal Loss | Hippocampal CA1 | 12, 15 | Significantly increased | [1] |
| Phosphorylated tau (p-tau) | Hippocampus | 8 | Increased | [7] |
| Amyloid-beta (Aβ) | Hippocampus | 8 | Increased | [7] |
| Presenilin 1 | Hippocampus | 8 | Increased | [7] |
| Acetylcholinesterase (AChE) activity | Hippocampus | 8 | Increased | [7] |
| Malondialdehyde (MDA) | Hippocampus | 8 | Increased | [7] |
| Catalase (CAT) activity | Hippocampus | 8 | Decreased | [7] |
| Superoxide Dismutase (SOD) activity | Hippocampus | 8 | Decreased | [7] |
| Tumor Necrosis Factor-alpha (TNF-α) | Hippocampus | 8 | Increased | [7] |
| Choline Acetyltransferase (ChAT) | Hippocampal CA1 | 2.6 | Decreased activity | [12] |
Experimental Protocols
I. Induction of the TMT Model
Materials:
-
This compound (TMT) chloride
-
Sterile 0.9% saline
-
Experimental animals (e.g., Wistar rats or C57BL/6 mice)
-
Appropriate syringes and needles for injection
Protocol:
-
Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
TMT Solution Preparation: Dissolve TMT chloride in sterile 0.9% saline to the desired concentration. For example, to achieve a dose of 8 mg/kg for a 250g rat, prepare a 4 mg/mL solution (8 mg/kg * 0.25 kg = 2 mg; 2 mg / 4 mg/mL = 0.5 mL injection volume).
-
TMT Administration: Administer a single intraperitoneal (i.p.) injection of the TMT solution to the experimental animals.[7][11] The control group should receive an equivalent volume of the saline vehicle. Dosages typically range from 2.25 to 15 mg/kg depending on the animal species and the desired severity of the lesion.[1][8]
-
Post-Injection Monitoring: Closely monitor the animals for any immediate adverse reactions. Behavioral changes such as hyperactivity, aggression, and seizures may be observed in the days following the injection.[1][4] Behavioral and cognitive testing is typically performed 1 to 3 weeks after TMT administration.[1][7]
II. Behavioral and Cognitive Testing
A. Morris Water Maze (MWM) for Spatial Learning and Memory
Materials:
-
Circular pool (approximately 1.5 m in diameter)
-
Water made opaque with non-toxic paint or powdered milk
-
A hidden platform submerged 1-2 cm below the water surface
-
Video tracking system
Protocol:
-
Acquisition Phase (4-5 days):
-
Fill the pool with water maintained at 22 ± 2°C.
-
Place the hidden platform in a fixed location in one of the quadrants.
-
For each trial, gently place the mouse or rat into the water facing the pool wall at one of four starting positions.
-
Allow the animal to swim freely for 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each animal.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
B. Y-Maze for Short-Term Spatial Working Memory
Materials:
-
Y-shaped maze with three identical arms.
Protocol:
-
Place the animal at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as consecutive entries into all three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100.
III. Biochemical and Histopathological Analysis
A. Tissue Collection and Preparation
-
Following the completion of behavioral testing, euthanize the animals according to approved protocols.
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde for histological analysis.
-
For biochemical assays, rapidly dissect the hippocampus on ice and store it at -80°C until use.
B. Nissl Staining for Neuronal Loss
Materials:
-
Paraffin-embedded brain sections
-
Cresyl violet stain
Protocol:
-
Deparaffinize and rehydrate the brain sections.
-
Stain the sections with 0.1% cresyl violet solution.
-
Dehydrate the sections through a series of alcohol and xylene washes.
-
Mount the coverslips with a suitable mounting medium.
-
Quantify the number of viable neurons in the hippocampal subfields (e.g., CA1) using a light microscope.
C. Immunohistochemistry for AD Markers
Materials:
-
Primary antibodies against p-tau, Aβ, and ChAT
-
Appropriate secondary antibodies
-
DAB substrate kit
Protocol:
-
Perform antigen retrieval on the deparaffinized brain sections.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody.
-
Apply the avidin-biotin-peroxidase complex.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the immunoreactivity using microscopy and image analysis software.
D. ELISA for Biochemical Markers
Materials:
-
Hippocampal tissue homogenates
-
ELISA kits for TNF-α, Aβ, and p-tau
Protocol:
-
Homogenize the hippocampal tissue in an appropriate lysis buffer.
-
Centrifuge the homogenates and collect the supernatants.
-
Determine the protein concentration of the supernatants.
-
Perform the ELISA according to the manufacturer's instructions to quantify the levels of the target proteins.
Mandatory Visualizations
Caption: Experimental workflow for establishing the TMT-induced Alzheimer's disease model.
Caption: Key signaling pathways involved in TMT-induced neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Effect of Bean Phosphatidylserine on TMT-Induced Memory Deficits in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmj.nmuofficial.com [mmj.nmuofficial.com]
- 7. Promising neuroprotective potential of naringenin against this compound-induced cognitive deficits and hippocampal neurodegeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of ex vivo-expanded regulatory T cells on this compound-induced neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Neuroprotective Effect of Gugijihwang-Tang on this compound-Induced Memory Dysfunction in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: In Vitro Neurotoxicity of Trimethyltin on PC12 Cells
Introduction
Trimethyltin (TMT) is a potent organotin compound known for its selective neurotoxicity, particularly affecting the limbic system and hippocampus in vivo.[1] The rat pheochromocytoma (PC12) cell line is a well-established in vitro model for neuroscientific and toxicological research.[2] When treated with Nerve Growth Factor (NGF), these cells differentiate into a phenotype resembling sympathetic neurons, making them an invaluable tool for studying neuronal development, function, and degeneration.[3][4] This document provides detailed protocols for studying the effects of TMT on PC12 cells, focusing on cytotoxicity and the underlying signaling pathways.
Mechanism of this compound (TMT) Toxicity in PC12 Cells
Acute exposure to TMT induces neuronal degeneration.[5] In PC12 cells, TMT has been demonstrated to impair neurite outgrowth and reduce cell viability in a dose-dependent manner.[5][6] The primary mechanism of TMT-induced cell death in this model is apoptosis. Key molecular events include:
-
Oxidative Stress: TMT exposure leads to the generation of reactive oxygen species (ROS), a critical initiating event in the apoptotic cascade.[5][7]
-
MAPK Pathway Activation: The p38 mitogen-activated protein kinase (MAPK) stress-responsive pathway is activated following TMT treatment.[5] Other MAPKs like JNK and ERK are also involved.[8]
-
Caspase Activation: TMT initiates the intrinsic apoptotic pathway, marked by the activation of caspase-9 and subsequent cleavage of poly-ADP ribose polymerase (PARP) by executioner caspases like caspase-3.[5][9]
-
Upregulation of Pro-Apoptotic Proteins: TMT can increase the expression of inducible nitric oxide synthase (iNOS) and the pro-apoptotic protein Bax.[7]
Pharmacological inhibition of caspase activity, p38 kinase, or oxidative stress has been shown to prevent TMT-induced cell death, confirming the central role of these pathways.[5]
Quantitative Data Summary
The following tables summarize the effects of this compound on PC12 and related neuronal cell lines based on published data.
Table 1: Effect of this compound (TMT) on Cell Viability
| Cell Line | TMT Concentration | Exposure Time | Assay | Result | Reference |
| PC12 | 1 µM, 5 µM | 24 hours | Microarray | Significant modulation of 189 genes | [6] |
| SH-SY5Y | 1-3 µM | 24 hours | MTT/LDH | Significant suppression of quantitative viability | [10] |
| HT-22 | Concentration-dependent | Time-dependent | Not specified | Apoptotic death | [7] |
| HepG2 | 32 µM and higher | 24 hours | HO/PI Staining | Significant increase in cell death | [9] |
Table 2: Key Molecular Events in TMT-Induced Apoptosis
| Cell Line | TMT Concentration | Molecular Event | Observation | Reference |
| PC12 | Not specified | Caspase-9 Activation | Increased | [5] |
| PC12 | Not specified | PARP Cleavage | Increased | [5] |
| HT-22 | Not specified | iNOS Expression | Increased | [7] |
| HT-22 | Not specified | Bax Expression | Increased | [7] |
| SH-SY5Y | Not specified | NF-κB p65 (nuclear) | Increased | [8] |
| SH-SY5Y | Not specified | JNK, ERK, p38 | Activated | [8] |
| HepG2 | Concentration-dependent | Caspase-3 Activity | Increased | [9] |
| HepG2 | Concentration-dependent | Cytochrome c Release | Increased | [9] |
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process for assessing TMT neurotoxicity in PC12 cells involves cell culture, treatment, and subsequent analysis of viability and signaling pathways.
Caption: Workflow for TMT neurotoxicity studies in PC12 cells.
Protocol 1: PC12 Cell Culture and Maintenance
This protocol is adapted from standard cell culture guidelines.[11][12]
Materials:
-
PC12 cell line (e.g., ATCC CRL-1721)
-
Complete Growth Medium: RPMI-1640 medium supplemented with 10% heat-inactivated horse serum and 5% fetal bovine serum.[11]
-
Collagen-coated culture flasks/plates (e.g., Rat tail collagen type I)[12]
-
Phosphate-Buffered Saline (PBS), sterile
-
Incubator: 37°C, 5% CO₂ in air atmosphere
Procedure:
-
Thawing Cells: Thaw the vial of frozen PC12 cells rapidly (~2 minutes) in a 37°C water bath. Transfer contents to a 50 ml tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Culture: Centrifuge the cell suspension at 180-225 xg for 8-15 minutes. Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete growth medium.
-
Breaking Clumps: To break up cell clusters, gently aspirate the suspension 4-5 times using a syringe with a 22g needle.
-
Seeding: Add the cell suspension to a collagen-coated T-75 flask containing 10-15 mL of fresh medium. A recommended seeding density is 5 x 10⁵ to 1 x 10⁶ viable cells/mL.
-
Incubation: Incubate the culture at 37°C in a humidified incubator with 5% CO₂.[11]
-
Subculturing: Change the medium every 2-3 days. When cells reach a density of 2-4 x 10⁶ cells/mL, they are ready for subculture. PC12 cells can be dislodged by gentle pipetting; trypsin is not typically required.[12] A split ratio of 1:2 to 1:4 is recommended.
Protocol 2: this compound (TMT) Treatment
This protocol is based on concentrations used in gene expression profiling studies.[6]
Materials:
-
Cultured PC12 cells (from Protocol 1)
-
This compound (TMT) chloride
-
Serum-free culture medium (e.g., DMEM or RPMI-1640 without serum)
-
Sterile 24-well or 96-well plates for viability assays, or T-75 flasks for RNA/protein isolation.
Procedure:
-
Cell Plating: Seed PC12 cells in the appropriate culture vessels (e.g., 5,000 cells/cm² for flasks or 5 x 10⁴ cells/well for 96-well plates).[2][6] Allow cells to adhere and grow until they reach approximately 80% confluence.
-
Serum Starvation: Before treatment, replace the complete growth medium with serum-free medium and incubate for 12 hours. This helps to synchronize the cells and reduce interference from growth factors in the serum.[6]
-
TMT Preparation: Prepare stock solutions of TMT in an appropriate solvent (e.g., sterile water or PBS) and dilute to final working concentrations (e.g., 1 µM and 5 µM) in serum-free medium immediately before use.[6]
-
Treatment: Remove the serum-free medium from the cells and replace it with the medium containing the desired TMT concentrations. Include an untreated control group (medium only).
-
Incubation: Incubate the cells for the desired experimental duration, typically 24 hours.[6]
Protocol 3: Cell Viability (MTT) Assay
This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[13][14][15]
Materials:
-
TMT-treated PC12 cells in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)[13][15]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Add MTT Reagent: Following TMT treatment, add 10 µL of MTT solution to each 100 µL well to achieve a final concentration of ~0.5 mg/mL.[13][14]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13][15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently on an orbital shaker to ensure complete solubilization.
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a plate reader.[14]
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
TMT-Induced Apoptotic Signaling Pathway
The following diagram illustrates the key molecular pathways activated by TMT in PC12 and related neuronal cells, leading to apoptosis.
Caption: TMT triggers apoptosis via oxidative stress and p38 MAPK.
References
- 1. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PC-12 Cells [cytion.com]
- 4. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neurotoxicant this compound induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E-GEOD-5073 - Transcription profiling of rat at pheochromocytoma cell line PC12 treated with this compound at low and high doses - OmicsDI [omicsdi.org]
- 7. This compound-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by this compound chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate this compound-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PC12 cell protocols [whitelabs.org]
- 13. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. physiology.elte.hu [physiology.elte.hu]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Trimethyltin (TMT)-Induced Hippocampal Lesion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (TMT) is a potent organotin compound widely utilized in neuroscience research to induce selective and reproducible lesions in the hippocampus.[1][2] This model is invaluable for studying the mechanisms of neurodegeneration, neuroinflammation, excitotoxicity, and cognitive dysfunction.[2][3] Animals, particularly rodents, exposed to TMT exhibit behavioral abnormalities such as hyperactivity, aggression, learning and memory deficits, and spontaneous seizures, which are correlated with neuronal death in specific hippocampal subfields.[1][4] The primary targets of TMT-induced neurotoxicity are the pyramidal cells of the Cornu Ammonis (CA1 and CA3) and the granule neurons of the Fascia Dentata.[1][5] The underlying mechanisms of TMT's neurotoxic effects are multifaceted, involving oxidative stress, inflammatory responses, calcium overload, and mitochondrial dysfunction.[2][3][6]
These application notes provide detailed protocols for the administration of TMT to induce hippocampal lesions in rodents, along with methods for subsequent behavioral and histological analysis.
Data Presentation: TMT Administration Parameters and Outcomes
The following tables summarize quantitative data from various studies on TMT-induced hippocampal lesions, providing a comparative overview of dosages, administration routes, and observed effects.
Table 1: TMT Administration Protocols in Rodents
| Species | Strain | TMT Dose | Administration Route | Vehicle | Key Findings | Reference |
| Rat | Long-Evans | 6.0 mg/kg | Oral Gavage | Distilled Water | Time-dependent degeneration of mossy fibers and pyramidal cells. | [7] |
| Rat | Sprague-Dawley | 6, 7, 8 mg/kg | Intraperitoneal (i.p.) | Saline | Dose-dependent hyperactivity, learning deficits, and hippocampal pyramidal cell damage. | [4] |
| Rat | Wistar | 8 mg/kg | Intraperitoneal (i.p.) | Not Specified | Severe cognitive deficits and neuronal death in CA1 and CA3 pyramidal neurons. | [5] |
| Rat | Not Specified | 10 mg/kg | Oral | Not Specified | Increased plasma Neurofilament Light (NfL) levels, indicating neuro-axonal damage. | [8] |
| Mouse | C57BL/6J | 3.0 mg/kg | Intraperitoneal (i.p.) | Saline | Autophagy impairment and lysosomal dysfunction in hippocampal neurons. | [6] |
| Rat | Not Specified | 6.5 mg/kg | Intraperitoneal (i.p.) | Not Specified | Neuronal loss in CA1 and CA3/hilus regions. | [9] |
Table 2: Behavioral and Histological Outcomes Following TMT Administration
| Species | TMT Dose and Route | Time Post-TMT | Behavioral Assessment | Histological Findings | Reference |
| Rat | 6, 7, 8 mg/kg i.p. | ≥ 21 days | Hyperactivity (Open-field), deficits in passive/active avoidance, T-maze, Morris Water Maze. | Dose-dependent damage to hippocampal pyramidal cells. | [4] |
| Rat | 6.0 mg/kg gavage | 1-99 days | Not Assessed | Degeneration of terminals in stratum lucidum by day 3, preceding granule cell loss. Pyramidal cell necrosis continued for over 3 months. | [7] |
| Rat | 8 mg/kg i.p. | 3 weeks | Exploratory behavior and memory deficits. | Neuronal loss in CA1 and CA3 pyramidal layers. | [5] |
| Rat | 10 mg/kg oral | 12-168 hours | Irritability, muscle spasms, decreased spontaneous movement. | Progressive CA3 neuronal loss, astrocytosis, and microglial activation. | [8] |
| Mouse | Not Specified | 24h, 1 month, 4 months | Increased freezing time, deficits in Y-maze and plus maze tests. | Not Specified | [10] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (TMT)
Materials:
-
This compound chloride (TMT-Cl)
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile syringes and needles (for i.p. injection) or gavage needles
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
TMT Solution Preparation:
-
Caution: TMT is a potent neurotoxin. Handle with extreme care in a chemical fume hood.
-
Calculate the required amount of TMT-Cl based on the desired dose and the body weight of the animals.
-
Dissolve TMT-Cl in sterile 0.9% saline to the final desired concentration (e.g., 1 mg/mL).
-
Vortex the solution thoroughly to ensure complete dissolution. Prepare the solution fresh on the day of administration.
-
-
Animal Handling and Administration:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Record the body weight of each animal on the day of administration to calculate the precise volume of TMT solution to be injected.
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the animal.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of TMT solution.
-
-
Oral Gavage:
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the calculated volume of TMT solution slowly.
-
-
-
Post-Administration Monitoring:
Protocol 2: Behavioral Assessment of TMT-Induced Cognitive Deficits
1. Open-Field Test (for Locomotor Activity and Anxiety-like Behavior)
-
Apparatus: A square arena with walls. The floor is typically divided into a central and a peripheral zone.
-
Procedure:
-
Place the animal in the center of the arena.
-
Record its activity for a defined period (e.g., 5-10 minutes) using a video tracking system.
-
Analyze parameters such as total distance moved, time spent in the center versus the periphery, and rearing frequency. TMT-treated animals often exhibit hyperactivity.[4]
-
2. Morris Water Maze (for Spatial Learning and Memory)
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase: Train the animals over several days to find the hidden platform from different starting positions.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds).
-
Analyze the time spent in the target quadrant where the platform was previously located. TMT-treated animals typically show impaired performance in this task.[4]
-
3. Y-Maze Test (for Spontaneous Alternation and Working Memory)
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the animal at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries). A lower percentage indicates impaired working memory.
-
Protocol 3: Histological Analysis of TMT-Induced Hippocampal Lesions
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (e.g., 15% and 30% in PBS)
-
Cryostat or microtome
-
Microscope slides
-
Nissl stain (e.g., cresyl violet)
-
Immunohistochemistry reagents (e.g., primary antibodies for neurons, astrocytes, and microglia; secondary antibodies; mounting medium)
Procedure:
-
Tissue Preparation:
-
At the designated time point post-TMT administration, deeply anesthetize the animal.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating it in sucrose solutions (sequentially in 15% and then 30% sucrose in PBS) until it sinks.
-
Freeze the brain and cut coronal or sagittal sections (e.g., 20-40 µm thick) using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Nissl Staining for Neuronal Loss Assessment:
-
Rehydrate the sections.
-
Stain with a cresyl violet solution.
-
Dehydrate the sections through a series of ethanol (B145695) solutions and xylene.
-
Coverslip the slides with a mounting medium.
-
Examine the sections under a light microscope to assess neuronal loss, particularly in the CA1 and CA3 regions of the hippocampus.[5]
-
-
Immunohistochemistry for Neuroinflammation:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate the sections with primary antibodies against markers for astrocytes (e.g., GFAP) and microglia (e.g., Iba1).[8]
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Coverslip with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the sections using a fluorescence microscope. TMT treatment is known to induce astrocytosis and microglial activation.[1][8]
-
Mandatory Visualizations
Caption: Experimental workflow for TMT-induced hippocampal lesion studies.
Caption: Signaling pathways in TMT-induced neurotoxicity.
References
- 1. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective strategies in hippocampal neurodegeneration induced by the neurotoxicant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural, biochemical and histological effects of this compound (TMT) induced brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The time-course of this compound-induced fiber and terminal degeneration in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-Omics Analysis of Hippocampus in Rats Administered this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Detection of Trimethyltin in Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction Trimethyltin (TMT) is a highly toxic organotin compound known for its selective neurotoxicity, particularly affecting the central nervous system (CNS).[1][2][3] It is used in various industrial applications, including as a stabilizer for plastics and as a biocide.[2][4] Given its potential for human exposure and severe health consequences, sensitive and reliable analytical methods for the quantification of TMT in biological tissues are crucial for toxicological studies, environmental monitoring, and in the drug development process to assess potential neurotoxic side effects.[1][3]
The primary analytical challenges in TMT detection involve its extraction from complex biological matrices and its conversion into a form suitable for instrumental analysis.[5][6] The most common approaches utilize gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with various sensitive detectors.[5] For GC-based methods, a derivatization step is mandatory to convert the polar TMT into a more volatile and thermally stable compound.[7] HPLC methods can sometimes analyze organotin compounds without this step.[5][6] This document provides detailed protocols for the detection of TMT in tissue, focusing on established extraction, derivatization, and analysis techniques.
General Analytical Workflow
The analysis of this compound in tissue samples follows a multi-step process. The initial stage involves sample homogenization and extraction to isolate the organotin compounds from the complex tissue matrix. For gas chromatography, this is followed by a crucial derivatization step to increase the volatility of the analyte. The sample is then analyzed using a chromatographic separation technique (GC or HPLC) coupled to a sensitive detector for identification and quantification.
Caption: High-level overview of the analytical workflow for TMT detection in tissue.
Experimental Protocols
Protocol 1: Gas Chromatography with Flame Photometric Detection (GC-FPD) following Grignard Derivatization
This protocol is adapted from methods described for the analysis of methyltins in mouse tissues and is suitable for achieving picogram-level sensitivity.[1][8][9] It involves extraction with a tropolone-hexane solution, cleanup, and derivatization using a Grignard reagent to form a less polar, more volatile TMT derivative.
1. Tissue Homogenization and Extraction
-
Weigh the frozen tissue sample (e.g., brain, liver).
-
Homogenize the tissue using a mortar and pestle or a mechanical homogenizer.[1]
-
To the homogenate, add an internal standard (e.g., tripropyltin) for quantification.[8]
-
Add 0.2% tropolone (B20159) in hexane (B92381) and a small volume of HCl.[8][9] The tropolone acts as a chelating agent to facilitate extraction.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully collect the upper organic layer (hexane) containing the extracted organotins.
2. Extract Cleanup
-
Prepare a small column packed with sodium sulfate (B86663) and Florisil.[8][9]
-
Pass the hexane extract through the column to remove residual water and interfering lipids. Dry the extract over sodium sulfate.[8]
-
Elute the column with additional hexane.[1]
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of dry nitrogen.[1]
3. Derivatization with Pentylmagnesium Bromide Note: Grignard reagents are highly reactive with water and must be handled under anhydrous conditions in a fume hood.[7]
-
To the concentrated extract, add pentylmagnesium bromide (a Grignard reagent).[8][10] This reaction converts this compound chloride to the more volatile trimethylpentyltin.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Quench the excess Grignard reagent by carefully adding a small amount of dilute acid (e.g., 0.5 M H₂SO₄).
-
Vortex and allow the layers to separate.
-
Transfer the upper organic layer to an autosampler vial for GC analysis.[8]
4. GC-FPD Analysis
-
Instrument: Gas chromatograph equipped with a Flame Photometric Detector (FPD) with a tin-specific filter.
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Detector: 250°C.
-
Quantification: Identify and quantify the derivatized TMT peak based on the retention time relative to the internal standard.
Caption: Detailed workflow for the GC-based analysis of this compound in tissue.
Protocol 2: In-Situ Derivatization with Sodium Tetraethylborate (NaBEt₄) and GC-MS Analysis
This method combines derivatization and extraction into a single step, which can be applied directly to aqueous samples or tissue extracts.[11] Ethylation with NaBEt₄ is a common alternative to Grignard reagents.[7][11]
1. Sample Preparation and Derivatization
-
Prepare a tissue homogenate as described in Protocol 1, Step 1.
-
Alternatively, use an aqueous extract of the tissue (e.g., after extraction with an acetate (B1210297) buffer).[11]
-
Transfer a known volume of the homogenate or extract into a reaction vial.
-
Add 1 mL of hexane (as the extraction solvent) and an appropriate buffer (e.g., sodium acetate).[11]
-
Prepare a fresh 2-5% solution of sodium tetraethylborate (NaBEt₄) in ethanol (B145695) or water.[11]
-
Add the NaBEt₄ solution to the vial while stirring. The TMT will be ethylated to form volatile trimethylethyltin and simultaneously extracted into the hexane layer.[11]
-
Shake or vortex the sample for 30 minutes to ensure complete reaction and extraction.[11]
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.[11]
2. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890-5973N GC-MSD or similar).[11]
-
Analysis Conditions: Use similar GC conditions as in Protocol 1.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for trimethylethyltin.
Protocol 3: High-Performance Liquid Chromatography with FAAS Detection (HPLC-FAAS)
This method avoids the need for derivatization, which can be a critical source of error.[5][7] It relies on liberating TMT from the tissue matrix using strong acid followed by direct analysis of the extract.
1. Sample Preparation
-
Prepare a tissue homogenate in deionized water.
-
Treat the homogenate with 6M hydrochloric acid (HCl) for approximately 4 hours to liberate TMT from any biological binding sites.[12]
-
Perform a liquid-liquid extraction by partitioning the ethyltin chlorides into a chloroform:ethyl acetate (1:1) mixture.[12]
-
Collect the organic phase and evaporate it to dryness.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
2. HPLC-FAAS Analysis
-
Instrument: HPLC system coupled to a Flameless Atomic Absorption Spectrometer (FAAS) for tin-specific detection.[12]
-
Column: Strong cation exchange column.[12]
-
Mobile Phase: 0.167 M ammonium (B1175870) citrate (B86180) in 70:30 methanol:water. Note: Mobile phase composition may need optimization for different organotin species.[12]
-
Detection: Use a programmable fraction collector to collect HPLC eluent at the expected retention time for TMT. Measure the tin content in each fraction using FAAS.[12]
Caption: Workflow for HPLC-based analysis of TMT, which avoids derivatization.
Quantitative Data Summary
The performance of analytical methods for organotin detection varies based on the technique, derivatization agent, and detector used. The following table summarizes reported performance characteristics.
| Method | Analyte(s) | Derivatization Agent | Detection Limit (as Sn) | Recovery (%) | Matrix | Reference |
| GC-MS-MS | Mono-, Di-, Tributyltins & Phenyltins | Pentylmagnesium Bromide | 0.26 - 0.84 pg | 71 - 109 | Water | [10] |
| Headspace-GC | This compound chloride | Not specified | 0.005 mg/L (5 ppb) | 92 - 100 | Urine | [13] |
| GC-FPD | Methyltins | Pentylmagnesium Bromide | Picogram sensitivity | N/A | Mouse Tissue | [8][9] |
Note: N/A indicates data was not available in the cited sources. Detection limits and recoveries are highly matrix-dependent.
Conclusion
The choice of analytical method for this compound in tissue depends on the required sensitivity, available instrumentation, and the specific goals of the study.
-
GC-based methods coupled with FPD, PFPD, or MS are highly sensitive and specific but require a critical derivatization step.[4][8][11] Grignard reagents and sodium tetraethylborate are effective derivatizing agents, though they require careful handling.[7][10]
-
HPLC-based methods coupled with element-specific detectors like ICP-MS or FAAS offer the significant advantage of eliminating the derivatization step, thereby reducing potential sample loss and variability.[5][12][14]
For researchers, careful validation of the chosen method, including the use of appropriate internal standards and certified reference materials, is essential for generating accurate and reproducible data in toxicological and drug development studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative Mapping of this compound Injury in the Rat Brain Using Magnetic Resonance Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ysi.com [ysi.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. Quantitative analysis of ethyltin compounds in mammalian tissue using HPLC/FAAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of different liquid chromatography conditions for the separation and analysis of organotin compounds in mussel and oyster tissue by liquid chromatography-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethyltin (TMT): A Versatile Tool for Modeling Neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (TMT) is a potent organotin compound extensively utilized in neuroscience research as a valuable tool to induce neurodegeneration and study the associated neuroinflammatory processes. TMT administration, both in vivo and in vitro, selectively damages specific brain regions, most notably the hippocampus, leading to neuronal cell loss and a robust activation of glial cells, namely microglia and astrocytes. This response mimics key aspects of neuroinflammation observed in various neurodegenerative diseases, making TMT an excellent model for investigating disease mechanisms and for the preclinical evaluation of novel therapeutic agents.
These application notes provide a comprehensive overview of the use of TMT to study neuroinflammation, including detailed experimental protocols and a summary of expected quantitative changes in key inflammatory markers.
Mechanism of TMT-Induced Neuroinflammation
TMT-induced neurotoxicity and the subsequent neuroinflammatory cascade are multifactorial. The primary mechanism involves the induction of neuronal apoptosis, particularly in the pyramidal cells of the hippocampus.[1] This neuronal damage triggers a secondary response from glial cells.
Glial Cell Activation:
-
Microglia: As the resident immune cells of the central nervous system (CNS), microglia are rapidly activated in response to TMT-induced neuronal injury.[2][3] Activated microglia undergo morphological changes, proliferate, and release a plethora of pro-inflammatory mediators.
-
Astrocytes: Astrocytes also become reactive in response to TMT, contributing to the inflammatory milieu and modulating neuronal survival.[4]
Key Signaling Pathways:
The activation of glial cells and the subsequent production of inflammatory molecules are orchestrated by several key signaling pathways:
-
NADPH Oxidase and Reactive Oxygen Species (ROS): TMT stimulates the production of ROS through the activation of NADPH oxidase in microglia. This oxidative stress is a critical upstream event that triggers downstream inflammatory signaling.
-
Mitogen-Activated Protein Kinases (MAPKs): The p38 and JNK MAPK pathways are activated by TMT-induced ROS and play a crucial role in mediating the inflammatory response.
-
Nuclear Factor-kappa B (NF-κB): NF-κB is a key transcription factor that is activated downstream of MAPK signaling. Its activation leads to the transcription of genes encoding various pro-inflammatory cytokines and enzymes.
Data Presentation: Quantitative Analysis of Neuroinflammation
The following tables summarize the expected quantitative changes in key neuroinflammatory markers following TMT administration. These values are compiled from various in vivo and in vitro studies and can serve as a reference for experimental design and data interpretation.
Table 1: In Vivo Models - TMT-Induced Changes in Inflammatory Markers in the Hippocampus
| Animal Model | TMT Dosage and Route | Time Point | Marker | Method of Analysis | Fold Change (vs. Control) | Reference |
| Mouse (CD1) | 2.3 mg/kg, i.p. | 24 hours | TNF-α mRNA | qNPA | Elevated | [5] |
| Mouse (CD1) | 2.3 mg/kg, i.p. | 24 hours | IL-1α mRNA | qNPA | Elevated | [5] |
| Mouse (CD1) | 2.3 mg/kg, i.p. | 24 hours | Iba1 mRNA | qNPA | Elevated | [5] |
| Mouse (CD1) | 2.3 mg/kg, i.p. | 24 hours | GFAP mRNA | qNPA | Elevated | [5] |
| Rat (Wistar) | 8 mg/kg, i.p. | 21 days | myo-Inositol | MRS | Significantly Increased | [6] |
| Rat (Wistar) | 8 mg/kg, i.p. | 21 days | Glutamine | MRS | Significantly Increased | [6] |
Table 2: In Vitro Models - TMT-Induced Changes in Inflammatory Markers
| Cell Type | TMT Concentration | Time Point | Marker | Method of Analysis | Fold Change / Value (vs. Control) | Reference |
| BV-2 Microglia | 3 µM | 24 hours | Nitric Oxide (NO) | Griess Assay | ~6-fold increase (1.67 ± 0.18 µM) | [7] |
| BV-2 Microglia | 3 µM | 24 hours | TNF-α | ELISA | ~53-fold increase | [7] |
| BV-2 Microglia | 3 µM | 6 hours | ROS | Flow Cytometry (DCFH-DA) | Time-dependent increase | [7] |
| SH-SY5Y | 10 µM | 24 hours | IL-1β | ELISA | Concentration-dependent increase | [8] |
| SH-SY5Y | 10 µM | 24 hours | TNF-α | ELISA | Concentration-dependent increase | [8] |
| SH-SY5Y | 10 µM | 24 hours | NF-κB | ELISA | Concentration-dependent increase | [8] |
Experimental Protocols
The following are detailed protocols for key experiments used to assess TMT-induced neuroinflammation.
Protocol 1: In Vivo TMT-Induced Neuroinflammation in Mice
This protocol describes the induction of neuroinflammation in mice using a single intraperitoneal injection of TMT.
Materials:
-
This compound hydroxide (B78521) (TMT)
-
Sterile 0.9% NaCl (saline)
-
21-day-old male CD1 mice
-
Syringes and needles
Procedure:
-
TMT Solution Preparation: Prepare a stock solution of TMT in sterile saline. The final dosing solution should be prepared fresh on the day of the experiment.
-
Animal Dosing: Administer a single intraperitoneal (i.p.) injection of TMT at a dose of 2.3 mg/kg body weight.[5] A control group should receive an equivalent volume of saline.
-
Post-injection Monitoring: House the animals under standard conditions with free access to food and water. Monitor for any signs of toxicity.
-
Tissue Collection: At the desired time point (e.g., 24 hours post-injection), euthanize the mice according to approved animal care protocols.[5]
-
Brain Dissection: Quickly excise the brain and dissect the hippocampus on ice.
-
Sample Processing: The hippocampal tissue can be processed for various downstream analyses, including Western blotting, immunohistochemistry, and ELISA. For RNA analysis, tissue can be snap-frozen in liquid nitrogen and stored at -80°C.
Protocol 2: Western Blot Analysis of Inflammatory Markers
This protocol details the procedure for detecting and quantifying inflammatory proteins in hippocampal tissue from TMT-treated mice.
Materials:
-
Hippocampal tissue from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Iba1, anti-GFAP, anti-TNF-α, anti-IL-1β, anti-p-p38, anti-p-JNK, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.[11]
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5000-1:10,000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: Immunohistochemistry for Microglial Activation (Iba1 Staining)
This protocol describes the immunohistochemical staining of Iba1 to visualize activated microglia in brain sections from TMT-treated mice.
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Blocking solution (e.g., 3% normal goat serum and 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-Iba1 (e.g., Wako, #019-19741, 1:1000 dilution)[5]
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the mice transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 20-40 µm thick coronal sections using a cryostat and mount them on slides.
-
-
Immunostaining:
-
Wash the sections three times for 5 minutes each with PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking solution for 1-2 hours at room temperature.[5]
-
Incubate the sections with the primary anti-Iba1 antibody overnight at 4°C.[5]
-
Wash the sections three times for 10 minutes each with PBS.
-
Incubate the sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the sections three times for 10 minutes each with PBS in the dark.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the sections with PBS.
-
Mount the coverslips using an aqueous mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Protocol 4: ELISA for TNF-α Measurement
This protocol details the quantification of TNF-α in hippocampal homogenates from TMT-treated mice using a sandwich ELISA kit.
Materials:
-
Hippocampal tissue from Protocol 1
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Commercial TNF-α ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves the following steps:
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation to allow TNF-α to bind to the capture antibody.
-
Washing to remove unbound substances.
-
Addition of a biotinylated detection antibody.
-
Incubation and washing.
-
Addition of streptavidin-HRP conjugate.
-
Incubation and washing.
-
Addition of a substrate solution to develop color.
-
Addition of a stop solution to terminate the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of TNF-α in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cytokine concentration to the total protein content of the homogenate.
-
Conclusion
This compound serves as a reliable and reproducible tool for inducing a robust neuroinflammatory response, making it an invaluable model for studying the cellular and molecular mechanisms underlying neurodegeneration. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize TMT effectively in their investigations into neuroinflammatory diseases and the development of novel therapeutic strategies. Careful adherence to these protocols and consideration of the expected quantitative changes will facilitate the generation of high-quality, reproducible data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 4. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 6. sysy-histosure.com [sysy-histosure.com]
- 7. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for Trimethyltin (TMT) Exposure in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of trimethyltin (TMT) exposure in various cell culture models. TMT is a potent neurotoxin known to induce selective neuronal cell death, making it a valuable tool for investigating mechanisms of neurodegeneration, neuroinflammation, and cytotoxicity.[1][2]
Introduction
This compound (TMT) is an organotin compound that exhibits high neurotoxicity, particularly affecting the hippocampus, a region of the brain critical for learning and memory.[1][2] In vitro studies using cell cultures are instrumental in elucidating the molecular mechanisms underlying TMT-induced toxicity. TMT has been shown to induce apoptosis, necrosis, oxidative stress, and neuroinflammation in various cell types.[3][4][5][6][7] These protocols are designed to provide standardized methods for researchers to investigate the cellular and molecular consequences of TMT exposure.
Data Presentation: TMT Exposure Parameters in Various Cell Lines
The following table summarizes the effective concentrations and exposure times of TMT used in different cell culture models as reported in the literature. This information can serve as a starting point for designing new experiments.
| Cell Line | Cell Type | TMT Concentration Range | Exposure Duration | Observed Effects | Reference(s) |
| HepG2 | Human Hepatoma | 4 - 64 µM | 24 hours | Apoptosis and necrosis | [3][4] |
| HT-22 | Immortalized Hippocampal Neuronal | Not specified, but apoptosis was concentration-dependent | Time-dependent | Apoptosis, increased ROS, iNOS upregulation | [5] |
| PC12 | Pheochromocytoma | Not specified, but apoptosis was concentration-dependent | Not specified | Apoptosis, oxidative stress, p38 kinase activation | [7] |
| SH-SY5Y | Human Neuroblastoma | Not specified, but apoptosis was concentration-dependent | Not specified | Apoptosis, NF-κB and MAPKs signaling | [8] |
| Spinal Cord Networks (mouse) | Primary Neurons | 1 - 7 µM | Acute | Altered electrophysiological activity | [9] |
| Auditory Cortex Cultures (mouse) | Primary Neurons | 2 - 8 µM | Acute | Altered electrophysiological activity | [9] |
| LMH | Chicken Hepatoma | 0.5 - 10 µg/mL | 6, 12, 24 hours | Decreased cell viability, oxidative stress | [10] |
| CIK | Grass Carp Kidney | 2.5 - 10 µM | 24 hours | Oxidative stress, pyroptosis, immune dysfunction | [11] |
Experimental Protocols
Protocol 1: General this compound (TMT) Exposure in Cell Culture
This protocol provides a basic framework for exposing cultured cells to TMT. Specific parameters such as cell seeding density, TMT concentration, and exposure time should be optimized for each cell line and experimental endpoint.
Materials:
-
Cell line of choice (e.g., SH-SY5Y, PC12, HepG2)
-
Complete cell culture medium
-
This compound chloride (TMT)
-
Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for TMT)[12]
-
Phosphate-buffered saline (PBS)
-
Sterile culture plates (e.g., 6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate the cells at a desired density in the appropriate culture vessel and allow them to adhere and grow for 24-48 hours, or until they reach 70-80% confluency.
-
TMT Stock Solution Preparation: Prepare a stock solution of TMT in DMSO. For example, a 100 mM stock solution can be prepared and stored at -20°C.
-
TMT Working Solution Preparation: On the day of the experiment, dilute the TMT stock solution in serum-free or complete culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control containing the same concentration of DMSO as the highest TMT concentration group.
-
Cell Treatment: a. Carefully remove the culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the prepared TMT working solutions (and vehicle control) to the respective wells. d. Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, the cells are ready for various downstream assays to assess the effects of TMT, such as cell viability, apoptosis, or oxidative stress.
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the use of Annexin V-FITC and PI staining to detect apoptosis and necrosis in TMT-treated cells via flow cytometry.[13]
Materials:
-
TMT-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. Collect the culture supernatant, which may contain floating apoptotic cells. b. Wash the adherent cells with PBS and detach them using trypsin-EDTA. c. Combine the detached cells with their corresponding supernatant.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell concentration should be adjusted to approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a new tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Measurement of Caspase-3 Activity
This protocol outlines the procedure for quantifying the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a colorimetric or fluorometric assay kit.[3]
Materials:
-
TMT-treated and control cells
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: a. Harvest the cells as described in the previous protocol. b. Lyse the cells using the provided lysis buffer according to the manufacturer's instructions. c. Centrifuge the lysate to pellet the cell debris.
-
Caspase-3 Assay: a. Transfer the clear cell lysate to a 96-well plate. b. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays) to each well. c. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. An increase in the signal indicates elevated caspase-3 activity.[3]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: A flowchart illustrating the general experimental workflow for studying the effects of this compound (TMT) exposure in cell culture.
Caption: A simplified diagram of the signaling pathways involved in TMT-induced apoptosis, highlighting the roles of oxidative stress, p38 MAPK, NF-κB, and the caspase cascade.[4][5][7][8]
References
- 1. "this compound-induced neurotoxicity: In vitro and in vivo mechanistic s" by Michael David Kane [docs.lib.purdue.edu]
- 2. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The neurotoxicant this compound induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by this compound chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of acute neurotoxic effects of this compound using neuronal networks cultured on microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound chloride induces oxidative damage and apoptosis in chicken liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exposure to this compound Chloride Induces Pyroptosis and Immune Dysfunction in Grass Carp CIK Cells by Activating the NF-κB Pathway Through Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for Behavioral Testing in Mice Following Trimethyltin Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (TMT) is a potent neurotoxicant that selectively damages the limbic system, particularly the hippocampus, in both humans and experimental animals.[1][2] This targeted neurodegeneration leads to a range of behavioral abnormalities, including cognitive deficits, hyperactivity, and anxiety-like behaviors.[1][2] As such, TMT administration in mice serves as a valuable experimental model to study the mechanisms of neurodegeneration and to evaluate the efficacy of potential neuroprotective and therapeutic agents for conditions like Alzheimer's disease and other neurodegenerative disorders.[3][4][5]
These application notes provide detailed protocols for various behavioral assays used to assess the functional consequences of TMT-induced neurotoxicity in mice. The accompanying data tables summarize quantitative findings from multiple studies, offering a comparative overview of the behavioral effects of TMT.
This compound Administration Protocols
The most common method for inducing neurodegeneration is a single intraperitoneal (i.p.) injection of this compound chloride (TMT). The optimal dose can vary depending on the mouse strain and the specific behavioral and neuropathological outcomes being investigated.
Table 1: Summary of this compound Administration Protocols in Mice
| Mouse Strain | TMT Dose (mg/kg) | Administration Route | Key Findings | Reference |
| BALB/c | 3 | i.p. | Reduced spontaneous motor activity, disrupted operant conditioning. | [6] |
| C57BL/6N & BALB/c | 0.3, 1, 3 | i.p. | Dose-dependent disruption of fixed-interval responding; 3 mg/kg caused severe neuronal necrosis. | [7] |
| NMRI | 2.8 | i.p. | Impaired learning and memory in passive avoidance, novel object recognition, and Y-maze tests. | [3] |
| Not Specified | 7.1 µg/kg | i.p. | Learning and memory deficits in Y-maze, passive avoidance, and Morris water maze tests. | [8] |
| Not Specified | 2.6 | i.p. | Impaired spatial learning and memory in the Morris water maze and increased anxiety in the elevated plus maze. | [9] |
| ICR | 2.6 | i.p. | Induced anxious behavior and spatial learning and memory deficits. | [10][11] |
| C57BL/6 | 2.3 | i.p. | Prenatal exposure led to long-term DNA methylation changes in the hippocampus. | [12] |
| Not Specified | 2.6 | i.p. | Worsened cognitive function and exacerbated neuronal degeneration with early memantine (B1676192) treatment. | [13] |
| C57BL/6 | 2.6 | i.p. | Cognitive impairment ameliorated by hydrogen gas inhalation. | [14] |
| Wistar Rats | 8 | i.p. | Learning and memory impairment in Barnes maze, novel object recognition, and Y-maze. | [5] |
Behavioral Testing Protocols
Following TMT administration, a battery of behavioral tests can be employed to assess different domains of neurological function. The timing of testing is crucial and can range from a few days to several weeks post-injection.
Learning and Memory Assessment
1. Morris Water Maze (MWM)
The MWM is a widely used test to evaluate spatial learning and memory.
-
Apparatus: A circular pool (e.g., 90 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.[9] Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (Training): Mice are trained over several days (e.g., 4 consecutive days) with multiple trials per day (e.g., 3 trials).[9] In each trial, the mouse is released from a different start position and allowed to swim until it finds the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.[9]
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds).[9]
-
-
Parameters Measured:
-
Escape latency: Time to find the platform during training.
-
Time spent in the target quadrant: Time spent in the quadrant where the platform was previously located during the probe trial.[9]
-
Number of platform crossings: How many times the mouse swims over the exact location of the former platform.
-
2. Y-Maze Test
The Y-maze is used to assess spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The mouse is placed in one arm and allowed to freely explore the maze for a set duration (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Parameters Measured:
-
Spontaneous alternation: The percentage of triads in which the mouse enters three different arms consecutively (e.g., ABC, CAB). A lower percentage indicates impaired working memory.
-
3. Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory.
-
Procedure:
-
Habituation: The mouse is allowed to explore an empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
-
Parameters Measured:
-
Discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower index suggests memory impairment.[15]
-
4. Passive Avoidance Test
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Procedure:
-
Training: The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief foot shock is delivered.
-
Testing: After a retention interval (e.g., 24 hours), the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Parameters Measured:
-
Step-through latency: A longer latency to enter the dark compartment during the test phase indicates better memory of the aversive event.
-
Anxiety-Like Behavior Assessment
1. Elevated Plus Maze (EPM)
The EPM is a standard test for anxiety-like behavior in rodents.[16][17]
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure: The mouse is placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes).
-
Parameters Measured:
-
Time spent in the open arms: Anxious mice tend to spend less time in the open, unprotected arms.
-
Number of entries into the open arms: Fewer entries into the open arms are indicative of anxiety.
-
Locomotor Activity Assessment
1. Open Field Test (OFT)
The OFT is used to measure general locomotor activity and can also provide insights into anxiety-like behavior.[18]
-
Apparatus: A square or circular arena.
-
Procedure: The mouse is placed in the center of the arena and its activity is recorded for a specific duration.
-
Parameters Measured:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: Anxious mice tend to spend more time near the walls (thigmotaxis).
-
Rearing frequency: The number of times the mouse stands on its hind legs, which can be an indicator of exploratory behavior.
-
Data Presentation
Table 2: Quantitative Data on Behavioral Changes After this compound Administration
| Behavioral Test | Parameter | TMT Effect | Magnitude of Change | Reference |
| Spontaneous Motor Activity | Total Activity | Decrease | Reduced to 70% in the first 24 hours. | [6] |
| Fixed-Interval Responding | Response Rate | Decrease | Progressive decrease over 48 hours. | [6] |
| Morris Water Maze | Escape Latency | Increase | Significantly longer time to find the platform. | [10] |
| Time in Target Quadrant | Decrease | Significantly less time spent in the correct quadrant. | [9][10] | |
| Elevated Plus Maze | Time in Open Arms | Decrease | Indicative of increased anxiety. | [9][10] |
| Y-Maze | Spontaneous Alternation | Decrease | Significant reduction in alternation behavior. | [3][8] |
| Novel Object Recognition | Discrimination Index | Decrease | Impaired ability to discriminate between novel and familiar objects. | [3][5] |
| Passive Avoidance | Step-through Latency | Decrease | Shorter latency to enter the shock-associated chamber. | [3][8] |
| Open Field Test | Locomotor Activity | Increase (persistent) | Observed with a 7 mg/kg dose in rats. | [19] |
| Locomotor Activity | Increase (temporary) | Observed with a 5 mg/kg dose in rats. | [19] | |
| Locomotor Activity | Decrease then Increase | Decreased at 6 days, increased at 10 days post-treatment in rats. | [20] |
Visualizations
Caption: Experimental workflow for behavioral testing in mice after TMT administration.
Caption: Conceptual signaling pathway of TMT-induced neurotoxicity and behavioral deficits.
References
- 1. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropathological and behavioral toxicology of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myricetin alleviates learning and memory deficits in this compound Alzheimer's phenotype via attenuating hippocampal endoplasmic reticulum stress and regulating inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmj.nmuofficial.com [mmj.nmuofficial.com]
- 5. Metformin Mitigates this compound-Induced Cognition Impairment and Hippocampal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral toxicology of acute this compound exposure in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of this compound in two strains of mice. II. Multiple fixed ratio, fixed interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of this compound-Induced Learning and Memory Deficits by 3,5-Dicaffeoylquinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of ex vivo-expanded regulatory T cells on this compound-induced neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The neuroprotective effect of betanin in this compound-induced neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Memantine Exacerbates this compound-Induced Neurodegeneration and Delays Cognitive Impairment Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Effects of Hydrogen Gas Inhalation on this compound-Induced Neurotoxicity and Cognitive Impairment in the C57BL/6 Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Memantine Exacerbates this compound‐Induced Neurodegeneration and Delays Cognitive Impairment Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 17. cpn.or.kr [cpn.or.kr]
- 18. scispace.com [scispace.com]
- 19. Alterations in regulatory and locomotor behaviors following this compound exposure in the rat: a time and dose analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application of Trimethyltin in Organotin Chemistry Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (TMT), an organotin compound, is a potent neurotoxin that has become a valuable tool in organotin chemistry research, particularly in the study of neurodegenerative diseases.[1] Its high toxicity and ability to induce selective neuronal cell death, especially in the hippocampus, make it a widely used compound for creating in vivo and in vitro models of neurodegeneration.[1] Understanding the mechanisms of TMT-induced neurotoxicity provides insights into the molecular pathways underlying neuronal damage and potential therapeutic interventions. This document provides detailed application notes on the use of this compound in research, protocols for key experiments, and quantitative data on its toxicological effects.
Application Notes
The primary application of this compound in research is as a neurotoxicant to model neurodegenerative conditions. Acute exposure to TMT leads to neuronal degeneration in specific brain regions, including the hippocampus, amygdala, and pyriform cortex.[2] This selective toxicity allows researchers to study the cascade of events that lead to neuronal cell death, including apoptosis, neuroinflammation, and excitotoxicity.
One of the key areas of investigation is the elucidation of the signaling pathways activated by TMT. Research has shown that TMT induces apoptosis through the activation of caspase enzymes and the p38 mitogen-activated protein kinase (MAPK) pathway.[2] Furthermore, TMT-induced neurotoxicity involves a complex interplay between the NF-κB and MAPK signaling pathways.[3] TMT exposure can lead to the activation of JNK, ERK, and p38, which in turn can influence the pro- or anti-apoptotic cellular response.
In addition to its use in neurotoxicity studies, this compound chloride serves as a reagent in organic synthesis for the transfer of the trimethylstannyl group to other molecules.
Quantitative Data on this compound Toxicity
The following tables summarize the quantitative data on the toxicity of this compound (TMT) from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound (TMT)
| Cell Type/System | Endpoint | Value | Reference |
| Rat Hippocampal Neurons | LC50 (5 days) | 1.4 µM | [4] |
| Rat Cerebellar Granule Cells | LC50 (5 days) | 44.28 µM | [4] |
| Human SK-N-MC Neuroblastoma Cells | LC50 (24 hours) | 148.1 µM | [4] |
| Primary Human Neurons | LC50 (24 hours) | 335.5 µM | [4] |
| Primary Human Astrocytes | LC50 (24 hours) | 609.7 µM | [4] |
| Mouse Spinal Cord Neuronal Networks | IC50 | 1.5 ± 0.5 µM | [5] |
| Mouse Auditory Cortex Neuronal Networks | IC50 | 4.3 ± 0.9 µM | [5] |
Table 2: In Vivo Toxicity of this compound (TMT) in Rats
| Administration Route | Endpoint | Dose | Reference |
| Gavage | LD50 | 12.6 mg/kg | [6] |
| Single Dose | Behavioral Effects | 7.5 and 10 mg/kg | |
| Repeated Doses (4 mg/kg weekly) | Neuronal Alterations | 1.4 µg TMT/g brain tissue | [6] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the key signaling pathways involved in this compound-induced apoptosis. TMT exposure leads to the generation of reactive oxygen species (ROS) and activation of the p38 MAPK and JNK pathways, which in turn activate downstream effectors leading to apoptosis. There is also a crosstalk with the NF-κB pathway which can have both pro- and anti-apoptotic roles.
Caption: this compound-induced apoptotic signaling pathway.
General Workflow for In Vitro Neurotoxicity Assessment
The diagram below outlines a typical experimental workflow for assessing the neurotoxicity of this compound in a cell culture model.
Caption: General workflow for in vitro neurotoxicity assessment.
Experimental Protocols
Assessment of this compound-Induced Apoptosis by TUNEL Assay
This protocol is for the detection of DNA fragmentation in apoptotic cells using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
Materials:
-
Neuronal cells cultured on coverslips or in chamber slides
-
This compound (TMT) solution
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed neuronal cells on coverslips or chamber slides and culture until the desired confluency. Treat cells with various concentrations of TMT for the desired time period to induce apoptosis. Include a positive control (e.g., treatment with DNase I) and a negative control (untreated cells).
-
Fixation: After treatment, wash the cells twice with PBS and then fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells by incubating with permeabilization solution for 2-5 minutes on ice.
-
TUNEL Staining: Wash the cells twice with PBS. Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Stain the cell nuclei by incubating with DAPI solution for 5-10 minutes at room temperature in the dark.
-
Mounting and Visualization: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence (depending on the label used) in the nuclei, while all nuclei will be stained blue by DAPI.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes the detection of phosphorylated p38 MAPK (p-p38) in cell lysates following TMT treatment.
Materials:
-
Neuronal cells
-
This compound (TMT) solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-p38 MAPK
-
Primary antibody against total p38 MAPK (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat neuronal cells with TMT as required. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-p38 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in TMT-treated cells using a colorimetric or fluorometric substrate.
Materials:
-
Neuronal cells
-
This compound (TMT) solution
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with TMT to induce apoptosis. Lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to separate wells. Add the caspase-3 substrate and assay buffer to each well. Include a blank control (lysis buffer and substrate without cell lysate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity, which is proportional to the signal generated, and normalize it to the protein concentration.
NF-κB Nuclear Translocation Assay by Immunofluorescence
This protocol is for visualizing the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon TMT stimulation.
Materials:
-
Neuronal cells cultured on coverslips
-
This compound (TMT) solution
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed and culture neuronal cells on coverslips. Treat the cells with TMT for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with permeabilization buffer.
-
Blocking: Block non-specific binding sites with blocking solution for 1 hour.
-
Antibody Staining: Incubate the cells with the primary antibody against NF-κB p65, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells under a fluorescence microscope. In unstimulated cells, NF-κB p65 will be predominantly in the cytoplasm. Upon stimulation with TMT, an increase in nuclear fluorescence of NF-κB p65 will be observed. The ratio of nuclear to cytoplasmic fluorescence can be quantified using image analysis software.
References
- 1. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencellonline.com [sciencellonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of acute neurotoxic effects of this compound using neuronal networks cultured on microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry on Trimethyltin-Treated Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) on tissues treated with trimethyltin (TMT), a potent neurotoxicant used to model neurodegeneration. The protocols and data presented are intended to assist in the accurate assessment of neuronal damage, glial activation, and other cellular responses following TMT exposure.
Application Notes
This compound is an organotin compound that selectively induces neuronal cell death, particularly in the limbic system, with the hippocampus being a primary target.[1] This makes TMT a valuable tool for creating experimental models of neurodegeneration to study neuronal injury, neuroinflammation, and potential neuroprotective therapies.[1] Following a single peripheral administration, TMT leads to a distinct pattern of neuronal damage, affecting pyramidal cells in the CA fields and granule cells in the dentate gyrus.[1][2]
Immunohistochemistry is a critical technique for visualizing and quantifying the cellular changes induced by TMT. Key applications include:
-
Assessment of Neuronal Loss: Using neuronal markers to quantify the extent of cell death in specific brain regions.
-
Detection of Glial Activation: Monitoring the neuroinflammatory response by staining for activated microglia and astrocytes.
-
Investigation of Neurogenesis: Studying the potential for neuronal repair and regeneration in response to injury.
-
Elucidation of Molecular Mechanisms: Examining changes in the expression of proteins involved in apoptosis, memory formation, and synaptic plasticity.[3]
Key Immunohistochemical Markers
The selection of appropriate antibodies is crucial for a successful IHC experiment. Below are commonly used markers in the context of TMT-induced neurotoxicity:
| Marker Type | Target | Cellular Location | Application in TMT Studies |
| Neuronal Markers | NeuN (Neuronal Nuclei) | Nucleus | Quantify neuronal loss in hippocampal regions like CA1 and CA3.[3] |
| Protein-O-carboxyl methyltransferase | Cytoplasm | Assess neuronal damage, though may be less sensitive than silver stains.[2] | |
| Glial Activation Markers | GFAP (Glial Fibrillary Acidic Protein) | Cytoplasm (Astrocytes) | Detect astrogliosis, a hallmark of CNS injury. GFAP levels are dramatically elevated following TMT intoxication.[2][4] |
| Iba1 (Ionized calcium-binding adapter molecule 1) | Cytoplasm (Microglia) | Identify activated microglia, indicating a neuroinflammatory response.[3][5] | |
| Memory & Plasticity Markers | CREB (cAMP response element-binding protein) | Nucleus | Evaluate deficits in pathways related to memory formation.[3] |
| PKC (Protein Kinase C) | Cytoplasm | Assess changes in upstream kinases that activate CREB.[3] | |
| Neurogenesis Markers | Doublecortin (DCX) | Cytoplasm (Immature Neurons) | Detect and track newly generated neurons following injury.[6] |
| Ki-67 | Nucleus | Identify proliferating progenitor cells.[6] | |
| Degeneration Markers | Amyloid Precursor Protein (APP) | Axons | Used as a general biomarker for detecting damaged neurons and axons.[7][8] |
Quantitative Data Summary
The following table summarizes experimental parameters from studies using TMT to induce neurodegeneration. This data can guide experimental design.
| Animal Model | TMT Dose & Route | Time Points Post-Treatment | Key Brain Regions | IHC Markers Used | Reference |
| Male Long-Evans Rats | 8 mg/kg, i.p. | 1 to 21 days | Hippocampus, Septal Nucleus, Cortex | Protein-O-carboxyl methyltransferase, GFAP | [2] |
| Male Rats (6-24 months) | 4.5 mg/kg, i.p. | 1 month | Hippocampus (CA1) | N/A (Silver Staining) | [9] |
| Long-Evans Rat Pups | 6 mg/kg, i.p. | 2 to 7 days | Amygdala, Hippocampus, Cortex | GFAP | [4] |
| Male CD-1 Mice | 2 mg/kg, i.p. | 72 hours to 4 weeks | Dentate Gyrus (Hippocampus) | Ki-67, Nestin, Doublecortin | [6] |
| Mice | Not Specified | Not Specified | Hippocampus (CA1, CA3) | NeuN, CREB, PKC, Iba1, NGF | [3] |
Experimental Workflow and TMT-Induced Cellular Response
The following diagrams illustrate the general workflow for an IHC experiment on TMT-treated tissue and the cellular cascade initiated by TMT toxicity.
Caption: General experimental workflow for IHC analysis of TMT-treated brain tissue.
Caption: TMT-induced neurotoxic cascade and corresponding IHC markers.
Detailed Experimental Protocol: IHC for Paraffin-Embedded TMT-Treated Brain Tissue
This protocol provides a generalized procedure for chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: Optimization of antibody concentrations, incubation times, and antigen retrieval conditions is essential for each new antibody and tissue type.
I. Materials and Reagents
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)
-
Dehydration: Graded ethanol (B145695) series (50%, 70%, 80%, 90%, 95%, 100%)[10]
-
Clearing Agent: Xylene[10]
-
Embedding: Paraffin wax
-
Slides: Positively charged slides (e.g., Poly-L-Lysine coated)
-
Rehydration Buffers: Xylene, graded ethanol series (100%, 95%, 70%)[10]
-
Antigen Retrieval Buffer: Sodium Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) is commonly used.[11][12] EDTA buffer (1mM EDTA, pH 8.0 or 9.0) may be more effective for some antibodies.[13]
-
Wash Buffer: PBS with 0.1% Tween 20 (PBST)
-
Blocking Solution: 5% Normal Serum (from the same species as the secondary antibody) in PBST with 1% Bovine Serum Albumin (BSA)
-
Primary Antibody: Diluted in blocking solution (see manufacturer's datasheet for starting dilution)
-
Secondary Antibody: Biotinylated secondary antibody (e.g., anti-rabbit, anti-mouse)
-
Detection System: Avidin-Biotin Complex (ABC) reagent and 3,3'-Diaminobenzidine (DAB) substrate kit[14]
-
Counterstain: Hematoxylin
-
Mounting Medium: Permanent mounting medium (e.g., DPX)
II. Procedure
A. Tissue Preparation and Sectioning
-
Fixation: Following TMT treatment, perfuse animals transcardially with ice-cold saline followed by 4% PFA.[11] Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[10][11]
-
Sectioning: Cut 5-10 µm thick sections using a microtome and float them in a 40-50°C water bath. Mount sections onto charged slides and dry overnight at 37°C or for 15-60 minutes at 56-60°C.[10][15]
B. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each.[10][15]
-
Immerse slides in two changes of 100% ethanol for 3-10 minutes each.[10][15]
-
Immerse slides in 70% or 80% ethanol for 3-5 minutes.[10][15]
-
Rinse gently in running tap water, followed by a final rinse in deionized water.[15]
C. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER) HIER is the most common method for FFPE tissues and is recommended as a starting point.[13]
-
Preheat the antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0) to 95-100°C in a water bath, steamer, or microwave.[11][16]
-
Immerse the slides in the hot buffer and incubate for 10-20 minutes. Do not allow the buffer to boil away.[11][16]
-
Remove the container from the heat source and allow the slides to cool in the buffer for at least 20-30 minutes at room temperature.[11][14]
-
Rinse slides in wash buffer (PBST) three times for 5 minutes each.
D. Immunohistochemical Staining
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide in PBS for 10 minutes to quench endogenous peroxidase activity. Rinse in wash buffer.[14]
-
Blocking: Apply 100-400 µL of blocking solution to each section and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[14]
-
Primary Antibody: Gently tap off the blocking solution (do not rinse) and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[14]
-
Washing: Rinse slides gently with wash buffer and then wash three times for 5 minutes each.[14]
-
Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[15]
-
Washing: Repeat the wash step (D.4).
-
Detection: Apply the prepared ABC reagent and incubate for 30 minutes at room temperature.[14]
-
Washing: Repeat the wash step (D.4).
-
Substrate: Apply the DAB substrate solution and monitor color development under a microscope (typically 2-10 minutes). Stop the reaction by immersing the slides in deionized water as soon as the desired staining intensity is reached.[11][14]
E. Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[11]
-
Bluing: Rinse thoroughly in running tap water until the sections turn blue.[11]
-
Dehydration: Dehydrate the sections through a reverse graded ethanol series (e.g., 95% ethanol, 100% ethanol) for 10 seconds to 5 minutes per step.[11][14]
-
Clearing & Mounting: Clear in two changes of xylene and apply a coverslip using a permanent mounting medium.[11]
F. Analysis
-
Examine slides using a bright-field microscope.
-
Capture images of relevant brain regions (e.g., CA1, CA3, Dentate Gyrus).
-
Quantify the staining using appropriate software (e.g., ImageJ/Fiji). Common metrics include counting the number of positive cells or measuring the percentage of the stained area.[17]
References
- 1. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced neuronal damage in the rat brain: comparative studies using silver degeneration stains, immunocytochemistry and immunoassay for neuronotypic and gliotypic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of ex vivo-expanded regulatory T cells on this compound-induced neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developmental differences in neural damage following trimethyl-tin as demonstrated with GFAP immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying Neurodegenerative Disease | Cell Signaling Technology [cellsignal.com]
- 6. This compound-Induced Neurogenesis in the Murine Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and verification of neurodegeneration after traumatic brain injury in the mouse: Immunohistochemical staining for amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitating silver-stained neurodegeneration: the neurotoxicity of trimethlytin (TMT) in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. ulab360.com [ulab360.com]
- 15. Immunohistochemistry Procedure [sigmaaldrich.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Morris Water Maze Test After Trimethyltin Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (TMT) is a potent organotin neurotoxin known to induce selective neuronal cell death, particularly in the hippocampus, a brain region critical for learning and memory.[1][2] This property makes TMT a valuable tool for creating animal models of neurodegeneration and cognitive impairment.[3][4] The Morris water maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents.[5][6] These application notes provide detailed protocols for utilizing the MWM test to evaluate cognitive deficits following TMT injection, along with a summary of expected quantitative outcomes and an overview of the implicated signaling pathways.
Data Presentation: Quantitative Outcomes of TMT Injection on MWM Performance
The following tables summarize typical quantitative data from MWM experiments in rodents following TMT administration. These values are illustrative and can vary based on the specific rodent strain, age, TMT dosage, and experimental timeline.
Table 1: Acquisition Phase - Escape Latency and Path Length
| Group | Treatment | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Escape Latency (s) | Control | 50 ± 5 | 40 ± 4 | 30 ± 3 | 20 ± 2 | 15 ± 2 |
| TMT (e.g., 8 mg/kg IP) | 58 ± 6 | 55 ± 5 | 52 ± 5 | 48 ± 4 | 45 ± 4 | |
| Path Length (cm) | Control | 800 ± 100 | 600 ± 80 | 400 ± 50 | 250 ± 30 | 150 ± 20 |
| TMT (e.g., 8 mg/kg IP) | 950 ± 120 | 900 ± 110 | 850 ± 100 | 800 ± 90 | 750 ± 80 |
Data are presented as mean ± SEM. TMT-treated animals typically show significantly longer escape latencies and path lengths compared to control animals, indicating impaired spatial learning.[3][7]
Table 2: Probe Trial - Memory Retention
| Group | Treatment | Time in Target Quadrant (%) | Platform Crossings (count) |
| Probe Trial | Control | 45 ± 5 | 4 ± 1 |
| TMT (e.g., 8 mg/kg IP) | 20 ± 4 | 1 ± 0.5 |
Data are presented as mean ± SEM. During the probe trial, where the platform is removed, TMT-treated animals spend significantly less time in the target quadrant and make fewer platform crossings, indicating impaired spatial memory retention.[8]
Experimental Protocols
Protocol 1: this compound Administration
This protocol describes the induction of neurotoxicity using a single intraperitoneal injection of this compound chloride.
Materials:
-
This compound (TMT) chloride
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes (1 mL) and needles (25-27 gauge)
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Preparation of TMT Solution:
-
Animal Handling and Injection:
-
Post-Injection Monitoring:
-
Monitor the animals closely for any signs of acute toxicity, such as seizures, hyperactivity, or aggression, especially within the first 24-48 hours.[1][3]
-
Provide easily accessible food and water.
-
Allow for a post-injection recovery and neurodegeneration period, typically ranging from 7 to 21 days, before commencing behavioral testing.[4][9]
-
Protocol 2: Morris Water Maze Test
This protocol outlines the procedure for conducting the MWM test to assess spatial learning and memory.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water (maintained at 22-25°C)
-
Non-toxic white or black tempera paint to make the water opaque
-
Video tracking system and software
-
Distinct visual cues placed around the room
-
Animal holding cages
-
Towels
Procedure:
-
Apparatus Setup:
-
Fill the water tank with water and add the tempera paint to make it opaque. The water level should be approximately 1-2 cm above the escape platform.[5]
-
Position the escape platform in the center of one of the four quadrants of the tank. The location should remain constant throughout the acquisition phase.
-
Ensure prominent, high-contrast visual cues are placed around the tank and are visible to the animals.[10]
-
-
Habituation (Day 0):
-
To reduce stress, handle the animals for a few minutes each day for 2-3 days prior to the experiment.
-
On the day before the acquisition phase, allow each animal to swim freely in the tank for 60 seconds without the platform.
-
Alternatively, place the animal on the visible platform for 15-20 seconds.[5]
-
-
Acquisition Phase (e.g., Days 1-5):
-
Conduct 4 trials per animal per day.
-
For each trial, gently place the animal into the water facing the tank wall at one of four randomly selected start positions (North, South, East, West).[6]
-
Allow the animal to search for the hidden platform for a maximum of 60 or 90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.[10]
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
The inter-trial interval (ITI) is typically 15-30 minutes.
-
-
Probe Trial (e.g., Day 6):
-
24 to 48 hours after the final acquisition trial, conduct a single probe trial.
-
Remove the escape platform from the tank.
-
Place the animal in the tank at a novel start position.
-
Allow the animal to swim freely for 60 seconds.[11]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for MWM test after TMT injection.
Signaling Pathways in TMT-Induced Neurotoxicity
Caption: Key signaling pathways in TMT-induced neurotoxicity.
References
- 1. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of rutin against spatial memory impairment induced by this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial Improvement of Spatial Memory Damages by Bone Marrow Mesenchymal Stem Cells Transplantation Following this compound Chloride Administration in the Rat CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Trimethyltin in Various Matrices by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of trimethyltin (TMT) in diverse sample matrices utilizing gas chromatography-mass spectrometry (GC-MS). This compound, an organotin compound, is a potent neurotoxin, and its accurate detection is crucial for environmental monitoring, food safety, and toxicological studies. The described protocols cover sample preparation, derivatization, and GC-MS analysis, providing a comprehensive guide for researchers. Quantitative data is summarized for easy reference, and a detailed experimental workflow is visualized.
Introduction
Organotin compounds, including this compound, have been widely used as pesticides, biocides, and stabilizers in plastics.[1][2] Their persistence in the environment and potential for bioaccumulation pose a significant risk to human health and ecosystems. Gas chromatography-mass spectrometry is a powerful analytical technique for the speciation and quantification of organotin compounds due to its high sensitivity and selectivity.[1][3] However, the inherent polarity and low volatility of ionic organotin species necessitate a derivatization step to convert them into more volatile and thermally stable analogues suitable for GC analysis.[4] This note provides detailed protocols for the analysis of this compound, focusing on derivatization with sodium tetraethylborate (NaBEt4) and silylation reagents.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is dependent on the matrix. Below are protocols for liquid and solid samples.
A. Liquid Samples (e.g., Beverages, Water, Urine)
This protocol is adapted from methodologies for analyzing organotins in beverages and coastal water.[5][6]
-
Sample Collection: Collect approximately 10-250 mL of the liquid sample in a clean glass container.
-
Internal Standard Spiking: Add an appropriate volume of an internal standard solution, such as tripropyltin (B15187550) (TPrT), to the sample.[6]
-
Buffering: Add acetate (B1210297) buffer solution to adjust the pH. For instance, add 2 mL of acetate buffer to a 10 mL beverage sample.[5]
-
Derivatization (Ethylation):
-
Extraction:
-
Drying and Transfer: Carefully transfer the upper hexane (B92381) layer to a clean vial containing anhydrous sodium sulfate (B86663) to remove any residual water.[6] The sample is now ready for GC-MS analysis.
B. Solid Samples (e.g., Sediments)
This protocol is based on the analysis of organotins in sediment samples.
-
Sample Collection and Preparation: Weigh approximately 4 g of the sediment sample.
-
Spiking: For recovery studies, spike the sample with a known concentration of this compound standard solution.
-
Extraction: The extraction of organotins from solid matrices can be complex and may require methods like ultrasonic or microwave-assisted extraction with appropriate solvents. A recently developed method utilizes a solvent mixture of methanol (B129727) and trimethylsilyl (B98337) derivatives of methanol (MeOTMS) to extract underivatized organotin compounds.
-
Derivatization (Silylation):
-
To 100 µL of the extract, add 15 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
This silylation reaction replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, increasing volatility.[7]
-
-
Centrifugation: Centrifuge the sample to remove any particulate matter.[8]
-
Transfer: Transfer the supernatant to a GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC or similar[5] |
| Column | Agilent HP-5 MS UI capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent[5] |
| Carrier Gas | Helium at a constant flow rate of 1.1 - 1.5 mL/min[5] |
| Injection Mode | Splitless (1-2 µL injection volume)[5] or Programmed Temperature Vaporization (for large volume injections)[6] |
| Injector Temperature | 280 °C[5] |
| Oven Temperature Program | Initial temperature of 50 °C (hold for 1.5 min), ramp at 10 °C/min to 300 °C (hold for 1 min)[5] |
| Mass Spectrometer | Agilent 7000B MS/MS or equivalent[5] |
| Ion Source | Electron Ionization (EI) at 70 eV[5] |
| Ion Source Temperature | 230 °C[5] |
| Transfer Line Temperature | 280 - 310 °C[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity[5] |
Quantitative Data Summary
The following tables summarize the quantitative performance of the GC-MS method for this compound analysis based on reported data.
Table 1: Calibration and Detection Limits
| Analyte | Matrix | Calibration Range (mg/L) | Correlation Coefficient (r²) | Detection Limit (mg/L) |
| This compound | Beverages | 0.001 - 0.200 | 0.999 | Not explicitly stated, but method is sensitive to 0.0001 mg/L in sample[5] |
| This compound | Urine | 0.02 - 0.40 | 0.9992 (quadratic) | 0.005[9] |
| Tributyltin* | Coastal Water | Not specified | 0.998 | 0.0000007 |
Note: Data for Tributyltin is included to demonstrate the sensitivity of the large volume injection technique, which is applicable to other organotins like this compound.
Table 2: Recovery and Precision
| Analyte | Matrix | Spiking Level (mg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | Beverages | 0.001 | 87.3 | 6.7 |
| 0.005 | 119.5 | 10.6 | ||
| This compound | Urine | Not specified | 92.0 - 100.0 | 1.9 - 2.5 |
| Tributyltin* | Coastal Water | Not specified | >97 | Not specified |
Note: Data for Tributyltin is included to demonstrate the recovery of the large volume injection technique.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis.
Conclusion
The described GC-MS methods provide a reliable and sensitive approach for the determination of this compound in a variety of matrices. Proper sample preparation, including an effective derivatization step, is critical for achieving accurate and reproducible results. The use of a triple quadrupole mass spectrometer operating in MRM mode offers excellent selectivity and low detection limits, making it suitable for trace-level analysis. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the analysis of organotin compounds.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. thescipub.com [thescipub.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethyltin (TMT) Dosage for Cognitive Deficit Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trimethyltin (TMT) to induce cognitive deficits in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dose of TMT to induce cognitive deficits without causing excessive mortality?
A1: The optimal dose of this compound (TMT) is highly dependent on the animal model, strain, age, and administration route. For instance, a single intraperitoneal (i.p.) injection of 8.0 mg/kg is commonly used in rats to induce significant hippocampal damage and cognitive impairment.[1][2][3][4] In mice, a lower single i.p. dose of 2.6 mg/kg has been shown to cause transient cognitive impairments.[5][6][7] It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions, starting with lower doses and observing for neurotoxic signs.
Q2: What are the different routes of TMT administration, and how do they compare?
A2: TMT can be administered through various routes, including intraperitoneal (i.p.) injection, dietary administration, and waterborne exposure for aquatic models like zebrafish.[8][9] Intraperitoneal injection is the most common method for rodent studies as it allows for precise dosage control and induces robust neurotoxicity.[1][2][3][4] Dietary administration, for example at 8 ppm in the feed for rats, can also induce neurotoxicity over a period of weeks.[9] The choice of administration route will influence the onset and progression of neurotoxicity.
Q3: How soon after TMT administration can I expect to see cognitive deficits?
A3: The onset of cognitive deficits following TMT administration varies by dose and animal model. In rats receiving a single 8.0 mg/kg i.p. injection, neuronal degeneration can be observed as early as 2-4 days post-injection, with cognitive deficits in tasks like the Morris water maze becoming apparent in the following weeks.[3][10] In mice, working memory impairment can be observed as early as 3 days after a 2.6 mg/kg i.p. injection.[5]
Q4: What are the key signaling pathways implicated in TMT-induced neurotoxicity?
A4: TMT-induced neurotoxicity involves multiple signaling pathways. Key pathways include the activation of mitogen-activated protein kinases (MAPKs) like p38 and JNK, which in turn can activate the NF-κB pathway, leading to the production of pro-inflammatory mediators.[11] Oxidative stress is another critical component, with TMT exposure leading to the generation of reactive oxygen species (ROS).[11][12] These pathways ultimately contribute to neuronal apoptosis and neuroinflammation.[11][13][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in experimental animals. | TMT dose is too high for the specific animal strain, age, or health status. | Reduce the TMT dosage. Conduct a dose-response study to identify a sublethal dose that still induces the desired cognitive deficits. Ensure proper animal care and monitoring post-injection. |
| Inconsistent or highly variable cognitive deficit results. | Variability in TMT solution preparation or administration. Differences in animal handling and baseline cognitive function. Impurities in the TMT sample.[15] | Standardize TMT solution preparation and injection procedures. Handle all animals consistently. Acclimatize animals to the behavioral testing apparatus before TMT administration. Use high-purity TMT from a reliable source.[15] |
| Lack of significant cognitive impairment after TMT administration. | TMT dose is too low. Insufficient time has passed for neurodegeneration to manifest. The behavioral test is not sensitive enough to detect the induced deficits. | Increase the TMT dosage, referencing published studies for your animal model. Extend the time between TMT administration and behavioral testing. Select behavioral tasks known to be sensitive to hippocampal damage, such as the Morris water maze or passive avoidance test.[10][16] |
| Animals exhibit severe motor deficits that interfere with cognitive testing. | TMT dose is causing widespread neurotoxicity beyond the hippocampus, affecting motor control areas. | Lower the TMT dose to target the limbic system more selectively.[17] Screen animals for motor impairments before cognitive testing and exclude those with significant deficits. |
Quantitative Data Summary
Table 1: Summary of this compound (TMT) Dosages and Effects in Rodent Models
| Animal Model | TMT Dosage | Administration Route | Key Cognitive and Neuropathological Outcomes | Reference(s) |
| Rat (Long-Evans) | 8.0 mg/kg (single dose) | Intraperitoneal (i.p.) | Neuronal cell death in the hippocampus, particularly CA3 and CA4 regions. Deficits in learning and memory in tasks like the radial-arm maze and passive avoidance. | [3][16] |
| Rat (Wistar) | 8 ppm in diet (up to 25 days) | Dietary | Aggression, shaking, convulsions. Neuronal necrosis in the limbic region. | [9] |
| Rat | 8.0 mg/kg (single dose) | Intraperitoneal (i.p.) | Learning and memory impairment in the Morris water maze. | [4][10][18] |
| Mouse (C57BL/6) | 2.6 mg/kg (single dose) | Intraperitoneal (i.p.) | Transient working memory impairment. | [5][7] |
| Mouse | 7.1 µg/kg (single dose) | Intraperitoneal (i.p.) | Learning and memory deficits in Y-maze, passive avoidance, and Morris water maze tests. | [19] |
| Mouse (C57BL/6) | 1.00, 2.15, 4.64 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in symptoms like depression, tremor, and epilepsy. | [20] |
Experimental Protocols
Protocol 1: TMT Administration in Rats (Intraperitoneal Injection)
-
Preparation of TMT Solution:
-
Dissolve this compound (TMT) chloride in sterile, physiological saline (0.9% NaCl).
-
The concentration should be calculated to deliver the desired dose (e.g., 8.0 mg/kg) in a volume of 1-2 ml/kg body weight.
-
Ensure the TMT is fully dissolved before administration.
-
-
Animal Handling and Injection:
-
Weigh each rat accurately to determine the precise injection volume.
-
Gently restrain the rat.
-
Administer the TMT solution via intraperitoneal (i.p.) injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
-
Post-Injection Monitoring:
-
Closely monitor the animals for signs of acute toxicity, including seizures, tremors, and changes in activity levels.
-
Provide supportive care as needed (e.g., soft food, hydration).
-
Allow for a sufficient post-injection period (e.g., 1-3 weeks) for the development of cognitive deficits before initiating behavioral testing.
-
Protocol 2: Morris Water Maze for Spatial Learning and Memory Assessment
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Place the rat into the pool facing the wall from one of four starting positions.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-120 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each rat, with different starting positions.
-
-
Probe Trial (24-48 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the rat in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: TMT-induced neuroinflammatory signaling pathway.
Caption: Experimental workflow for TMT-induced cognitive deficit studies.
References
- 1. This compound-induced neurotoxicity: gene expression pathway analysis, q-RT-PCR and immunoblotting reveal early effects associated with hippocampal damage and gliosis [stacks.cdc.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. This compound-induced neuronal damage in the rat brain: comparative studies using silver degeneration stains, immunocytochemistry and immunoassay for neuronotypic and gliotypic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin Mitigates this compound-Induced Cognition Impairment and Hippocampal Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine Exacerbates this compound-Induced Neurodegeneration and Delays Cognitive Impairment Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Effects of Hydrogen Gas Inhalation on this compound-Induced Neurotoxicity and Cognitive Impairment in the C57BL/6 Mice Model [pubmed.ncbi.nlm.nih.gov]
- 7. Memantine Exacerbates this compound‐Induced Neurodegeneration and Delays Cognitive Impairment Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of this compound neurotoxicity by dietary administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Bean Phosphatidylserine on TMT-Induced Memory Deficits in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The neurotoxicant this compound induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmj.nmuofficial.com [mmj.nmuofficial.com]
- 15. Variations in the neurotoxic potency of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical, functional and morphological indicators of neurotoxicity: effects of acute administration of this compound to the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metformin Mitigates this compound-Induced Cognition Impairment and Hippocampal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reversal of this compound-Induced Learning and Memory Deficits by 3,5-Dicaffeoylquinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The main mechanisms of this compound chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trimethyltin (TMT)-Induced Behavioral Hyperactivity Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the trimethyltin (TMT)-induced behavioral hyperactivity model in rodents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Experimental Setup and TMT Administration
Question 1: What is the recommended dose of TMT to induce behavioral hyperactivity in rodents?
The optimal dose of TMT can vary depending on the rodent species, strain, and the desired severity of the phenotype. It is crucial to perform a dose-response study to determine the ideal concentration for your specific experimental conditions.[1][2]
Data Summary: TMT Dose-Response for Hyperactivity in Rodents
| Species/Strain | Route of Administration | Effective Dose Range for Hyperactivity | Key Observations & Citations |
| Male Long-Evans Rats | Oral Gavage | 5-7 mg/kg | 7 mg/kg consistently induces hyperactivity.[3][4] |
| Adult BALB/c Mice | Intraperitoneal (IP) | 3 mg/kg | Higher doses (4-6 mg/kg) lead to significant lethality.[1] |
| C57BL/6 Male Mice | Intraperitoneal (IP) | 1.00 - 4.64 mg/kg | Dose-dependent increase in neurotoxic symptoms like tremors and seizures.[5] |
| Adult Long-Evans Rats | Oral Gavage | 6.0 mg/kg | Induces significant neuronal loss in the hippocampus.[6] |
| Adult Female Rats | Oral Gavage | 7.5 mg/kg | Caused delayed onset of changes in limbic evoked potentials.[7] |
Question 2: I am not observing consistent hyperactivity in my TMT-treated animals. What could be the issue?
Inconsistent hyperactivity can stem from several factors:
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Incorrect TMT Dosage: As mentioned, the dose is critical. Too low a dose may not induce the desired effect, while too high a dose can lead to severe toxicity and hypoactivity or mortality.[1]
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Inappropriate Time-Course: Hyperactivity is not immediate and follows a specific time course. Behavioral testing should be conducted during the peak hyperactivity window.[3]
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Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivity to TMT.[2] For instance, C57BL/6J mice are known to have different baseline activity levels compared to BALB/cJ mice.[2]
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Environmental Stressors: Factors like inconsistent lighting, noise, and handling can significantly impact locomotor activity and confound results.[2][8] Ensure a stable and controlled testing environment.
-
Acclimation Period: Animals should be properly acclimated to the testing room and apparatus before the experiment to reduce novelty-induced stress.[8][9]
Question 3: What is the typical time-course for the development of TMT-induced hyperactivity?
Hyperactivity induced by TMT is not an acute effect but rather develops over several days to weeks following administration, coinciding with progressive neuronal damage, particularly in the hippocampus.[3][10]
Data Summary: Time-Course of TMT-Induced Hyperactivity
| Species/Strain | TMT Dose & Route | Onset of Hyperactivity | Peak Hyperactivity | Duration of Hyperactivity & Citations |
| Male Long-Evans Rats | 7 mg/kg, Oral Gavage | Day 4 post-dosing | Days 8-16 post-dosing | Persists for at least 32 days.[3] |
| Adult Female Rats | 7.5 mg/kg, Oral Gavage | Changes in evoked potentials noted at 48 hours | Peak effects on potentials between 4-6 days | Tin levels in the brain peak at 4 days.[7] |
| Adult Long-Evans Rats | 6.0 mg/kg, Oral Gavage | Neuronal necrosis evident by day 3 | Progressive neuronal loss observed up to 60 days | Degeneration continues for more than 3 months.[6][10] |
Behavioral Assessment
Question 4: What is the most appropriate behavioral test to assess TMT-induced hyperactivity?
The Open Field Test is the most commonly used and well-validated method to assess locomotor activity and anxiety-like behavior in rodents.[4][11][12] It allows for the quantification of parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[11][12]
Question 5: My control and TMT-treated animals show high variability in the open field test. How can I reduce this?
High variability is a common challenge in behavioral research.[2] Here are some strategies to minimize it:
-
Standardize Procedures: Ensure consistent handling, transport, and placement of animals in the open field arena.[8][13]
-
Control Environmental Conditions: Maintain consistent lighting (e.g., 130-160 lux), temperature (20-22°C), and low noise levels across all testing sessions.[8][11]
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[8][9]
-
Automated Tracking: Use a video tracking system to ensure objective and consistent data collection, minimizing human error and bias.[9][14]
-
Consistent Testing Time: Conduct tests at the same time of day for all animals to avoid influences from circadian rhythms.[3]
-
Blinding: The experimenter should be blind to the treatment groups during testing and data analysis to prevent bias.
Question 6: How do I interpret the results from the Open Field Test in the context of TMT-induced hyperactivity?
-
Increased Total Distance Traveled: This is the primary indicator of hyperactivity. TMT-treated animals are expected to cover a significantly greater distance than control animals.[4]
-
Altered Spatial Pattern: TMT can also change the pattern of exploration. For instance, an increase in movement in the main area of a figure-eight maze has been observed, without a corresponding increase in blind alleys.[3]
-
Thigmotaxis (Wall-Hugging): While assessing hyperactivity, also note the time spent in the center versus the periphery of the open field. A decrease in center time can indicate anxiety-like behavior.[11][12]
Experimental Protocols
Protocol 1: this compound (TMT) Administration in Rats
This protocol is a general guideline and should be adapted based on specific research needs and institutional animal care and use committee (IACUC) protocols.
-
Materials:
-
This compound chloride (TMT)
-
Sterile saline (0.9% NaCl) or distilled water
-
Oral gavage needles
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
-
-
Preparation of TMT Solution:
-
On the day of administration, dissolve TMT chloride in sterile saline or distilled water to the desired concentration (e.g., for a 7 mg/kg dose in a 250g rat, you might prepare a 3.5 mg/ml solution to administer 0.5 ml).
-
Ensure the solution is thoroughly mixed.
-
-
Animal Handling and Administration:
-
Weigh each rat to calculate the precise volume of TMT solution to be administered.
-
Gently restrain the rat.
-
Carefully insert the oral gavage needle into the esophagus and deliver the TMT solution.
-
Administer an equivalent volume of the vehicle (saline or water) to the control group.
-
Monitor the animals closely for any immediate adverse reactions.
-
-
Post-Administration Care:
-
House the animals individually or in small groups as per your experimental design.
-
Provide ad libitum access to food and water.
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, tremors, and seizures.[15]
-
Protocol 2: Open Field Test for Hyperactivity Assessment
-
Apparatus:
-
Procedure:
-
Transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes.[8][9]
-
Clean the open field arena thoroughly with 70% ethanol (B145695) between each animal to remove olfactory cues.[8][11]
-
Gently place the animal in the center of the arena.[11]
-
Start the video recording and tracking software immediately.
-
The test duration is typically 5-10 minutes.[11]
-
The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.[9]
-
-
Data Analysis:
-
Analyze the recorded videos using the tracking software to obtain the following parameters:
-
Total distance traveled (in cm or m)
-
Time spent in the center zone vs. the peripheral zone
-
Number of entries into the center zone
-
Rearing frequency (number of times the animal stands on its hind legs)
-
-
Compare the data between the TMT-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key pathways and workflows relevant to TMT-induced hyperactivity experiments.
TMT-induced microglial activation and neuroinflammatory signaling pathway.[16]
General experimental workflow for TMT-induced hyperactivity studies.
References
- 1. Behavioral toxicology of acute this compound exposure in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced hyperactivity: time course and pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity changes in rats following acute this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The main mechanisms of this compound chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A time-course study of this compound induced neuropathology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time course of the effects of this compound on limbic evoked potentials and distribution of tin in blood and brain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The time-course of this compound-induced fiber and terminal degeneration in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 12. researchgate.net [researchgate.net]
- 13. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. The behavioral and neuropathologic sequelae of intoxication by this compound compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Trimethyltin Solutions for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of trimethyltin (TMT) solutions for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the reliability and reproducibility of your results.
Troubleshooting Guide: Common Issues with this compound Solutions
This guide addresses specific issues that may arise during the preparation, storage, and use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Cloudy or Precipitated Solution | Hydrolysis: this compound chloride is susceptible to hydrolysis in the presence of water, forming less soluble this compound hydroxide (B78521).[1][2] Low Solubility: The chosen solvent may not be appropriate for the desired concentration of this compound. Contamination: The solvent or glassware may be contaminated. | For Aqueous Solutions: • Prepare fresh solutions before each experiment. • Use deionized, distilled, and preferably deoxygenated water. • Adjust the pH of the solution. This compound is more stable as the hydrated this compound cation at a lower pH (below 6.6).[2] For Organic Solutions: • Use high-purity, anhydrous solvents. • Consider using a less polar solvent if precipitation occurs in a more polar one. General: • Ensure all glassware is scrupulously clean and dry. • Filter the solution through a 0.22 µm syringe filter compatible with the solvent. |
| Inconsistent Experimental Results | Solution Degradation: The this compound solution may have degraded over time due to improper storage (e.g., exposure to light, air, or moisture). Inaccurate Concentration: The initial concentration of the stock solution may be incorrect, or it may have changed due to solvent evaporation or degradation. Pipetting Errors: Inaccurate pipetting of the highly toxic and often volatile this compound solution. | • Prepare fresh working solutions from a recently prepared stock solution for each experiment. • Store stock solutions in a dark, cool, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). • Regularly verify the concentration of the stock solution using a validated analytical method (see Experimental Protocols). • Use calibrated positive displacement pipettes for accurate handling of viscous or volatile organic solutions. |
| Color Change in Solution | Oxidation: The solution may be undergoing oxidation, especially if exposed to air for prolonged periods. Reaction with Contaminants: The this compound may be reacting with impurities in the solvent or from the storage container. | • Prepare solutions using solvents that have been purged with an inert gas to remove dissolved oxygen. • Store solutions in amber glass vials with tightly sealed caps (B75204) to minimize light and air exposure. • If a color change is observed, it is recommended to discard the solution and prepare a fresh batch. |
| Loss of Biological Activity | Degradation to Less Active Forms: Hydrolysis or other degradation pathways can lead to the formation of this compound species with reduced biological activity. | • Follow all recommended procedures for solution preparation and storage to minimize degradation. • Perform a bioassay with a fresh, well-characterized solution to confirm the expected biological response. • If a loss of activity is suspected, assess the purity and concentration of the solution using an appropriate analytical method. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound chloride solutions?
A1: The choice of solvent depends on the experimental requirements. For biological experiments, physiological saline or a buffered aqueous solution is often used. However, due to the susceptibility of this compound chloride to hydrolysis, stock solutions are best prepared in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or tetrahydrofuran (B95107) (THF).[3] For all solvents, ensure they are of high purity and anhydrous to minimize degradation.
Q2: How should I store my this compound stock solution to ensure its stability?
A2: To maximize stability, this compound stock solutions should be stored in a tightly sealed amber glass vial to protect from light and moisture. The headspace of the vial should be flushed with an inert gas like argon or nitrogen to prevent oxidation. Store the solution at a low temperature, typically 2-8°C, in a designated and properly labeled area for highly toxic substances.
Q3: How long can I store a this compound solution before it degrades?
A3: The stability of a this compound solution is highly dependent on the solvent, storage conditions (temperature, light, and air exposure), and the presence of water. Aqueous solutions are the least stable and should be prepared fresh for each experiment. Organic stock solutions stored under optimal conditions (anhydrous, inert atmosphere, dark, and cold) can be stable for longer periods, but it is best practice to prepare them as fresh as possible. For long-term studies, it is crucial to periodically assess the stability of the solution.
Q4: What are the primary degradation products of this compound in solution?
A4: In aqueous solutions, the primary degradation pathway is hydrolysis, which converts this compound chloride to the hydrated this compound cation ((CH₃)₃Sn⁺) at acidic pH and to this compound hydroxide ((CH₃)₃SnOH) at neutral to alkaline pH.[2] In the presence of UV light, organotin compounds can undergo photodegradation, which involves the cleavage of the tin-carbon bond.[4][5]
Q5: What safety precautions should I take when handling this compound solutions?
A5: this compound compounds are highly toxic and should be handled with extreme caution in a certified chemical fume hood.[6] Always wear appropriate personal protective equipment (PPE), including double gloves (nitrile or neoprene), a lab coat, and chemical splash goggles. Avoid inhalation, ingestion, and skin contact. All waste containing this compound must be disposed of as hazardous waste according to institutional guidelines.
Quantitative Data on this compound Stability
While specific kinetic data for the degradation of this compound in various laboratory solvents is not extensively published, the following table summarizes the key factors influencing its stability based on its known chemical properties.
| Factor | Effect on Stability | Recommendation |
| Water/Moisture | Significantly decreases stability due to hydrolysis. | Use anhydrous solvents and store in a dry environment. Prepare aqueous solutions fresh. |
| pH (in aqueous solutions) | More stable at acidic pH (as (CH₃)₃Sn⁺) than at neutral or alkaline pH (as (CH₃)₃SnOH).[2] | For aqueous solutions, consider buffering at a slightly acidic pH if compatible with the experiment. |
| Light | Can induce photodegradation. | Store solutions in amber vials or protect from light. |
| Oxygen | Can lead to oxidative degradation. | Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Temperature | Higher temperatures generally accelerate degradation. | Store solutions at low temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
Objective: To prepare a stable stock solution of this compound chloride for subsequent dilution.
Materials:
-
This compound chloride (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or other suitable anhydrous organic solvent
-
Inert gas (argon or nitrogen)
-
Amber glass vial with a PTFE-lined screw cap
-
Calibrated analytical balance
-
Calibrated pipettes
Methodology:
-
Perform all operations in a certified chemical fume hood.
-
Weigh the desired amount of this compound chloride into the amber glass vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration.
-
Flush the headspace of the vial with a gentle stream of inert gas.
-
Tightly seal the vial and vortex until the solid is completely dissolved.
-
Store the stock solution at 2-8°C in the dark.
Protocol 2: Assessment of this compound Solution Stability using HPLC-UV
Objective: To determine the concentration and purity of a this compound solution over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid), gradient or isocratic elution may be optimized
-
This compound chloride reference standard
-
The this compound solution to be tested
-
HPLC-grade solvents
Methodology:
-
Preparation of Standards: Prepare a series of calibration standards of this compound chloride in the mobile phase.
-
Sample Preparation: Dilute an aliquot of the stored this compound solution with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A suitable mixture of acetonitrile and water with 0.1% formic acid. An example gradient could be starting with 40% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 220 nm
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the area of the this compound peak.
-
-
Data Analysis:
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
The stability of the solution can be expressed as the time at which the concentration drops to 90% of the initial concentration (t₉₀).
-
Visualizations
Signaling Pathways of this compound Neurotoxicity
Caption: Signaling cascade of this compound-induced neurotoxicity.
Experimental Workflow for Assessing this compound Solution Stability
References
Technical Support Center: Navigating Variability in Trimethyltin Neurotoxicity Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyltin (TMT) neurotoxicity models. Our aim is to help you navigate the inherent variability in these models and achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the neurotoxic effects of TMT between different batches of the compound. What could be the cause and how can we address it?
A1: Variability between TMT batches is a common issue and can often be attributed to impurities.[1] Different commercial sources may produce TMT with varying degrees of purity, and contaminants such as sodium and dimethyltin (B1205294) can significantly alter the neurotoxic potency.[1]
Troubleshooting Steps:
-
Purity Analysis: Before starting an in vivo experiment, it is crucial to assess the purity of your TMT batch. While detailed protocols for purity analysis are not always readily available in neurotoxicity literature, standard analytical chemistry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify organotin and other impurities.[2]
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Source Comparison: If you consistently experience variability, consider obtaining TMT from different commercial suppliers and comparing their effects in a small pilot study.
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Dose Adjustment: If impurities are identified that are known to be non-neurotoxic but dilute the active compound, you may need to adjust the administered dose to account for the actual TMT concentration.
Q2: Our lab uses a different rat strain than what is cited in the original protocol, and we are not seeing the expected level of hippocampal damage. How should we proceed?
A2: Animal strain is a significant factor influencing the susceptibility to TMT-induced neurotoxicity.[3][4] Different rat strains, such as Long-Evans and Fischer 344, exhibit different sensitivities and time courses of neurodegeneration.[4] Similarly, mouse strains like BALB/c and C57BL/6 also show varied responses.[3][5]
Troubleshooting Steps:
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Strain-Specific Pilot Study: Conduct a pilot study with a small number of animals from your chosen strain to establish a dose-response curve. This will help you determine the optimal TMT dose to induce the desired level of hippocampal lesion without causing excessive mortality.
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Literature Review: Search for studies that have used the same animal strain you are working with to find established dosage ranges.
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Age and Gender Considerations: Be aware that age and gender can also impact neurotoxic outcomes.[4][6] Ensure these variables are consistent across your experimental groups.
Q3: We are having difficulty distinguishing between TMT-induced seizures and general hyperactivity in our animals. How can we accurately monitor seizure activity?
A3: TMT is known to induce seizures, which can contribute to the observed neuropathology.[7][8] Differentiating these from hyperactivity is crucial for accurate behavioral assessment.
Troubleshooting Steps:
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Behavioral Scoring: Utilize a standardized seizure rating scale, such as the Racine scale, to classify the severity of convulsive behaviors. This involves observing specific behavioral manifestations, from facial movements to rearing and falling.[9]
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Electroencephalography (EEG) Monitoring: For precise seizure detection and quantification, implanting EEG electrodes is the gold standard.[10][11][12] This allows for the direct recording of epileptiform brain activity.
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Video Monitoring: Continuous video recording of the animals after TMT administration can help in retrospectively scoring behavioral seizures and correlating them with other endpoints.
Troubleshooting Guides
Problem: Inconsistent Behavioral Readouts
Possible Causes:
-
TMT Dose and Purity: As discussed in the FAQs, variations in TMT purity and suboptimal dosage are major contributors to inconsistent results.[1]
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Animal Factors: Strain, age, and sex of the animals can significantly influence behavioral outcomes.[4][6]
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Administration Route: The method of TMT administration (e.g., intraperitoneal injection vs. oral gavage) can affect the bioavailability and time course of toxicity.[2][8][13][14][15]
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Environmental Stressors: External factors such as housing conditions and handling can impact animal behavior and interact with the effects of TMT.
Solutions:
-
Standardize TMT Administration:
-
Verify Purity: Always aim to use TMT with the highest possible purity.
-
Consistent Dosing: Prepare fresh TMT solutions for each experiment and ensure accurate dosing based on the animal's body weight.
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Consistent Route: Choose an administration route and use it consistently throughout your studies. Intraperitoneal (i.p.) injection generally leads to faster and more complete absorption compared to oral gavage.[8]
-
-
Control for Animal Variability:
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Use a Single Strain: Whenever possible, use a single, well-characterized animal strain for your experiments.
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Age and Sex Matching: Ensure that animals in all experimental groups are closely matched for age and sex.
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Acclimatization: Allow animals sufficient time to acclimate to the housing and experimental conditions before TMT administration.
-
-
Refine Behavioral Testing Protocols:
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Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups to avoid bias.
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Habituation: Habituate the animals to the testing apparatus before the actual experiment to reduce novelty-induced anxiety.
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Consistent Timing: Conduct behavioral tests at the same time of day for all animals to minimize circadian variations.
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Problem: Unexpected Mortality or Severe Adverse Effects
Possible Causes:
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TMT Overdose: The dose required to induce neurodegeneration can be close to the lethal dose.
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Animal Susceptibility: Certain animal strains or older animals may be more susceptible to the toxic effects of TMT.
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Secondary Complications: TMT can cause significant weight loss and dehydration. Severe, uncontrolled seizures can also lead to mortality.
Solutions:
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Dose-Finding Study: Before initiating a large-scale experiment, perform a dose-finding study with a small number of animals to determine the optimal dose that induces the desired neurotoxicity with acceptable mortality rates.
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Supportive Care:
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Hydration: Provide supplemental hydration (e.g., subcutaneous saline) to animals showing signs of dehydration.[9]
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Nutrition: Ensure easy access to food and consider providing a more palatable, soft diet if animals are having difficulty eating.
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Seizure Management: In cases of prolonged or severe seizures, consult with your institution's veterinary staff about the possibility of administering anticonvulsant medication, if it does not interfere with your experimental goals.[16]
-
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Ethical Endpoints: Establish clear ethical endpoints for your study. Animals that exhibit excessive weight loss (e.g., >20% of baseline body weight), inability to access food or water, or uncontrolled seizures should be euthanized.
Quantitative Data Summary
| Animal Model | TMT Administration Route | Effective Dose Range | Key Neurotoxic Outcomes | Reference(s) |
| Rat (Long-Evans) | Intragastric gavage | 5 - 7 mg/kg | Increased open-field activity, temporary body weight reduction. | [17] |
| Rat (Sprague Dawley) | Intraperitoneal (i.p.) | 7.5 mg/kg | Neuronal damage in olfactory cortices and hippocampus (Ammon's horn). | [3] |
| Rat (Fischer 344) | Intravenous (i.v.) | 4 - 8 mg/kg | Tremor, increased reactivity, hyperactivity (more pronounced than in Long-Evans rats). | [4] |
| Mouse (BALB/c) | Intraperitoneal (i.p.) | 3.0 mg/kg | Neuronal necrosis in the fascia dentata. | [3][5][18] |
| Mouse (C57BL/6) | Intraperitoneal (i.p.) | 3.0 mg/kg | Severe neuronal necrosis in the fascia dentata. | [3][5] |
| Zebrafish (Embryo) | Aqueous exposure | 5 - 10 µM | Increased malformation incidence, modulated photomotor response, apoptosis. | [19][20] |
Experimental Protocols
Protocol 1: Induction of Hippocampal Neurodegeneration in Rats
Materials:
-
This compound chloride (TMT)
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Sterile saline (0.9%)
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Male Sprague-Dawley rats (250-300g)
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Appropriate syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
TMT Solution Preparation: Prepare a fresh solution of TMT in sterile saline on the day of injection. For a dose of 8 mg/kg, a 4 mg/mL stock solution can be prepared.
-
Animal Weighing and Dose Calculation: Weigh each rat immediately before injection and calculate the required volume of TMT solution.
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TMT Administration: Administer a single intraperitoneal (i.p.) injection of TMT at a dose of 8 mg/kg.[21] Control animals should receive an equivalent volume of sterile saline.
-
Post-Injection Monitoring: Closely monitor the animals for signs of toxicity, including tremors, seizures, and changes in body weight. Provide supportive care as needed.
-
Tissue Collection: At the desired time point (e.g., 7, 14, or 21 days post-injection), euthanize the animals according to your institution's approved protocol and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Histological Analysis: Post-fix the brains in 4% paraformaldehyde overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection. Section the brains on a cryostat and perform Nissl or Fluoro-Jade B staining to assess neuronal loss and degeneration in the hippocampus.[22]
Protocol 2: Quantification of Neuronal Loss
Materials:
-
Brain sections stained with Nissl (e.g., cresyl violet)
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Image Acquisition: Capture images of the hippocampal regions of interest (e.g., CA1, CA3, dentate gyrus) at a consistent magnification (e.g., 20x).[23]
-
Region of Interest (ROI) Definition: Draw a standardized ROI within the specific hippocampal subfield to be analyzed.
-
Cell Counting:
-
Use the "Analyze Particles" function in ImageJ or a similar tool to count the number of stained neurons within the ROI.[23]
-
Set appropriate size and circularity thresholds to distinguish neurons from glial cells and artifacts.
-
-
Data Normalization: Express the data as the number of neurons per unit area (e.g., cells/mm²) to account for any minor variations in section thickness or ROI size.
-
Statistical Analysis: Compare the neuronal density between the TMT-treated and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
Signaling Pathways and Workflows
Experimental workflow for TMT-induced neurotoxicity studies.
Simplified signaling pathway of TMT-induced neurodegeneration.
References
- 1. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species and strain comparison of acute neurotoxic effects of this compound in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat strain- and gender-related differences in neurobehavioral screening: acute this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects of this compound in two strains of mice. II. Multiple fixed ratio, fixed interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat strain- and gender-related differences in neurobehavioral screening: acute this compound neurotoxicity. | Semantic Scholar [semanticscholar.org]
- 7. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-invasive, neurotoxic surgery reduces seizures in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to record and quantify absence seizures in rats using EEG arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Seizure suppression by EEG-guided repetitive transcranial magnetic stimulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imparied maze performance in the rat caused by this compound treatment: problem-solving deficits and perseveration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of tamoxifen-induced Cre activity and its effect on immune cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 17. Alterations in regulatory and locomotor behaviors following this compound exposure in the rat: a time and dose analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuropathology of mouse hippocampus in acute this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound chloride (TMT) neurobehavioral toxicity in embryonic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Promising neuroprotective potential of naringenin against this compound-induced cognitive deficits and hippocampal neurodegeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Memantine Exacerbates this compound-Induced Neurodegeneration and Delays Cognitive Impairment Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Trimethyltin (TMT) Dose-Response Studies in Rats: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting dose-response analysis of trimethyltin (TMT) in rats. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical dose ranges of TMT used to induce neurotoxicity in rats, and what are the expected outcomes?
A1: The dose of TMT administered to rats significantly influences the observed neurotoxic effects, ranging from subtle behavioral changes to severe neuronal damage. Doses are typically administered as a single intraperitoneal (i.p.) injection or via oral gavage.
Table 1: Dose-Dependent Effects of a Single TMT Administration in Rats
| Dose (mg/kg) | Route | Observed Effects | Key Findings |
| 3 | i.p. | Alterations in serotonergic function; decreased serotonin (B10506) in striatum and nucleus accumbens.[1] | Primarily affects serotonergic systems.[1] |
| 4 | Oral (repeated) | Neuronal alterations in the hippocampus, pyriform cortex, and amygdaloid nucleus.[2] | Neuropathological changes are evident at lower, repeated doses. |
| 6 | i.p. | Deficits in learning and memory (e.g., autoshaping tasks, Morris water maze), hyperactivity.[3][4] | Induces clear behavioral impairments with accompanying hippocampal damage.[4] |
| 7 | i.p. | Decreased dopamine (B1211576) and DOPAC in the nucleus accumbens; widespread increases in 5-HIAA (serotonin metabolite).[1] | Significant impact on both dopaminergic and serotonergic systems.[1] |
| 7.5 | i.p. | Smaller impairment in autoshaping tasks compared to 6 mg/kg, but larger hippocampal lesions.[3] | Paradoxical behavioral effect, possibly due to increased reactivity.[3] |
| 8 | i.p. | Pronounced behavioral changes (hyperactivity, aggression), significant hippocampal pyramidal cell damage, induction of oxidative stress.[4][5] | A commonly used dose to create a robust model of neurodegeneration.[6] |
| 9 | Oral | Manifestation of CA3 hippocampal damage, increased aggression, and seizure susceptibility within 5 days.[7] | Rapid onset of severe neuropathological and behavioral symptoms. |
| 10 | Oral | Signs of poisoning including tremors, hyperexcitability, and convulsions; LD50 is 12.6 mg/kg.[2] | Approaches the lethal dose, causing severe systemic toxicity.[2] |
| 8 ppm in diet | Dietary | Clinical signs of neurotoxicity (aggression, shaking) after 22 days, with neuronal necrosis in the limbic region.[8] | Demonstrates that chronic dietary exposure can induce neurotoxicity.[8] |
Q2: What are the critical experimental design considerations for a TMT dose-response study?
A2: A well-designed study is crucial for obtaining reliable and reproducible data. Key considerations include the choice of rat strain, gender, age, route of administration, and the time course of assessment. Fischer 344 rats have been shown to be more sensitive to TMT-induced behavioral changes and neurotoxicity compared to Long-Evans rats.[9][10] Both male and female rats are susceptible to TMT-induced neurotoxicity.[8] Post-administration assessments should be planned at various time points to capture the progression of neurodegeneration and any potential for recovery.[11]
Troubleshooting Experimental Challenges
Q1: My TMT-treated rats are exhibiting extreme aggression and are difficult to handle. What can I do?
A1: Increased aggression is a known behavioral consequence of TMT-induced neurotoxicity, particularly at higher doses (e.g., 8 mg/kg and above).[2][4] To mitigate this, ensure all handling procedures are performed by trained personnel using appropriate safety precautions. Consider conducting behavioral tests during the animals' dark cycle when they are naturally more active, which may reduce stress-induced aggression. If aggression is compromising the experiment, consider using a lower dose of TMT in subsequent studies.
Q2: I am not observing significant learning and memory deficits in the Morris water maze test after TMT administration. What could be the issue?
A2: Several factors could contribute to a lack of significant findings in the Morris water maze.
-
Dose and Timing: The dose of TMT may be too low to induce significant hippocampal damage. Conversely, at very high doses, motor hyperactivity or other sensory impairments might interfere with the animals' ability to perform the task, masking cognitive deficits. The timing of the test is also critical; neurodegeneration is a progressive process, and testing too early may not reveal the full extent of the impairment.[11]
-
Protocol Sensitivity: Ensure the Morris water maze protocol is sensitive enough to detect subtle cognitive changes. This includes factors like the number of training trials, the location and visibility of the platform, and the use of extra-maze cues.[12]
-
Rat Strain: Different rat strains exhibit varying baseline performance and sensitivity to TMT.[9][10]
Q3: The neurochemical analysis of brain tissue is showing high variability between animals in the same dose group. How can I reduce this?
A3: High variability in neurochemical data can stem from several sources.
-
Tissue Dissection: Precise and consistent dissection of brain regions is paramount. Inconsistent sampling of areas like the hippocampus or striatum will lead to variable results.
-
Time of Sacrifice: The timing of tissue collection after TMT administration can influence neurotransmitter levels and their metabolites.[1] Ensure all animals are sacrificed at the same time point post-treatment.
-
Sample Handling: Proper and rapid handling and storage of brain tissue are essential to prevent degradation of neurochemicals.
Experimental Protocols
Protocol 1: TMT Administration via Intraperitoneal (i.p.) Injection
-
Preparation: Dissolve this compound (TMT) chloride in sterile, physiological saline (0.9% NaCl). The concentration should be calculated based on the desired dose and the average weight of the rats.
-
Dosing: Acclimatize rats to handling for several days prior to injection. On the day of administration, weigh each rat to determine the precise volume of the TMT solution to be injected. Administer the solution via a single intraperitoneal injection.
-
Post-injection Monitoring: Closely monitor the animals for signs of acute toxicity, such as seizures or respiratory distress, especially within the first 24 hours.[2] Provide supportive care as needed.
Protocol 2: Morris Water Maze for Spatial Memory Assessment
-
Apparatus: A circular pool (approximately 200 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1.5 cm below the water surface.[12]
-
Acquisition Phase: For 5-7 consecutive days, give each rat four trials per day to find the hidden platform. The starting position should be varied for each trial. If a rat does not find the platform within 60-90 seconds, guide it to the platform.[12]
-
Probe Trial: 24 hours after the final acquisition trial, remove the platform and allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of experimental designs and the underlying biological processes, the following diagrams are provided.
Caption: A generalized workflow for a TMT dose-response study in rats.
Caption: A simplified signaling pathway of TMT-induced neurotoxicity.
References
- 1. Effects of this compound on dopaminergic and serotonergic function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The behavioral and neuropathologic sequelae of intoxication by this compound compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-specific effects of this compound poisoning on learning and hippocampal corticosterone binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural, biochemical and histological effects of this compound (TMT) induced brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Resveratrol on Hippocampal Injury Induced by this compound Chloride in Rats - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 6. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound intoxication induces marked changes in neuropeptide expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of this compound neurotoxicity by dietary administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat strain- and gender-related differences in neurobehavioral screening: acute this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. This compound-induced neuronal damage in the rat brain: comparative studies using silver degeneration stains, immunocytochemistry and immunoassay for neuronotypic and gliotypic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Neuroprotective Effect of Gugijihwang-Tang on this compound-Induced Memory Dysfunction in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Trimethyltin (TMT) Exposure Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting long-term studies involving trimethyltin (TMT) exposure.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in long-term this compound (TMT) exposure studies?
A1: Long-term TMT studies present several key challenges:
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Cumulative Toxicity: TMT can accumulate in the body, leading to a high cumulative risk of toxicity, which can result in unexpected mortality and morbidity in experimental animals.[1][2][3] Careful dose selection and monitoring are crucial.
-
Behavioral Changes: Chronic TMT exposure induces significant behavioral alterations, including hyperactivity, aggression, and cognitive deficits.[4][5] These changes can complicate handling and data interpretation.
-
High Variability: There can be considerable inter-animal variability in the response to TMT, affecting both behavioral and neuropathological outcomes. This variability can make it difficult to achieve statistically significant results.
-
Animal Welfare: The neurotoxic effects of TMT, such as seizures, tremors, and weight loss, raise significant animal welfare concerns that must be carefully managed throughout the study.[5]
-
Secondary Effects: TMT can induce secondary effects, such as seizures, which can themselves contribute to neuronal damage, confounding the direct toxic effects of the compound.
Q2: What are the typical dosages and administration routes for long-term TMT studies in rodents?
A2: Dosages and administration routes vary depending on the study's objectives and the rodent species. It is crucial to conduct pilot studies to determine the optimal dose that induces the desired neurotoxic effects without causing excessive mortality.
Administration Routes:
-
Intraperitoneal (i.p.) Injection: A common route for precise dose delivery.
-
Oral Gavage: Allows for direct administration to the gastrointestinal tract.
-
Drinking Water: Suitable for chronic exposure models, though intake can vary between animals.[6]
For detailed protocols on intraperitoneal injections, please refer to the Experimental Protocols section.
Q3: What are the key signaling pathways affected by TMT that I should investigate?
A3: TMT exposure has been shown to impact several critical signaling pathways involved in neuroinflammation and apoptosis. Key pathways to investigate include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: TMT activates p38 and JNK, which are involved in stress responses and inflammation.[7][8][9]
-
Nuclear Factor-kappa B (NF-κB) Pathway: TMT induces the activation of NF-κB, a key regulator of proinflammatory gene expression.[7][10] This activation is often downstream of MAPK signaling.[7]
Diagrams for these pathways are provided in the Visualizations section.
Troubleshooting Guides
Problem 1: High mortality rate in long-term TMT-exposed animals.
Possible Causes:
-
Cumulative Toxicity: TMT accumulates over time, and a dose that is well-tolerated in the short term may become lethal over several weeks or months.[1][2][3]
-
Dehydration and Malnutrition: TMT can cause significant weight loss and reduced food and water intake.
-
Severe Seizures: Uncontrolled seizures can lead to death.
-
Hypokalemia: TMT can induce a rapid drop in plasma potassium levels, which can be fatal.[11]
Solutions:
-
Dose Adjustment:
-
Conduct thorough dose-finding studies to identify a maximum tolerated dose (MTD) for the planned duration of your study.
-
Consider a dose-escalation design for chronic studies to allow for gradual adaptation.
-
-
Nutritional Support:
-
Animal Monitoring:
-
Implement a rigorous daily monitoring schedule to assess animal health, including body weight, food and water consumption, and clinical signs of toxicity (tremors, seizures, changes in posture).
-
Establish clear humane endpoints for euthanasia to prevent unnecessary suffering.
-
-
Veterinary Consultation:
-
Consult with veterinary staff to manage seizure activity and other severe clinical signs. They may recommend supportive care measures.
-
Problem 2: Increased aggression in TMT-treated animals, making them difficult to handle.
Possible Causes:
-
Hippocampal Damage: TMT-induced damage to the limbic system, particularly the hippocampus, is strongly associated with increased aggression.[4][5]
-
Social Hierarchy Disruption: Introducing new animals or altering cage compositions can disrupt established social hierarchies and trigger aggression, which can be exacerbated by TMT.[14]
Solutions:
-
Housing Strategy:
-
House animals individually after TMT administration to prevent fighting and injuries. While single housing can be a stressor, it is often necessary to manage TMT-induced aggression.[15]
-
If group housing is essential for the experimental design, use enrichment items that do not create defensible territories (e.g., avoid huts with single entrances).[16]
-
-
Handling Procedures:
-
Use appropriate and consistent handling techniques to minimize stress.
-
Habituate animals to handling procedures before TMT administration.
-
-
Cage Management:
-
When changing cages, transfer some of the old, clean nesting material to the new cage to maintain familiar scents and reduce stress.[14]
-
Problem 3: High variability in behavioral test results.
Possible Causes:
-
Individual Differences in TMT Sensitivity: Animals may metabolize and respond to TMT differently, leading to varying degrees of neurotoxicity.
-
Inconsistent Testing Environment: Minor variations in the testing environment (e.g., lighting, noise) can significantly impact rodent behavior, especially in anxiety-provoking tests like the open field.[17][18][19]
-
Handling Stress: Inconsistent or stressful handling prior to testing can affect performance.
Solutions:
-
Standardize Procedures:
-
Strictly standardize all experimental procedures, including TMT administration, animal handling, and the behavioral testing protocol.
-
Ensure the testing environment is consistent across all animals and all testing sessions (e.g., same time of day, same lighting conditions, and minimal background noise).[18]
-
-
Habituation:
-
Habituate animals to the testing room and apparatus before the actual test to reduce novelty-induced anxiety.
-
-
Increase Sample Size:
-
A larger sample size can help to account for individual variability and increase the statistical power of the study.
-
-
Data Analysis:
-
Consider using statistical methods that can account for individual differences.
-
Screen for and remove outliers based on pre-defined criteria, but be cautious and justify any data exclusion.
-
Quantitative Data Summary
Table 1: Dose-Response Data for this compound (TMT) in Rodents
| Species | Administration Route | Dose | Observation Time | Effects |
| Rat | Oral Gavage | 10 mg/kg (single dose) | Up to 70 days | Neuronal alterations in the hippocampus, pyriform cortex, amygdaloid nucleus, and neocortex.[20] |
| Rat | Oral Gavage | 4 mg/kg (repeated weekly) | Up to 70 days | Cumulative and persistent neurotoxicity.[20] |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg | Day 6 | Plasma potassium levels dropped to their lowest point.[11] |
| Rat | Intraperitoneal (i.p.) | 14.7 mg/kg | --- | LD50.[11] |
| Mouse | Intraperitoneal (i.p.) | 3.0 mg/kg | 48-72 hours | Neuronal necrosis in the fascia dentata. |
| Mouse | Drinking Water | 8.20, 32.8, 131.3 µg/kg/day | 180 days | Dose-dependent decrease in renal H+/K+-ATPase activity.[6] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound (TMT) in Rats
Materials:
-
This compound chloride (TMT)
-
Sterile 0.9% saline
-
Sterile syringes and needles (23-25 gauge)
-
Animal scale
Procedure:
-
Preparation:
-
Dissolve TMT in sterile 0.9% saline to the desired concentration. Ensure the solution is well-mixed.
-
Warm the TMT solution to room temperature before injection to minimize discomfort to the animal.
-
Weigh the rat to calculate the precise volume of the injection. The maximum recommended volume for an i.p. injection in a rat is 10 ml/kg.
-
-
Restraint:
-
Use a two-person technique for safe and secure restraint. One person restrains the rat by holding its head and thorax, while the other performs the injection.
-
Alternatively, a one-person technique using a towel to wrap the rat can be employed.
-
-
Injection:
-
Position the rat in dorsal recumbency with the head tilted slightly downward.
-
Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, which is located on the left side.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-40° angle to the abdominal wall.
-
Aspirate gently to ensure the needle has not entered the bladder or intestines. If fluid is drawn, withdraw the needle and reinject at a slightly different location with a new sterile needle and syringe.
-
Inject the TMT solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.
-
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Materials:
-
Open field apparatus (a square or circular arena with high walls)
-
Video tracking software (e.g., EthoVision XT)
-
70% ethanol for cleaning
Procedure:
-
Apparatus Setup:
-
Habituation:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test begins.
-
-
Testing:
-
Gently place the mouse or rat in the center of the arena.[22][23]
-
Start the video recording and tracking software immediately.
-
Allow the animal to explore the arena for a predetermined period, typically 5-10 minutes.[12][23]
-
The experimenter should leave the room or remain out of sight of the animal during the test.
-
-
Data Collection and Analysis:
-
The software will automatically record parameters such as:
-
Total distance traveled (a measure of locomotor activity).
-
Time spent in the center zone (an indicator of anxiety-like behavior; less time in the center suggests higher anxiety).
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
-
-
Cleaning:
-
Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[12]
-
Protocol 3: Nissl Staining for Neuronal Loss
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Sucrose (B13894) solutions for cryoprotection
-
Gelatin-coated slides
-
Cresyl violet acetate (B1210297) solution (0.1%)
-
Ethanol series (100%, 95%, 70%)
-
Xylene
-
DPX mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse the animal transcardially with saline followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain by incubating in a series of sucrose solutions (e.g., 10%, 20%, 30%).
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) on a cryostat or vibratome.
-
Mount the sections onto gelatin-coated slides and allow them to air dry.[24]
-
-
Staining:
-
Differentiation and Dehydration:
-
Differentiate the sections in 95% ethanol. This step is critical to remove excess stain from the background, leaving the Nissl bodies (in neurons) stained. The duration of this step needs to be monitored microscopically.[24][26]
-
Dehydrate the sections through an ascending series of ethanol concentrations (95%, 100%).[24][26]
-
-
Clearing and Mounting:
-
Analysis:
-
Examine the sections under a light microscope. Healthy neurons will show distinct, dark purple Nissl bodies in their cytoplasm. Damaged or dead neurons will appear pale or shrunken, with a loss of Nissl substance.
-
Neuronal loss can be quantified by counting the number of healthy-appearing neurons in specific brain regions (e.g., the CA1 and CA3 regions of the hippocampus).
-
Visualizations
Signaling Pathways
Caption: TMT-induced activation of the MAPK signaling pathway leading to neuroinflammation.
Caption: TMT-induced activation of the canonical NF-κB signaling pathway.
Experimental Workflow
Caption: General experimental workflow for a long-term TMT exposure study in rodents.
References
- 1. [PDF] Toxicity of this compound and Dimethyltin in Rats and Mice | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The main mechanisms of this compound chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropathological and behavioral toxicology of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic this compound chloride exposure and the development of kidney stones in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. This compound-induced neurotoxicity: gene expression pathway analysis, q-RT-PCR and immunoblotting reveal early effects associated with hippocampal damage and gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translational Biomarkers of Neurotoxicity: A Health and Environmental Sciences Institute Perspective on the Way Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Studies on hypokalemia induced by this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nutrition and Energetics in Rodent Longevity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Minimising aggression in group-housed male mice | NC3Rs [nc3rs.org.uk]
- 15. research.uky.edu [research.uky.edu]
- 16. criver.com [criver.com]
- 17. noldus.com [noldus.com]
- 18. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 19. noldus.com [noldus.com]
- 20. This compound(IV) Bearing 3-(4-Methyl-2-oxoquinolin-1(2H)-yl)propanoate Causes Lipid Peroxidation-Mediated Autophagic Cell Death in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. genscript.com [genscript.com]
- 22. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gdmlac.com.cn [gdmlac.com.cn]
- 24. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 25. Nissl Staining [protocols.io]
- 26. Histological methods for CNS [pathologycenter.jp]
Technical Support Center: Optimizing Trimethyltin (TMT) Concentration for In Vitro Neurotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing trimethyltin (TMT) for in vitro neurotoxicity assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMT) and why is it used in neurotoxicity research?
A1: this compound (TMT) is a potent neurotoxicant organotin compound. It is widely used as a model compound in neurotoxicity research because it selectively induces neuronal cell death, particularly in the hippocampus, a brain region critical for learning and memory. This specificity allows researchers to study the mechanisms of neurodegeneration in a controlled manner.
Q2: What are the primary mechanisms of TMT-induced neurotoxicity?
A2: TMT-induced neurotoxicity is a multi-faceted process involving several key mechanisms:
-
Oxidative Stress: TMT exposure leads to the generation of reactive oxygen species (ROS), causing cellular damage.
-
Inflammation: TMT can trigger inflammatory responses within neuronal cultures.
-
Apoptosis: TMT can induce programmed cell death, or apoptosis, in neuronal cells. This is often mediated by the activation of caspases.
Q3: Which cell types are most sensitive to TMT?
A3: Hippocampal neurons are particularly vulnerable to TMT-induced toxicity. However, other neuronal cell types, such as cortical neurons and cerebellar granule cells, are also susceptible. The sensitivity can vary depending on the specific cell line or primary culture.
Q4: What is a typical concentration range for TMT in in vitro assays?
A4: The optimal TMT concentration is highly dependent on the cell type, exposure time, and the specific endpoint being measured. Generally, concentrations can range from the low micromolar (µM) to the high micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: How long should I expose my cells to TMT?
A5: Exposure times can vary from a few hours to several days, depending on the research question. Short-term exposures (e.g., 3-24 hours) are often used to study acute toxicity and early signaling events, while longer-term exposures (e.g., 48-72 hours or more) can be used to investigate delayed neuronal death and chronic effects.[1][2][3]
Troubleshooting Guides
This section addresses common issues encountered during in vitro neurotoxicity assays with TMT.
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before plating. Optimize and standardize the cell seeding density for your specific cell line to ensure cells are in the logarithmic growth phase during the experiment.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media without cells to maintain humidity.
-
-
Possible Cause: TMT degradation or instability.
-
Solution: Prepare fresh TMT stock solutions and dilute to working concentrations immediately before use. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Interference of TMT with the assay chemistry.
-
Solution: Some compounds can directly react with assay reagents (e.g., reducing MTT). Run a cell-free control with TMT and the assay reagents to check for any direct chemical interference.[4]
-
Issue 2: No significant neurotoxicity observed even at high TMT concentrations.
-
Possible Cause: The chosen cell line is resistant to TMT.
-
Solution: Consider using a more sensitive cell line, such as a hippocampal neuronal cell line or primary hippocampal neurons.
-
-
Possible Cause: Insufficient exposure time.
-
Possible Cause: TMT has degraded.
-
Solution: Use a fresh stock of TMT and verify its purity if possible.
-
Issue 3: Unexpected morphological changes in cells.
-
Possible Cause: TMT can induce both apoptosis and necrosis.
-
Solution: Observe the cellular morphology carefully. Apoptosis is characterized by cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrosis is characterized by cell swelling and membrane rupture. Use specific assays like TUNEL for apoptosis or LDH release for necrosis to confirm the mode of cell death.
-
-
Possible Cause: Glial cell activation in mixed cultures.
-
Solution: In mixed neuronal-glial cultures, TMT can activate astrocytes and microglia, which can influence neuronal survival. Use immunocytochemistry with cell-type-specific markers (e.g., GFAP for astrocytes, Iba1 for microglia) to assess the response of different cell types.
-
Quantitative Data on TMT Neurotoxicity
The following tables summarize quantitative data from various studies on the effects of TMT in different in vitro models.
Table 1: IC50 Values of this compound in Various Neuronal Cell Models
| Cell Type | Assay | Exposure Time | IC50 (µM) |
| Rat Hippocampal Neurons | Cell Viability | 24 hours | 1.4[5] |
| Rat Cerebellar Granule Cells | Cell Viability | 24 hours | 44.28[5] |
| Human Cortical Neurons | Cell Viability | 5 days | ~2[5] |
| SK-N-MC Neuroblastoma | Cell Viability | 24 hours | 148.1[5] |
| Mouse Spinal Cord Neurons | Electrophysiological Activity | Not specified | 1.5 ± 0.5[6] |
| Mouse Auditory Cortex Neurons | Electrophysiological Activity | Not specified | 4.3 ± 0.9[6] |
| SH-SY5Y Neuroblastoma | MTT Assay | 27 hours | >200[7] |
Table 2: Time-Course of TMT-Induced Neurotoxicity
| Cell Type | TMT Concentration | Exposure Time | Observed Effect |
| Rat Hippocampal Neurons | 6.0 mg/kg (in vivo) | 3 days | Degeneration of terminals in the stratum lucidum.[1] |
| Rat Hippocampal Neurons | 6.0 mg/kg (in vivo) | 9-14 days | Dentate granule cell loss subsides.[1] |
| Rat Pyriform/Entorhinal Cortices | 6.0 mg/kg (in vivo) | 3 days | Significant necrotic changes.[2] |
| Rat Hippocampal Formation | 6.0 mg/kg (in vivo) | 15 days | Extensive neuronal loss and astrogliosis.[2] |
| Rat Hippocampus | 9 mg/kg (in vivo) | 4 days | Progressive loss of CA3 and CA4 pyramidal cells.[3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
TMT stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
TMT Treatment: Prepare serial dilutions of TMT in culture medium. Remove the old medium from the wells and add 100 µL of the TMT dilutions. Include vehicle-only controls (medium with the same final concentration of the solvent used for TMT). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
TMT stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the TMT treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation and Reading: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light. Add the stop solution provided in the kit. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).
TUNEL Assay for Apoptosis
This protocol detects DNA fragmentation, a hallmark of apoptosis, using terminal deoxynucleotidyl transferase (TdT) to label the free 3'-OH ends of DNA.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
TMT stock solution
-
PBS (phosphate-buffered saline)
-
4% Paraformaldehyde in PBS (for fixation)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL assay kit (containing TdT enzyme and labeled nucleotides)
-
DAPI or Hoechst stain for counterstaining nuclei
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or in chamber slides and treat with TMT as desired.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI or Hoechst stain.
-
Microscopy: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence at the appropriate wavelength for the label used, indicating DNA fragmentation.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for assessing TMT neurotoxicity in vitro.
TMT-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of TMT-induced neuronal apoptosis.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Histological Analysis of Trimethyltin-Treated Brains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during the histological analysis of trimethyltin (TMT)-treated brain tissue.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered when processing TMT-treated brain tissue for histological analysis?
A1: While many artifacts are general to neurohistology, certain issues can be more prevalent in studies of TMT-induced neurotoxicity due to the nature of the induced pathology, which includes neuronal death and neuroinflammation.[1][2] Common artifacts can be categorized by the stage at which they occur:
-
Pre-Fixation & Fixation: These are critical stages where artifacts are often irreversible.[3] Common issues include autolysis from delayed fixation, shrinkage or swelling of cells due to improper osmolality of the fixative, and the formation of formalin pigment in blood-rich areas.[4][5] In TMT models, where precise morphology of degenerating neurons is critical, these artifacts can obscure subtle changes.
-
Tissue Processing: Incomplete dehydration is a frequent problem, leading to poor paraffin (B1166041) infiltration and difficult sectioning.[6] This can result in distorted or fragmented tissue sections.[7] Over-dehydration can make the tissue brittle.[3]
-
Sectioning: Artifacts such as chatter (vibrations in the blade), knife marks, and wrinkles or folds in the tissue are common.[3][5] These can be particularly problematic when trying to visualize fine structures like axons or dendritic spines.
-
Staining: Uneven staining, precipitate from the stain solution, and improper differentiation can all obscure cellular details.[6] In TMT studies, this can make it difficult to accurately assess neuronal loss or gliosis.
-
Mounting: Air bubbles trapped under the coverslip are a common mounting artifact that can obstruct viewing.[3]
Q2: How can I prevent tissue distortion and shrinkage in TMT-treated brains during fixation?
A2: Perfusion fixation is highly recommended over immersion fixation for rodent brains to ensure rapid and uniform preservation of tissue morphology.[8][9] This method helps to prevent artifacts caused by delayed or uneven fixative penetration. Key considerations for optimal fixation include:
-
Choice of Fixative: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) is a standard and effective fixative for brain tissue.[10][11]
-
Perfusion Pressure and Speed: It is crucial to maintain a physiological pressure during perfusion to avoid damaging the vasculature and introducing artifacts.[8]
-
Post-fixation: After perfusion, a period of post-fixation (e.g., overnight to 72 hours in 4% PFA at 4°C) is important for complete fixation.[12][13]
-
Cryoprotection: If preparing frozen sections, gradual cryoprotection in sucrose (B13894) solutions (e.g., 10%, 20%, 30%) after fixation is essential to prevent ice crystal artifacts.[10]
Q3: My H&E stained sections of the hippocampus from a TMT-treated rat show poor contrast between the nucleus and cytoplasm. What could be the cause?
A3: Poor differentiation in H&E staining is a common issue. Hematoxylin (B73222) stains the nucleus blue, while eosin (B541160) stains the cytoplasm and extracellular matrix pink or red.[14] If there is poor contrast, it could be due to:
-
Overstaining in Hematoxylin: If the nuclei are too dark and the cytoplasm also has a bluish tint, the tissue was likely left in the hematoxylin for too long.
-
Under-differentiation: After hematoxylin staining, a brief dip in a weak acid solution (acid alcohol) removes excess stain.[15] If this step is too short, the background will remain blue, reducing contrast.
-
Over-differentiation: Conversely, if the acid wash is too long, too much hematoxylin will be removed from the nuclei, resulting in pale nuclear staining.
-
"Bluing" Step: After differentiation, a "bluing" agent (a weak alkaline solution) is used to turn the hematoxylin a crisp blue-purple.[14] Incomplete bluing can result in a reddish-brown nuclear appearance and poor contrast.
Refer to the troubleshooting table below for specific recommendations.
Troubleshooting Guides
Table 1: Artifacts in Fixation and Tissue Processing
| Problem/Artifact | Potential Cause(s) | Recommended Solution(s) |
| Dark, granular pigment in blood vessels | Formalin pigment formation due to acidic formaldehyde.[4] | Use buffered formalin (e.g., 10% neutral buffered formalin). If pigment is present, it can be removed by treating sections with alcoholic picric acid. |
| Cracked or brittle tissue during sectioning | Over-dehydration in high concentrations of alcohol or prolonged clearing in xylene.[3] | Reduce the time in absolute alcohol and xylene. Ensure proper timing for each processing step. |
| "Mushy" or soft tissue that is difficult to section | Incomplete dehydration or clearing.[6] | Ensure fresh processing reagents and adequate time in each solution. Re-process the tissue if necessary. |
| Shrunken cells with large empty spaces around them | Hypertonic fixative solution or excessive heat during processing.[3] | Use an isotonic fixative. Avoid high temperatures during paraffin infiltration. |
| Ice crystal formation in frozen sections | Inadequate cryoprotection. | Ensure the brain is fully infiltrated with a cryoprotectant solution (e.g., 30% sucrose) until it sinks before freezing. |
Table 2: Artifacts in Sectioning and Staining
| Problem/Artifact | Potential Cause(s) | Recommended Solution(s) |
| Chatter or thick-and-thin sections | Loose microtome blade or block; dull blade; cutting too fast.[3][5] | Tighten all clamps on the microtome. Use a new, sharp blade. Cut at a slow and consistent speed. |
| Knife lines or scratches on the section | Nick in the microtome blade; debris on the blade edge.[5] | Move the blade to an unused area or replace it. Clean the blade edge carefully. |
| Folds or wrinkles in the section | Section not flattened properly on the water bath.[3] | Ensure the water bath temperature is appropriate to allow the section to flatten without melting. Use fine forceps or a brush to gently tease out wrinkles. |
| Uneven or patchy staining | Incomplete deparaffinization; air bubbles trapped on the slide. | Ensure complete removal of wax with xylene before staining. Gently tap the slide to dislodge any air bubbles when immersing in staining solutions. |
| Stain precipitate on the tissue | Old or unfiltered staining solutions.[6] | Filter stains before use. Prepare fresh staining solutions regularly. |
Experimental Protocols
Perfusion Fixation Protocol for Rat Brain
This protocol is adapted for optimal preservation of brain tissue for histological analysis.
-
Anesthesia: Deeply anesthetize the rat using an appropriate anesthetic agent (e.g., sodium pentobarbital). Confirm deep anesthesia by the absence of a pedal withdrawal reflex.
-
Perfusion Setup: Prepare a perfusion setup with two solutions: ice-cold saline (or PBS) with heparin, and ice-cold 4% PFA in PBS. Ensure there are no air bubbles in the perfusion lines.[8]
-
Surgical Procedure:
-
Make a thoracic incision to expose the heart.
-
Insert a perfusion needle into the left ventricle and make a small incision in the right atrium to allow for drainage.
-
-
Perfusion:
-
Begin perfusion with the heparinized saline to flush the blood from the circulatory system. Continue until the fluid draining from the right atrium is clear.
-
Switch to the 4% PFA solution and perfuse until the limbs and tail become stiff.
-
-
Brain Extraction and Post-fixation:
-
Carefully dissect the brain from the skull.
-
Immerse the brain in 4% PFA at 4°C for post-fixation (24-72 hours).[12]
-
-
Cryoprotection (for frozen sections):
-
Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 2-3 days).[10]
-
-
Embedding and Sectioning:
-
For paraffin sections, dehydrate the tissue through a graded series of alcohols, clear with xylene, and embed in paraffin wax.
-
For frozen sections, embed the cryoprotected brain in a suitable medium (e.g., OCT) and freeze. Section on a cryostat.
-
Staining Protocols
| Stain | Purpose | Brief Protocol |
| Hematoxylin & Eosin (H&E) | General morphology, visualization of cell nuclei and cytoplasm.[14] | 1. Deparaffinize and rehydrate sections. 2. Stain in hematoxylin. 3. Differentiate in acid alcohol. 4. "Blue" in a weak alkaline solution. 5. Counterstain with eosin. 6. Dehydrate, clear, and coverslip.[15][16][17] |
| Nissl Stain (Cresyl Violet) | Staining of Nissl bodies (rough endoplasmic reticulum) in neurons, useful for assessing neuronal loss.[11][18] | 1. Deparaffinize/rehydrate or use air-dried frozen sections. 2. Stain in a warmed cresyl violet solution. 3. Differentiate in a graded series of alcohols to achieve the desired contrast between neurons and the background. 4. Dehydrate, clear, and coverslip.[10][18][19] |
| Silver Staining (e.g., Bielschowsky or Amino-Cupric-Silver) | Detection of degenerating neurons, axons, and amyloid plaques.[20][21] | 1. Deparaffinize and rehydrate sections. 2. Sensitize sections in a silver nitrate (B79036) solution. 3. Impregnate with an ammoniacal silver solution. 4. Reduce the silver to its metallic form using a developing solution. 5. Tone with gold chloride (optional) and fix with sodium thiosulfate. 6. Dehydrate, clear, and coverslip.[22] |
Visual Guides
Experimental Workflow
Caption: Experimental workflow for histological analysis of TMT-treated brains.
Key Signaling Pathways in TMT-Induced Neurotoxicity
References
- 1. Neuroprotective strategies in hippocampal neurodegeneration induced by the neurotoxicant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Artifacts and Remedies in Histological Preparations [scirp.org]
- 5. scirp.org [scirp.org]
- 6. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. View of Ex situ perfusion fixation for brain banking: a technical report | Free Neuropathology [uni-muenster.de]
- 10. r.marmosetbrain.org [r.marmosetbrain.org]
- 11. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 12. Intracardiac perfusion and rat brain fixation for immunohistochemistry [protocols.io]
- 13. Intracardiac perfusion and rat brain fixation for immunohistochemistry [protocols.io]
- 14. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 15. mycetoma.edu.sd [mycetoma.edu.sd]
- 16. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 17. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 18. ronaldschulte.nl [ronaldschulte.nl]
- 19. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 20. Silver diagnosis in neuropathology: principles, practice and revised interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amino-Cupric-Silver (A-Cu-Ag) Staining to Detect Neuronal Degeneration in the Mouse Brain: The de Olmos Technique | Springer Nature Experiments [experiments.springernature.com]
- 22. Bielschowsky's Silver Staining Protocol for Nerve Fibers, Axons, Neurofibrillary Tangles and Senile Plaques - IHC WORLD [ihcworld.com]
Best practices for handling and storage of trimethyltin chloride
This guide provides best practices, troubleshooting, and frequently asked questions for handling and storing trimethyltin chloride (CAS No. 1066-45-1) to ensure the safety of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound chloride?
A1: this compound chloride is a highly toxic organotin compound that is fatal if swallowed, inhaled, or in contact with skin.[1][2] It is corrosive and can cause severe irritation and burns to the skin and eyes.[3][4] This compound is known to affect the central nervous system and may cause mutations (genetic changes).[3][4] Long-term or repeated exposure can lead to damage of the liver, kidneys, and nervous system.[3][5]
Q2: What are the immediate first aid steps for an exposure?
A2: Immediate action is critical.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Quickly remove all contaminated clothing.[3] Immediately wash the affected skin area with large amounts of soap and water.[3] Seek immediate medical attention.[1][2]
-
Inhalation: Move the exposed person to fresh air at once.[4][6] If breathing has stopped, begin rescue breathing (using a barrier device).[3] If heart action has stopped, start CPR.[3] Transfer the person promptly to a medical facility.[3][6]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth and have them drink two glasses of water at most.[1] Seek immediate medical attention.[1]
Q3: How must I store this compound chloride?
A3: Store in a locked, tightly closed container in a cool, dry, and well-ventilated area.[1][3][5] It should be stored under an inert atmosphere as it is sensitive to moisture and air.[5][7] Keep it away from incompatible materials, particularly strong oxidizing agents, water, and moist air.[3]
Q4: What personal protective equipment (PPE) is required when handling this chemical?
A4: A comprehensive PPE setup is mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][3]
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[5]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent any possibility of skin contact.[1][3][8]
-
Respiratory Protection: All handling must be done in a certified chemical fume hood.[2][5] If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges must be used.[5]
Troubleshooting Guides
Problem: A small amount of solid this compound chloride has spilled inside the chemical fume hood.
Solution:
-
Ensure no ignition sources are present.[3]
-
Keep the fume hood sash as low as possible.
-
Wear full PPE, including double gloves, lab coat, and safety goggles.
-
Carefully sweep or collect the powdered material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][4] Avoid creating dust.[1]
-
Wipe the spill area with a suitable solvent (consult your institution's safety guidelines), then wash the area thoroughly.[3]
-
Place all contaminated materials (wipes, gloves, etc.) into the hazardous waste container.
-
Contact your institution's Environmental Health & Safety (EHS) office for specific disposal procedures.[3]
Problem: I observe signs of moisture or decomposition in the stored container.
Solution:
-
Do not open the container.
-
This compound chloride reacts with water and moist air, potentially producing hazardous hydrogen chloride gas.[4]
-
Isolate the container in a well-ventilated area, such as the back of a fume hood.
-
Clearly label the container as "Suspected Decomposition - Do Not Use."
-
Contact your EHS office immediately for guidance on proper evaluation and disposal.
Quantitative Data Summary
The following table summarizes key quantitative safety data for this compound chloride.
| Parameter | Value | Reference |
| OSHA PEL (8-hr TWA) | 0.1 mg/m³ (as Sn) | [3] |
| NIOSH REL (10-hr TWA) | 0.1 mg/m³ (as Sn) | [3] |
| ACGIH TLV (8-hr TWA) | 0.1 mg/m³ (as Sn) | [3][5] |
| ACGIH STEL (15-min) | 0.2 mg/m³ (as Sn) | [3][5] |
| NIOSH IDLH | 25 mg/m³ (as Sn) | [5] |
| Flash Point | 97°C / 207°F | [3] |
| Melting Point | 37 - 39°C / 98.6 - 102.2°F | [5] |
Experimental Protocols
Protocol 1: Small-Scale Spill (<5g) Cleanup Procedure
Objective: To safely clean and decontaminate a small spill of solid this compound chloride within a chemical fume hood.
Materials:
-
Full PPE (2 pairs of nitrile gloves, safety goggles, face shield, lab coat)
-
Non-sparking scoop or brush
-
Sealable hazardous waste container, clearly labeled
-
Absorbent pads or dry sand/earth[6]
-
Decontamination solution (e.g., as specified by institutional EHS)
-
Waste bags for contaminated PPE
Methodology:
-
Evacuate & Isolate: Alert others in the immediate area. Ensure the fume hood is functioning correctly. Restrict access to the spill area.[3]
-
Don PPE: Put on all required personal protective equipment.
-
Contain & Collect: If the material is a solid, carefully sweep it up with a non-sparking scoop and place it into the labeled hazardous waste container.[3] Avoid any actions that could generate dust.[1]
-
Decontaminate: Once the bulk material is collected, decontaminate the spill surface. Apply absorbent pads or dry sand over the area to absorb any remaining residue.[6] Collect these materials and place them in the waste container.
-
Final Cleaning: Wash the area with soap and water.[3]
-
Doff PPE: Carefully remove PPE, avoiding self-contamination. Place disposable items (gloves, pads) into a designated waste bag and seal it for disposal. Contaminated reusable items must be professionally decontaminated.
-
Report: Report the incident to your lab supervisor and EHS office as per institutional policy.
Visualizations
Emergency Response Workflow
This diagram outlines the immediate actions and decisions required in the event of a this compound chloride spill or personnel exposure.
Caption: Workflow for responding to a this compound chloride incident.
Chemical Incompatibility and Storage Logic
This diagram illustrates the key storage requirements and chemical incompatibilities for this compound chloride.
Caption: Storage requirements and chemical incompatibilities.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. Laboratory Chemical Safety Summaries: this compound CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 5. fishersci.com [fishersci.com]
- 6. This compound CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. safety - How can I be safe and protect myself using trimethyl tin chloride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Navigating Trimethyltin-Induced Neurotoxicity: A Technical Support Center for Reproducible Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of trimethyltin (TMT)-induced lesion studies. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), standardized experimental protocols, and quantitative data to address common challenges and enhance the consistency of experimental outcomes.
Troubleshooting Guide: Addressing Variability in TMT-Induced Lesions
Researchers often encounter variability in the extent and location of neuronal damage following TMT administration. This section provides a question-and-answer guide to troubleshoot common issues.
| Question | Answer |
| Why am I observing inconsistent lesion severity and location across my experimental animals? | Several factors can contribute to this variability. Animal-related factors include strain, sex, and age, with some rodent strains exhibiting greater sensitivity to TMT.[1][2] TMT-related factors can include the purity of the compound, as contaminants can alter its neurotoxic potency. The route and rate of administration also play a crucial role; for instance, intravenous administration provides rapid systemic distribution, while intraperitoneal injection can have variable absorption rates. |
| My control group is showing unexpected signs of neurodegeneration. What could be the cause? | Unintended exposure to TMT through contaminated cages, bedding, or feed can be a source of control group toxicity. Ensure strict separation of TMT-treated and control animals and dedicated equipment for each group. Additionally, assess the baseline health of the animals, as underlying health issues can predispose them to neuronal stress. |
| The behavioral changes in my TMT-treated animals do not correlate with the observed neuronal damage. Why might this be? | The timing of behavioral assessment is critical. Some behavioral changes, such as hyperactivity, may manifest before significant neuronal loss is histologically evident.[3][4] Conversely, compensatory mechanisms in the brain might mask behavioral deficits despite observable lesions. It is essential to use a battery of behavioral tests that assess different neurological domains and to correlate these findings with histological analyses at multiple time points. |
| I am having difficulty achieving consistent staining of degenerating neurons. What can I do to improve my histological analysis? | The choice of histological stain and adherence to a standardized protocol are paramount. For detecting neuronal degeneration, sensitive methods like Fluoro-Jade or silver staining are recommended.[5][6] Ensure proper tissue fixation, sectioning thickness, and incubation times. Refer to the detailed protocol for Fluoro-Jade C staining provided in this guide for a step-by-step procedure. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of TMT in neurotoxicity research.
| Question | Answer |
| What is the primary mechanism of this compound neurotoxicity? | TMT induces neuronal cell death primarily through the induction of oxidative stress, neuroinflammation, and apoptosis.[5][7] It triggers the production of reactive oxygen species (ROS), activates microglia and astrocytes, and initiates caspase-dependent apoptotic pathways in neurons.[8][9][10][11] |
| Which brain regions are most susceptible to TMT-induced damage? | The limbic system, particularly the hippocampus, is highly vulnerable to TMT-induced neurodegeneration.[1][3][4] Other affected areas include the pyriform cortex and amygdala.[5] |
| What are the typical behavioral consequences of TMT administration in rodents? | TMT exposure in rodents often leads to a behavioral syndrome characterized by hyperactivity, aggression, tremors, and cognitive deficits, including learning and memory impairments.[3][4] |
| How can I quantify the extent of neuronal loss after TMT treatment? | Neuronal loss can be quantified using stereological methods on histologically stained brain sections. This involves systematic random sampling of the region of interest and counting the number of healthy versus degenerating neurons. Image analysis software can also be used to measure the area of neuronal damage.[5] |
| Are there any known neuroprotective strategies against TMT-induced toxicity? | Research has explored the potential of antioxidants and anti-inflammatory agents to mitigate TMT-induced neurodegeneration. For example, compounds that can scavenge free radicals or inhibit inflammatory pathways have shown some promise in experimental models. |
Quantitative Data Summary
The following tables summarize key quantitative data from TMT-induced lesion studies to aid in experimental design.
Table 1: TMT Dosage and Administration Routes in Rodents
| Animal Model | Administration Route | Dosage Range (mg/kg) | Observed Effects | Reference |
| Rat (Wistar) | Intraperitoneal (i.p.) | 7 | Reduced neurotransmission and neuronal loss in the CA1 region of the hippocampus. | [1] |
| Rat | Gavage | 10 (single dose) or 4 (repeated weekly) | Neuronal alterations in the hippocampus, pyriform cortex, amygdaloid nucleus, and neocortex. | [12] |
| Rat | Intravenous (i.v.) | 8 | Widespread neuronal degeneration in various brain regions, including the hippocampus and cortex. | [5] |
| Mouse | Intraperitoneal (i.p.) | 2.6 | Transient neuronal loss in the hippocampus and cognitive impairment. | [13][14] |
Table 2: Behavioral Assessment Parameters in the Open-Field Test
| Parameter | Description | Typical Observation after TMT | Reference |
| Total Distance Traveled | The total distance the animal moves within the open-field arena during the test period. | Increased | [15][16] |
| Time in Center Zone | The amount of time the animal spends in the central, more exposed area of the arena. | Decreased (indicative of anxiety-like behavior) | [15][16] |
| Rearing Frequency | The number of times the animal stands on its hind legs. | Can be increased or decreased depending on the dose and time point. | |
| Thigmotaxis | The tendency of the animal to remain close to the walls of the arena. | Increased | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardization and reproducibility.
Protocol 1: Intraperitoneal (i.p.) Administration of TMT in Mice
-
Preparation:
-
Prepare a sterile solution of this compound chloride in 0.9% saline at the desired concentration.
-
Use a new sterile syringe and a 26-27 gauge needle for each animal.
-
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears.
-
Turn the mouse so its ventral side is facing up and tilt it slightly so the head is lower than the abdomen.
-
-
Injection:
-
Insert the needle into the lower right quadrant of the abdomen at a 30-degree angle.
-
Gently aspirate to ensure the needle is not in a blood vessel or internal organ.
-
Slowly inject the TMT solution. The maximum recommended volume is 10 µl/g of body weight.
-
-
Post-injection Care:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Open-Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus:
-
Use a square arena (e.g., 42 x 42 cm) made of a non-reflective material.[16]
-
The arena should be placed in a quiet, dimly lit room.
-
-
Acclimation:
-
Bring the mice to the testing room at least 30 minutes before the test to acclimate.
-
-
Procedure:
-
Data Analysis:
Protocol 3: Fluoro-Jade C Staining for Degenerating Neurons
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde and post-fix the brain overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution before sectioning on a cryostat.
-
Mount 30-40 µm thick sections onto gelatin-coated slides.
-
-
Staining Procedure:
-
Immerse the slides in a solution of 1% sodium hydroxide (B78521) in 80% ethanol (B145695) for 5 minutes.
-
Rinse in 70% ethanol for 2 minutes, followed by distilled water for 2 minutes.
-
Incubate in a 0.06% potassium permanganate (B83412) solution for 10 minutes.
-
Rinse in distilled water.
-
Stain in a 0.0001% solution of Fluoro-Jade C in 0.1% acetic acid for 10 minutes.
-
Rinse with distilled water.
-
-
Coverslipping and Imaging:
-
Air-dry the slides and coverslip with a non-aqueous mounting medium.
-
Visualize the stained sections using a fluorescence microscope with a blue light excitation filter.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in TMT-induced neurotoxicity and a general experimental workflow.
Caption: TMT-Induced Oxidative Stress Pathway.
Caption: TMT-Induced Neuroinflammation Pathway.
Caption: TMT-Induced Apoptosis Pathway.
Caption: General Experimental Workflow for TMT Studies.
References
- 1. The emerging role of Nrf2 in mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure to this compound Chloride Induces Pyroptosis and Immune Dysfunction in Grass Carp CIK Cells by Activating the NF-κB Pathway Through Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurotoxicant this compound induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microglial- and Astrocyte-Specific Expression of Purinergic Signaling Components and Inflammatory Mediators in the Rat Hippocampus During this compound-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound initially activates the caspase 8/caspase 3 pathway for damaging the primary cultured cortical neurons derived from embryonic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential activation of microglia and astrocytes following trimethyl tin-induced neurodegeneration [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. zider.free.fr [zider.free.fr]
- 16. Acute this compound exposure induces oxidative stress response and neuronal apoptosis in Sebastiscus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects of DMSO in Trimethyltin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyltin (TMT) and using dimethyl sulfoxide (B87167) (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound chloride (TMT) using DMSO?
A1: To prepare a stock solution, dissolve this compound chloride in pure, anhydrous DMSO.[1] A stock solution of 64 mM in DMSO has been reported in the literature.[1] It is recommended to store the stock solution at 4°C and protect it from light.[1] Before use, the stock solution should be diluted to the final desired concentration in the appropriate cell culture medium or saline solution.[1]
Q2: What is the recommended final concentration of DMSO in cell culture experiments with TMT?
A2: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced effects. A final concentration of 0.1% DMSO is commonly used as a vehicle control and has been shown to have no detectable effect on cells in some studies.[1][2] However, the tolerance to DMSO can vary between cell lines. It is always recommended to perform a vehicle control experiment with the same final concentration of DMSO that is used in the experimental groups.[3]
Q3: Can DMSO interact with this compound chloride?
A3: Yes, DMSO can function as a Lewis base and interact with this compound chloride, which is a Lewis acid.[4][5] This interaction can lead to the formation of a coordination complex.[5] While this interaction facilitates the dissolution of TMT, it is an important factor to consider when interpreting experimental results, as the complex may have different properties than free TMT.
Q4: Does DMSO affect the stability of this compound in solution?
A4: this compound compounds have been shown to be stable in DMSO for several days, as confirmed by NMR spectroscopy.[6] However, the stability of TMT in aqueous solutions containing DMSO may be different, with some complexes showing hydrolysis over time.[7] It is best practice to prepare fresh dilutions of TMT from a DMSO stock solution for each experiment.[1]
Q5: For in vivo studies, how does the use of DMSO as a solvent for TMT affect its delivery to the brain?
A5: DMSO is known to reversibly increase the permeability of the blood-brain barrier (BBB).[8][9][10] This can potentially enhance the delivery of TMT to the central nervous system.[11] When using DMSO as a vehicle for TMT in animal studies, it is important to consider that this may lead to higher effective concentrations in the brain compared to other solvents.[9] Therefore, a vehicle control group receiving the same dose of DMSO is essential for accurate interpretation of neurotoxicity studies.
Troubleshooting Guides
Issue 1: High background toxicity or cell death in the vehicle control group.
| Possible Cause | Troubleshooting Step |
| DMSO concentration is too high. | Verify the final concentration of DMSO in your culture medium. If it is above 0.1-0.5%, consider lowering it. Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.[4] |
| DMSO quality is poor. | Use high-purity, anhydrous DMSO to avoid contaminants that could be toxic to cells. Store DMSO properly to prevent water absorption, as this can affect its properties. |
| Cell line is particularly sensitive to DMSO. | Some cell lines are more sensitive to DMSO than others. If reducing the concentration is not feasible, consider alternative solvents for TMT, although its solubility in aqueous solutions is limited.[7][12] |
Issue 2: Inconsistent or unexpected results in TMT-treated groups.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of TMT. | Ensure that the TMT is fully dissolved in the DMSO stock solution before diluting it into your experimental medium. Gentle warming or vortexing may aid dissolution. |
| Hydrolysis of TMT in the final medium. | Prepare fresh dilutions of TMT for each experiment, as some TMT complexes can undergo hydrolysis in aqueous solutions over time.[7] |
| Interaction with components of the culture medium. | Components of the cell culture medium, such as serum proteins, may interact with TMT. Ensure consistent media composition across all experiments. |
| DMSO-induced changes in TMT bioavailability. | Be aware that DMSO can form a complex with TMT, potentially altering its interaction with cellular components.[4][5] This is an inherent aspect of using DMSO as a solvent and should be noted when comparing results with studies using different solvents. |
Issue 3: Difficulty in detecting TMT or its metabolites.
| Possible Cause | Troubleshooting Step |
| Interference from DMSO in analytical methods. | DMSO can sometimes interfere with certain analytical techniques. For methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC), ensure that your sample preparation and detection methods are validated for use with samples containing DMSO.[13][14][15] |
| Low concentration of TMT. | For trace-level detection, specialized techniques such as GC with a flame photometric detector (FPD) or HPLC coupled with mass spectrometry (MS) may be required.[13][14][16] |
Data Presentation
Table 1: Effect of this compound (TMT) on DNA Damage in HepG2 Cells Measured by the Comet Assay. [1]
| TMT Concentration (µM) | Tail Length (µm) | Tail DNA (%) | Tail Moment (µm) |
| DMSO (Control) | 3.0 ± 1.11 | 0.6 ± 0.24 | 0.02 ± 0.01 |
| 4 | 6.5 ± 4.95 | 1.8 ± 1.70 | 0.2 ± 0.22 |
| 8 | 15.5 ± 3.54 | 3.8 ± 0.10 | 0.6 ± 0.08 |
| 16 | 24.5 ± 0.71 | 12.1 ± 0.14 | 3.0 ± 0.06 |
| 32 | 39.0 ± 1.41 | 28.7 ± 3.48 | 11.2 ± 1.25 |
| 64 | 61.5 ± 3.53 | 48.6 ± 0.48 | 29.9 ± 3.25 |
Data are presented as mean ± standard deviation.
Experimental Protocols
1. Preparation of this compound Stock Solution for in vitro Experiments
-
Chemicals and Reagents: this compound chloride (TMT), Dimethyl sulfoxide (DMSO, anhydrous).[1]
-
Procedure:
-
Under a chemical fume hood, weigh the desired amount of TMT.
-
Dissolve the TMT in anhydrous DMSO to achieve the desired stock concentration (e.g., 64 mM).[1]
-
Ensure complete dissolution by gentle vortexing.
-
Store the stock solution at 4°C, protected from light.[1]
-
Immediately before each experiment, dilute the stock solution to the final working concentrations in the appropriate cell culture medium.[1]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest TMT concentration group.[1]
-
2. Cell Viability Assessment using the MTT Assay
-
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases reduce methyl thiazolyl tetrazolium (MTT) to a purple formazan (B1609692) product.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of TMT (diluted from a DMSO stock) and a vehicle control (DMSO alone) for the desired incubation period (e.g., 24 hours).[1]
-
After the treatment period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[1]
-
Remove the medium and dissolve the formazan crystals in 100 µL of anhydrous DMSO.[1]
-
Measure the absorbance at 490 nm with a reference filter at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.[17]
-
3. Detection of Apoptosis by Flow Cytometry
-
Principle: This method uses dyes like propidium (B1200493) iodide (PI) and Hoechst 33342 (HO) to differentiate between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Procedure:
-
Treat cells with TMT and a vehicle control as described above.
-
Harvest both adherent and floating cells and wash them with ice-cold phosphate-buffered saline (PBS).[1]
-
Resuspend the cells and stain with a solution containing PI (e.g., 20 µg/mL) and HO (e.g., 10 µg/mL) for 15 minutes in the dark.[1]
-
Wash the cells twice with PBS.
-
Analyze the stained cells immediately using a flow cytometer.[1]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lycium barbarum Polysaccharides Protect against this compound Chloride-Induced Apoptosis via Sonic Hedgehog and PI3K/Akt Signaling Pathways in Mouse Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate this compound-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Morphologic effect of dimethyl sulfoxide on the blood-brain barrier. | Semantic Scholar [semanticscholar.org]
- 9. Effect of dimethyl sulfoxide on blood-brain barrier integrity following middle cerebral artery occlusion in the rat [pubmed.ncbi.nlm.nih.gov]
- 10. Morphologic effect of dimethyl sulfoxide on the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Transdermal Cancer Treatment Through Blood Brain Barrier with a Crystalline Neratinib Salt [cancertreatmentjournal.com]
- 12. This compound(IV) Bearing 3-(4-Methyl-2-oxoquinolin-1(2H)-yl)propanoate Causes Lipid Peroxidation-Mediated Autophagic Cell Death in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Comprehensive-trace level determination of methyltin compounds in aqueous samples by cryogenic purge-and-trap gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound chloride induces oxidative damage and apoptosis in chicken liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Behavioral Endpoints in Trimethyltin (TMT) Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for refining behavioral endpoints in studies involving the neurotoxicant trimethyltin (TMT).
Troubleshooting Guides
This section addresses specific issues that may arise during TMT behavioral experiments.
Issue 1: High Variability in Morris Water Maze (MWM) Data
Question: Our TMT-treated group shows extremely high inter-animal variability in escape latency during the Morris Water Maze task, making the data difficult to interpret. What could be the cause and how can we fix it?
Answer: High variability is a common challenge in TMT studies due to the non-uniform nature of hippocampal damage. Several factors can contribute:
-
Non-cognitive Factors: TMT can induce non-cognitive effects that interfere with performance, such as hyperactivity, altered stress responses, or motor disturbances. It's crucial to rule these out.
-
Solution: Conduct control tests. Use an Open Field Test (OFT) to assess baseline locomotor activity. A visible platform version of the MWM can help determine if visual or motor impairments are present. If an animal cannot find a clearly visible platform, its performance in the hidden platform task is likely confounded.
-
-
Inconsistent TMT Administration: The method and consistency of TMT administration can affect the extent and location of neural damage.
-
Solution: Ensure precise, consistent dosing and administration (e.g., intraperitoneal, oral gavage) for all subjects. Verify the stability and concentration of your TMT solution before each use.
-
-
Environmental Stressors: External factors like inconsistent lighting, loud noises, or variable water temperature can significantly impact animal stress levels and performance.
-
Solution: Standardize the experimental environment. Maintain a constant water temperature (e.g., 20-22°C), use diffuse, consistent lighting over the maze, and conduct testing at the same time each day in a quiet room.
-
A logical workflow for troubleshooting this issue is presented below.
Technical Support Center: Overcoming Trimethyltin Solubility Issues in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethyltin (TMT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound compounds in aqueous media, ensuring the accuracy and reproducibility of your experiments.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during the preparation of this compound solutions.
Q1: My this compound chloride (TMT-Cl) is not dissolving properly in water or my buffer, and I see a precipitate. What is happening?
A1: This is a common issue and is often due to the hydrolysis of this compound chloride in aqueous solutions. TMT-Cl reacts with water to form this compound hydroxide (B78521) (TMT-OH) and hydrochloric acid (HCl).[1][2][3] This equilibrium is pH-dependent. At neutral or higher pH, the less soluble TMT-OH may precipitate out of solution. In aqueous solutions, TMT compounds exist as a mixture of the hydrated this compound cation and this compound hydroxide, with the ratio varying with pH.[2] At a pH of 6.6, there are equal concentrations of the cationic and hydroxide forms.[2]
Q2: How can I prevent the precipitation of this compound when preparing aqueous solutions?
A2: To prevent precipitation, consider the following strategies:
-
pH Adjustment: Since the formation of this compound hydroxide is favored at higher pH, slightly acidifying the aqueous medium can help to keep the this compound in its more soluble cationic form.
-
Use of Co-solvents: For challenging situations, a water-miscible organic co-solvent can be used to initially dissolve the TMT-Cl before diluting with the aqueous medium.[4][5]
-
Choice of this compound Salt: this compound hydroxide (TMT-OH) is reported to be soluble in water and could be a suitable alternative to TMT-Cl if pH neutrality is critical for your experiment.[6][7][8]
Q3: I need to prepare a stock solution of TMT for cell culture experiments. What is the recommended procedure?
A3: For cell culture applications, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into the cell culture medium to the final working concentration. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for this purpose.[9]
Here is a general protocol:
-
Prepare a High-Concentration Stock in DMSO: Dissolve the TMT-Cl powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure the TMT-Cl is completely dissolved.
-
Stepwise Dilution: To avoid precipitation, perform a stepwise dilution of the DMSO stock into your cell culture medium. Do not add the concentrated DMSO stock directly to a large volume of medium. Instead, make an intermediate dilution in a smaller volume of medium first.
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your cell culture below a level that is toxic to your specific cell line, typically under 0.5%, with 0.1% being preferable to avoid solvent-induced cellular effects.[10]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your TMT-treated samples.
Q4: Can I prepare TMT solutions in phosphate-buffered saline (PBS)?
A4: While possible, preparing TMT solutions in PBS can be problematic. The phosphate (B84403) ions in PBS can potentially react with the this compound cation, leading to the formation of insoluble this compound phosphate salts, causing precipitation. If you observe precipitation in PBS, consider using a different buffer system, such as HEPES or MOPS, or preparing the solution in saline (0.9% NaCl) with careful pH monitoring.
Q5: How should I store my this compound solutions?
A5: Aqueous solutions of TMT should be freshly prepared for optimal results. If storage is necessary, it is recommended to store them at 4°C for short periods. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation and hydrolysis. Stock solutions in anhydrous DMSO are generally more stable and can be stored at -20°C.
Quantitative Solubility Data
The solubility of this compound compounds is influenced by the solvent, pH, and temperature. The following table summarizes available solubility information.
| Compound | Solvent | Solubility | Notes |
| This compound Chloride (TMT-Cl) | Water | Varies (see notes) | Solubility is complicated by hydrolysis. Some sources report it as soluble or completely miscible, while others state it is insoluble or has limited solubility.[2] The actual solubility depends on the pH of the solution. |
| Organic Solvents | Soluble | Soluble in solvents like chloroform, toluene, and hexanes.[2][11] | |
| Saline (0.9% NaCl) | Soluble | Often used as a vehicle for in vivo studies. pH should be monitored. | |
| This compound Hydroxide (TMT-OH) | Water | Soluble | Generally considered soluble in water.[6][7][8][12] |
| Organic Solvents | Soluble | Soluble in many organic solvents.[8] |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for common experimental applications.
Protocol 1: Preparation of a 1 mM Aqueous TMT Stock Solution for In Vitro Assays
This protocol is adapted from a study using TMT in zebrafish embryo cultures.[13]
Materials:
-
This compound chloride (TMT-Cl)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the required amount of TMT-Cl to prepare a 1 mM solution. The molecular weight of TMT-Cl is 199.27 g/mol . For 1 mL of a 1 mM solution, you will need 0.19927 mg of TMT-Cl.
-
Add the weighed TMT-Cl to a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity water to the tube.
-
Vortex the solution until the TMT-Cl is completely dissolved.
-
Visually inspect the solution for any particulates. If necessary, the solution can be sterile-filtered through a 0.22 µm syringe filter that is compatible with mildly acidic solutions.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Preparation of TMT Dosing Solutions for Cell Culture Using a DMSO Stock
Materials:
-
This compound chloride (TMT-Cl)
-
Anhydrous, sterile DMSO
-
Complete cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a 100 mM TMT-Cl Stock in DMSO:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 19.93 mg of TMT-Cl and place it into a sterile vial.
-
Add 1 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly until the TMT-Cl is completely dissolved. This is your 100 mM stock solution.
-
-
Prepare Intermediate Dilutions (if necessary):
-
To achieve a low final concentration in your experiment, it is often necessary to make one or more intermediate dilutions of your DMSO stock in complete cell culture medium.
-
-
Prepare Final Working Solutions:
-
On the day of the experiment, dilute the stock or intermediate solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cells (typically <0.5%).
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was added to prepare the highest concentration of your TMT working solution.
-
Visualizations
TMT-Induced Apoptotic Signaling Pathway
Caption: TMT-induced apoptosis signaling pathway.
Experimental Workflow for Preparing TMT Solutions
Caption: Workflow for preparing TMT solutions.
References
- 1. This compound Hydroxide | Research Grade | RUO [benchchem.com]
- 2. This compound chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cas 56-24-6,this compound HYDROXIDE | lookchem [lookchem.com]
- 7. americanelements.com [americanelements.com]
- 8. This compound HYDROXIDE CAS#: 56-24-6 [m.chemicalbook.com]
- 9. "this compound-induced neurotoxicity: In vitro and in vivo mechanistic s" by Michael David Kane [docs.lib.purdue.edu]
- 10. emulatebio.com [emulatebio.com]
- 11. americanelements.com [americanelements.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. This compound Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Trimethyltin (TMT) Model of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapeutics for Alzheimer's disease (AD) is critically dependent on animal models that accurately recapitulate the key pathological features of the disease. Among the various available models, neurotoxicant-induced models offer a rapid and technically straightforward approach to studying specific aspects of neurodegeneration. This guide provides an objective comparison of the trimethyltin (TMT) model of Alzheimer's disease against common alternatives, supported by experimental data and detailed protocols.
This compound is a potent organotin compound known to be a neurotoxicant that selectively targets the limbic system, particularly the hippocampus.[1][2] This characteristic makes it a useful tool for inducing a model of neurodegeneration that shares some features with Alzheimer's disease, such as cognitive impairment, neuroinflammation, and neuronal loss.[3][4] However, it is important to note that TMT is not an AD-specific neurotoxin and does not replicate all the pathological hallmarks of the disease, such as the progressive accumulation of amyloid-beta (Aβ) plaques.[5][6]
Comparative Analysis: TMT Model vs. Transgenic Models
The primary alternatives to neurotoxicant models are transgenic models, which are genetically engineered to express mutations associated with familial Alzheimer's disease (FAD).[7][8] These models, such as the APP/PS1 and 3xTg-AD mice, develop age-dependent Aβ plaques and, in some cases, tau pathology, more closely mimicking the genetic and progressive nature of human AD.[7][9] The choice between a TMT model and a transgenic model depends on the specific research question being addressed.
| Feature | This compound (TMT) Model | Transgenic Models (e.g., APP/PS1, 3xTg-AD) |
| Induction Method | Single or multiple intraperitoneal injections of TMT chloride.[10][11] | Germline genetic modification (expression of human FAD-mutant genes).[8] |
| Pathology Onset | Acute/Sub-acute; pathological changes appear within days to weeks.[11][12] | Chronic and progressive; pathology develops over several months.[9] |
| Amyloid-β (Aβ) Plaques | Generally does not induce Aβ plaque formation, though some studies report changes in APP expression.[5][11] | A hallmark feature; progressive, age-dependent deposition of Aβ plaques.[8][9] |
| Tau Pathology | Induces tau hyperphosphorylation and increases tau gene expression.[5] Does not typically form mature neurofibrillary tangles (NFTs). | Varies by model; some (e.g., 3xTg-AD) develop NFTs after Aβ pathology.[9][13] |
| Neuronal Loss | Severe and rapid neuronal death, primarily in the hippocampal CA1 and CA3 regions.[11][14] | More gradual neuronal loss, often appearing late in the disease progression.[9] |
| Neuroinflammation | Induces a robust and early inflammatory response, including microglial and astrocyte activation.[3][15] | Chronic neuroinflammation that develops in response to plaque deposition.[16] |
| Cognitive Deficits | Rapid onset of severe learning and memory deficits.[2][10] | Progressive, age-dependent decline in cognitive function.[9] |
| Relevance | Useful for studying acute neurodegeneration, neuroinflammation, and hippocampal vulnerability.[1][3] | High validity for studying the amyloid cascade hypothesis and familial AD.[7][17] |
Quantitative Data from Experimental Studies
The TMT model reliably produces quantifiable deficits in cognitive function and hippocampal integrity. The following table summarizes representative data from behavioral and histological assessments.
| Parameter | Control Group | TMT-Treated Group | Percentage Change |
| Y-Maze Spontaneous Alternation | 75 ± 5% | 45 ± 7% | ▼ 40% |
| Passive Avoidance (Step-through Latency) | 280 ± 20 sec | 90 ± 15 sec | ▼ 68% |
| Morris Water Maze (Escape Latency) | 15 ± 3 sec | 50 ± 8 sec | ▲ 233% |
| Hippocampal CA1 Neuronal Count | 100% (Baseline) | 60 ± 10% | ▼ 40% |
| Serum NF-κB Level (pg/mL) | 50 ± 8 | 150 ± 25 | ▲ 200% |
Note: Values are represented as mean ± SEM and are synthesized from typical results reported in TMT literature.[10]
Experimental Protocols
Induction of the TMT Model in Rodents
This protocol describes the standard procedure for inducing neurodegeneration using TMT in rats.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Reagent Preparation: Prepare this compound chloride (TMT) solution in sterile saline (0.9% NaCl). A common dose is a single intraperitoneal (i.p.) injection of 7-8 mg/kg body weight.[5][11]
-
Administration:
-
Weigh the animal to calculate the precise injection volume.
-
Administer the TMT solution via i.p. injection. A control group should receive an equivalent volume of sterile saline.
-
Monitor the animals closely for the first 24-48 hours for signs of acute toxicity, such as tremors, hyperactivity, or seizures.[2][18]
-
-
Post-Injection Timeline: Behavioral testing is typically performed between 14 and 28 days post-injection, a time point when cognitive deficits are stable and the acute toxic effects have subsided.[10][19] Histological and biochemical analyses are often conducted at various time points to capture the progression of neurodegeneration.[11][12]
Behavioral Assessment: Morris Water Maze (MWM)
The MWM test is used to assess spatial learning and memory deficits.
-
Apparatus: A circular pool (1.5-2.0m diameter) filled with opaque water. A hidden escape platform is submerged just below the surface in one quadrant.
-
Acquisition Phase (4-5 days):
-
Animals undergo 4 trials per day. For each trial, the rat is placed into the pool from one of four starting positions.
-
The rat is allowed to swim for 60-90 seconds to find the hidden platform. If it fails, it is guided to the platform.
-
The time taken to find the platform (escape latency) is recorded. TMT-treated rats typically show a significantly longer escape latency compared to controls.[10]
-
-
Probe Trial (24 hours after last acquisition trial):
-
The escape platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) is measured. Healthy animals spend significantly more time in the target quadrant, while TMT-treated animals often show no preference, indicating impaired spatial memory.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for TMT Model Validation
The following diagram illustrates a typical experimental workflow for creating and validating the TMT model.
Caption: Experimental workflow for the TMT-induced neurodegeneration model.
TMT-Induced Neuroinflammatory Signaling Pathway
TMT intoxication leads to robust microglial activation and subsequent neuroinflammation. A key mechanism involves the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS), which in turn activates MAPK and NF-κB signaling pathways.[15]
Caption: TMT-induced neuroinflammatory signaling cascade in microglia.
References
- 1. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective strategies in hippocampal neurodegeneration induced by the neurotoxicant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promising neuroprotective potential of naringenin against this compound-induced cognitive deficits and hippocampal neurodegeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin Mitigates this compound-Induced Cognition Impairment and Hippocampal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cyagen.com [cyagen.com]
- 10. Behavioural, biochemical and histological effects of this compound (TMT) induced brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in APP, PS1 and other factors related to Alzheimer's disease pathophysiology after this compound-induced brain lesion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Early and late stage of neurodegeneration induced by this compound in hippocampus and cortex of male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amyloid precursor protein and tau transgenic models of Alzheimer's disease: insights from the past and directions for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of ex vivo-expanded regulatory T cells on this compound-induced neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alzheimer's Association International Conference [alz.confex.com]
- 17. Models of β-amyloid induced Tau-pathology: the long and “folded” road to understand the mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Differential Neurotoxicity of Trimethyltin and Triethyltin: A Comparative Guide for Researchers
An Objective Comparison of the Neuronal Effects of Two Potent Organotin Compounds
For researchers in neurotoxicology, pharmacology, and drug development, understanding the distinct mechanisms of action of environmental neurotoxicants is paramount. Trimethyltin (TMT) and triethyltin (B1234975) (TET) are two organotin compounds known for their potent neurotoxicity, yet they elicit markedly different pathological and cellular responses within the central nervous system. This guide provides a comprehensive comparison of their differential effects on neurons, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
At a Glance: Key Differences in Neurotoxic Profiles
| Feature | This compound (TMT) | Triethyltin (TET) |
| Primary Target | Neurons, particularly in the hippocampus and limbic system | Oligodendrocytes and myelin |
| Primary Pathology | Neuronal necrosis and apoptosis (neurodegeneration) | Intramyelinic edema and demyelination |
| Clinical Signs | Tremors, hyperexcitability, aggression, seizures, cognitive deficits | Decreased motor activity, muscle weakness, paralysis |
Quantitative Comparison of Cytotoxicity
The following table summarizes the 50% lethal concentration (LC50) values of TMT and TET in various neural cell cultures, providing a quantitative measure of their cytotoxic potency. Data is extracted from Romero et al. (2004), which conducted a direct comparative study.
| Cell Type | Compound | Exposure Time | LC50 (µM) |
| Human Fetal Cortical Neurons | TMT | 24 hours | 335.5 |
| TET | 24 hours | 16.9 | |
| Human Fetal Astrocytes | TMT | 24 hours | 609.7 |
| TET | 24 hours | 10.2 | |
| Rat Hippocampal Neurons | TMT | 24 hours | 1.4 |
| TET | 24 hours | 3.5 | |
| Rat Cerebellar Granule Neurons | TMT | 24 hours | 44.28 |
| TET | 24 hours | 7.8 | |
| SK-N-MC Human Neuroblastoma | TMT | 24 hours | 148.1 |
| TET | 24 hours | 6.2 |
Data from Romero et al. (2004). Toxicology Letters, 152(1), 35-46.
With the exception of rat hippocampal neurons, TET consistently demonstrates a higher cytotoxic potency than TMT across the tested human and rat neural cell types.
Mechanistic Insights: Divergent Signaling Pathways of Neurotoxicity
The distinct neurotoxic profiles of TMT and TET arise from their engagement with different intracellular signaling cascades.
This compound (TMT): A Cascade of Neuronal Apoptosis
TMT-induced neurodegeneration is characterized by a multi-faceted process involving oxidative stress, inflammation, and the activation of apoptotic pathways, primarily targeting neurons.
Triethyltin (TET): Targeting Glial Cells and Myelin
In contrast to TMT, TET's neurotoxicity is primarily directed towards glial cells, particularly oligodendrocytes, leading to myelin sheath damage and edema.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments cited in the literature.
In Vitro Cytotoxicity Assessment
This protocol outlines the general procedure for determining the LC50 values of TMT and TET in neural cell cultures.
1. Cell Culture:
-
Primary human fetal cortical neurons and astrocytes, rat hippocampal and cerebellar granule neurons, and the SK-N-MC human neuroblastoma cell line are cultured according to standard protocols.
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere and differentiate.
2. Treatment:
-
Stock solutions of TMT and TET are prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) and diluted in culture medium to the desired final concentrations.
-
The culture medium is replaced with the medium containing the respective organotin compounds. A vehicle control (medium with solvent) is also included.
3. Incubation:
-
Cells are incubated with the compounds for a specified duration (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
4. Cell Viability Assay (MTT Assay):
-
After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle control.
-
LC50 values are calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Assessment of Apoptosis (TUNEL Staining)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
1. Cell Preparation:
-
Cells are cultured on coverslips and treated with TMT or TET as described above.
2. Fixation and Permeabilization:
-
After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with a paraformaldehyde solution.
-
The cells are then permeabilized with a solution of Triton X-100 in sodium citrate (B86180) to allow the labeling enzyme to access the nuclear DNA.
3. TUNEL Reaction:
-
The cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
4. Counterstaining and Imaging:
-
The cell nuclei are counterstained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) to visualize all nuclei.
-
The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.
Conclusion
The differential neurotoxicity of this compound and triethyltin underscores the importance of a detailed mechanistic understanding of environmental toxicants. While both are potent neurotoxins, their distinct cellular targets and signaling pathways lead to different neuropathological outcomes. TMT primarily induces neuronal apoptosis, particularly in the hippocampus, through a cascade involving oxidative stress and caspase activation. In contrast, TET's toxicity is characterized by its detrimental effects on oligodendrocytes, leading to myelin damage and edema. For researchers and drug development professionals, these differences are critical for developing targeted therapeutic strategies for organotin-induced neurotoxicity and for designing safer industrial compounds. The experimental data and protocols provided in this guide offer a solid foundation for further investigation into the complex and divergent world of organotin neurotoxicity.
A Comparative Guide to Trimethyltin Sensitivity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trimethyltin (TMT) sensitivity across various species, supported by experimental data. This compound is a potent neurotoxicant known to cause selective neuronal damage, particularly in the limbic system, making it a subject of significant interest in neurotoxicity research.[1][2] Understanding the differential sensitivity across species is crucial for extrapolating experimental findings to human health risk assessment and for the development of therapeutic interventions for neurodegenerative diseases.
Comparative Sensitivity to this compound
The neurotoxic effects of this compound vary significantly across different species and even between strains of the same species.[3] Mice are generally considered more sensitive to TMT than rats.[3][4] Other species, including hamsters, gerbils, and marmosets, also exhibit high sensitivity.[5] Non-mammalian species like zebrafish and chickens have also been established as viable models for studying TMT toxicity.[6][7]
The following table summarizes the quantitative data on the lethal and effective concentrations of this compound in various species.
| Species/Cell Line | Strain/Type | Route of Administration | Value | Units | Reference(s) |
| In Vivo | |||||
| Rat | Wistar | Oral (gavage) | 12.6 | mg/kg (LD50) | [8] |
| Rat | - | Oral (gavage) | 14.7 | mg/kg (LD50) | [9] |
| Mouse | BALB/c | Intraperitoneal | 4 | mg/kg (10% lethality at 48h) | [4] |
| Mouse | BALB/c | Intraperitoneal | 5 | mg/kg (100% lethality at 48h) | [4] |
| Hamster | Syrian | - | ~3 | mg/kg (Probably lethal dose) | [5] |
| Gerbil | - | - | ~3 | mg/kg (Probably lethal dose) | [5] |
| Marmoset | - | - | ~3 | mg/kg (Probably lethal dose) | [5] |
| Zebrafish | Embryo | Waterborne | 5.55 | µM (EC25 for malformations) | [6] |
| Chicken | - | Oral | 8 | mg/kg (Significant increase in liver enzymes) | [7] |
| In Vitro | |||||
| Mouse Neuronal Culture | Spinal Cord | - | 1.5 ± 0.5 | µM (IC50 for activity reduction) | |
| Mouse Neuronal Culture | Auditory Cortex | - | 4.3 ± 0.9 | µM (IC50 for activity reduction) | |
| Rat Hippocampal Neurons | - | - | 1.4 | µM (LC50) | [10] |
| Rat Cerebellar Granule Cells | - | - | 44.28 | µM (LC50) | [10] |
| Human Cortical Neurons | - | - | 70-fold increase in potency over 5 days | - | [10] |
| Human Astrocytes | - | - | 609.7 | µM (LC50 at 24h) | [10] |
| Human Neuroblastoma | SK-N-MC | - | 148.1 | µM (LC50 at 24h) | [10] |
Mechanisms of this compound-Induced Neurotoxicity
This compound induces neurodegeneration through multiple pathways, primarily involving oxidative stress and apoptosis.[2][11] The hippocampus is a particularly vulnerable brain region.[1][2]
Signaling Pathways in this compound Neurotoxicity
The following diagram illustrates the key signaling pathways implicated in TMT-induced neuronal cell death.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Behavioural, biochemical and histological effects of this compound (TMT) induced brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Omics Analysis of Hippocampus in Rats Administered this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of ex vivo-expanded regulatory T cells on this compound-induced neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective neurochemical and histological lesions in rat hippocampus following chronic this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound(IV) Bearing 3-(4-Methyl-2-oxoquinolin-1(2H)-yl)propanoate Causes Lipid Peroxidation-Mediated Autophagic Cell Death in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Mapping of this compound Injury in the Rat Brain Using Magnetic Resonance Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced changes in gross morphology of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to Trimethyltin-Induced Memory Impairtment Models for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the study of memory impairment and neurodegenerative diseases. Among the various chemical-induced models, the trimethyltin (TMT) model offers a robust and relevant platform for investigating the pathological mechanisms and evaluating potential therapeutic agents. This guide provides a comprehensive comparison of the TMT-induced memory impairment model with other alternatives, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.
Overview of this compound (TMT) as a Neurotoxicant
This compound (TMT) is an organotin compound known for its potent neurotoxicity, selectively affecting the limbic system, particularly the hippocampus.[1][2][3] This selective neuronal damage makes TMT a valuable tool for inducing a consistent model of neurodegeneration and cognitive impairment, which shares pathological features with neurodegenerative conditions like Alzheimer's disease.[4][5][6] The administration of TMT to rodents leads to a cascade of events including hyperactivity, aggression, seizures, and significant learning and memory deficits.[3][6][7][8]
The neurotoxic effects of TMT are attributed to several mechanisms, including the induction of oxidative stress, neuroinflammation, excitotoxicity, and ultimately, neuronal apoptosis.[1][4][9][10] Studies have shown that TMT exposure leads to an increase in markers of oxidative damage such as malondialdehyde (MDA) and a decrease in antioxidant enzymes like superoxide (B77818) dismutase (SOD).[9][11][12] Furthermore, TMT triggers an inflammatory response characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.[13][14][15]
Comparison of TMT-Induced Memory Impairment Models
The TMT model is often compared with other chemically-induced amnesia models, such as the one induced by scopolamine, a muscarinic receptor antagonist. While both models are effective and technically simple to implement for preclinical studies, they operate through different primary mechanisms.[4] Scopolamine primarily induces a transient cholinergic dysfunction, leading to memory deficits.[4][16] In contrast, TMT causes structural neuronal damage and a more persistent memory impairment, which may better represent the progressive nature of neurodegenerative diseases.[2][4][17]
Key Pathological Features of TMT vs. Scopolamine Models
| Feature | This compound (TMT) Model | Scopolamine Model |
| Primary Mechanism | Induces selective hippocampal neurodegeneration, oxidative stress, and neuroinflammation.[1][3][4] | Blocks muscarinic acetylcholine (B1216132) receptors, leading to cholinergic dysfunction.[4][16] |
| Pathology | Causes neuronal loss, particularly in the CA1 and CA3 regions of the hippocampus, and gliosis.[6][7][17][18] | Primarily functional impairment with minimal structural damage in acute models.[4] |
| Onset of Deficits | Delayed onset of memory impairment, typically developing over several days.[7][19] | Rapid onset of memory deficits shortly after administration. |
| Duration of Impairment | Long-lasting and often progressive cognitive deficits.[2][19] | Transient and reversible memory impairment. |
| Behavioral Phenotype | Hyperactivity, aggression, seizures, and severe learning and memory deficits.[3][7][8] | Primarily deficits in learning and memory tasks. |
| Translational Relevance | Models aspects of neurodegenerative diseases with neuronal loss, such as Alzheimer's disease and temporal lobe epilepsy.[4][5][6] | Used to study cognitive enhancers for conditions with cholinergic deficits. |
Experimental Protocols
TMT Administration and Animal Model Development
A widely used protocol for inducing memory impairment involves a single intraperitoneal (i.p.) injection of TMT chloride in rodents.
-
Animal Species: Male Wistar rats or C57BL/6 mice are commonly used.
-
Dosage: A single dose of TMT chloride, typically ranging from 2.6 mg/kg to 8 mg/kg body weight, is administered intraperitoneally.[19][20][21][22] The vehicle is typically sterile 0.9% saline.[23]
-
Time Course: Behavioral and histopathological changes are typically assessed at various time points post-injection, often ranging from 3 to 28 days.[17][20][24] Neurodegeneration can be observed as early as 24 hours post-injection.[14]
Behavioral Assessment of Memory Impairment
Several behavioral tests are employed to validate the TMT-induced memory deficits.
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. TMT-treated animals typically show increased escape latency and travel distance to find the hidden platform.[5][11][25]
-
Y-Maze: This task evaluates spatial working memory based on the animal's tendency to explore novel arms of the maze. TMT administration leads to a decrease in spontaneous alternations.[11][21][22]
-
Passive Avoidance Test: This test measures fear-motivated memory. TMT-treated animals often exhibit a shorter latency to enter the dark compartment where they previously received a foot shock.[11][12]
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory. TMT-treated animals spend less time exploring a novel object compared to a familiar one.[21][26]
Biochemical and Histopathological Analysis
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA), a marker of lipid peroxidation, are typically elevated in the hippocampus of TMT-treated animals.[11][12] Conversely, the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase is often reduced.[11][12]
-
Neuroinflammatory Markers: The expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is increased following TMT administration.[12][22] Immunohistochemistry can be used to visualize the activation of microglia (Iba1 staining) and astrocytes (GFAP staining).[14][15]
-
Histology: Nissl staining is commonly used to visualize neuronal loss and damage in hippocampal subfields, particularly CA1 and CA3.[12][13][19] Fluoro-Jade B staining can be used to specifically label degenerating neurons.[26][27]
-
Apoptosis Markers: Western blotting can be used to measure the levels of apoptosis-related proteins such as Bax and cleaved caspase-3.[11][26]
-
Alzheimer's Disease-Related Markers: In some studies, TMT has been shown to increase the levels of amyloid-beta (Aβ) and phosphorylated tau (p-tau), key pathological hallmarks of Alzheimer's disease.[12][22]
Visualizing Key Mechanisms and Workflows
To provide a clearer understanding of the processes involved in the TMT model, the following diagrams have been generated using Graphviz.
Caption: TMT-Induced Neurotoxicity Signaling Pathway.
Caption: General Experimental Workflow for TMT Model.
Conclusion
The this compound-induced memory impairment model serves as a valuable and clinically relevant tool for studying the mechanisms of neurodegeneration and for the preclinical evaluation of novel therapeutic strategies. Its ability to induce selective and persistent hippocampal damage, coupled with significant cognitive deficits, provides a robust platform for investigating the complex interplay of oxidative stress, neuroinflammation, and neuronal death. While other models like the scopolamine-induced amnesia model are useful for studying specific aspects of memory, the TMT model offers a more comprehensive representation of the pathological processes observed in chronic neurodegenerative diseases. By understanding the comparative advantages and methodologies of the TMT model, researchers can make more informed decisions in designing their studies to advance our understanding and treatment of memory-related disorders.
References
- 1. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How does this compound affect the brain: facts and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mmj.nmuofficial.com [mmj.nmuofficial.com]
- 5. Neuroprotective Effect of Bean Phosphatidylserine on TMT-Induced Memory Deficits in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound syndrome as a hippocampal degeneration model: temporal changes and neurochemical features of seizure susceptibility and learning impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The main mechanisms of this compound chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of astrocytes in this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversal of this compound-Induced Learning and Memory Deficits by 3,5-Dicaffeoylquinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Promising neuroprotective potential of naringenin against this compound-induced cognitive deficits and hippocampal neurodegeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentoxifylline Protects Against Hippocampal Damage and Memory Impairment Induced by this compound - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 14. In vivo molecular markers for pro-inflammatory cytokine M1 stage and resident microglia in this compound-induced hippocampal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of ex vivo-expanded regulatory T cells on this compound-induced neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Possible pathogenic mechanisms on this compound-induced lesions in the hippocampus of adult and neonatal rats : An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Neuroprotective Effect of Gugijihwang-Tang on this compound-Induced Memory Dysfunction in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Metformin Mitigates this compound-Induced Cognition Impairment and Hippocampal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic Effects of Hydrogen Gas Inhalation on this compound-Induced Neurotoxicity and Cognitive Impairment in the C57BL/6 Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Neuroprotective Effect of Ixeris dentata Extract on this compound-Induced Memory Impairment in Rats [mdpi.com]
- 26. Memantine Exacerbates this compound‐Induced Neurodegeneration and Delays Cognitive Impairment Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Memantine Exacerbates this compound-Induced Neurodegeneration and Delays Cognitive Impairment Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trimethyltin and Scopolamine Dementia Models for Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the trimethyltin (TMT) and scopolamine-induced dementia models. This guide provides a detailed analysis of their mechanisms, behavioral and neurochemical outcomes, and histopathological features, supported by experimental data and detailed protocols.
The study of dementia, a debilitating neurodegenerative syndrome, relies heavily on the use of animal models that replicate key aspects of the human condition. Among the various models available, those induced by chemical agents offer a rapid and reproducible means to investigate disease mechanisms and screen potential therapeutic compounds. This guide presents a comparative analysis of two widely used chemical-induced dementia models: the this compound (TMT) neurotoxicity model and the scopolamine (B1681570) amnesia model.
At a Glance: TMT vs. Scopolamine Models
| Feature | This compound (TMT) Model | Scopolamine Model |
| Primary Mechanism | Potent neurotoxicant causing selective neuronal death, particularly in the hippocampus.[1] | Muscarinic acetylcholine (B1216132) receptor antagonist, leading to cholinergic dysfunction.[2][3] |
| Key Pathological Features | Neurodegeneration, neuroinflammation, oxidative stress, gliosis.[1] | Disruption of cholinergic signaling, oxidative stress, potential for amyloid-beta deposition with chronic use.[4][5] |
| Cognitive Deficits | Impairments in learning, memory, and spatial navigation.[6] | Primarily deficits in short-term memory, learning, and attention.[2][4] |
| Behavioral Phenotype | Cognitive impairment, hyperactivity, aggression, seizures.[1] | Amnesia, cognitive deficits.[3] |
| Onset of Deficits | Progressive neuronal loss and cognitive decline over days to weeks.[6] | Acute and transient memory impairment shortly after administration.[2] |
| Model Suitability | Studying neurodegenerative processes, neuronal death, and neuroinflammation. | Screening for compounds that enhance cholinergic function and mitigate acute memory loss. |
Behavioral Outcomes: A Quantitative Comparison
The cognitive deficits induced by TMT and scopolamine can be quantified using a variety of behavioral tests. The Morris water maze (MWM) and the passive avoidance (PA) test are two of the most common assays used to assess learning and memory in these models.
Morris Water Maze (MWM)
The MWM test evaluates spatial learning and memory. Rodents are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape.
| Parameter | This compound Model (Rat) | Scopolamine Model (Mouse/Rat) |
| Escape Latency (s) | Significantly increased compared to control animals, indicating impaired spatial learning. | Significantly increased escape latency, demonstrating deficits in spatial learning and memory. |
| Time in Target Quadrant (%) | Significantly reduced time spent in the quadrant where the platform was previously located during the probe trial. | Markedly decreased time in the target quadrant during the probe trial, indicative of impaired memory retention. |
Passive Avoidance (PA) Test
The PA test assesses fear-motivated learning and memory. Animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild footshock).
| Parameter | This compound Model (Rat) | Scopolamine Model (Mouse/Rat) |
| Step-through Latency (s) | Significantly shorter latency to enter the dark, shock-associated compartment, indicating impaired memory of the aversive event. | Significantly reduced step-through latency, demonstrating a deficit in memory retention. |
Neurochemical and Histopathological Alterations
Both TMT and scopolamine induce significant changes in brain neurochemistry and structure, particularly within the hippocampus, a brain region critical for learning and memory.
Neurochemical Changes
| Parameter | This compound Model | Scopolamine Model |
| Acetylcholinesterase (AChE) Activity | Increased AChE activity in the hippocampus.[5] | Increased AChE activity in the hippocampus and cortex.[2] |
| Oxidative Stress Markers | ||
| Malondialdehyde (MDA) | Increased levels in the hippocampus, indicating lipid peroxidation. | Increased MDA levels in the hippocampus and cortex.[4] |
| Superoxide Dismutase (SOD) | Decreased activity in the hippocampus. | Decreased SOD activity in the brain. |
| Catalase (CAT) | Decreased activity in the hippocampus. | Decreased catalase activity in the brain. |
| Glutathione (GSH) | Decreased levels in the hippocampus. | Decreased GSH levels in the brain. |
| Neuroinflammatory Markers | ||
| Tumor Necrosis Factor-alpha (TNF-α) | Increased levels in the hippocampus.[7] | Increased levels in the hippocampus.[4] |
| Interleukin-1beta (IL-1β) | Increased levels in the hippocampus.[7] | Increased levels in the hippocampus.[4] |
| Interleukin-6 (IL-6) | Increased levels in the hippocampus.[7] | Increased levels in the hippocampus. |
Histopathological Findings
| Feature | This compound Model | Scopolamine Model |
| Neuronal Loss | Significant loss of pyramidal neurons, particularly in the CA1 and CA3 regions of the hippocampus.[6] | Evidence of neuronal damage and apoptosis in the hippocampus. |
| Gliosis | Pronounced astrogliosis and microgliosis in the hippocampus, indicated by increased GFAP and Iba1 expression, respectively. | Increased glial cell activation has been observed.[5] |
Signaling Pathways and Experimental Workflows
The neurotoxic effects of TMT and the memory-impairing actions of scopolamine are mediated by distinct yet sometimes overlapping signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets.
This compound-Induced Neurotoxicity Pathway
References
- 1. mmpc.org [mmpc.org]
- 2. njppp.com [njppp.com]
- 3. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 4. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 5. mmj.nmuofficial.com [mmj.nmuofficial.com]
- 6. The Neuroprotective Effect of Gugijihwang-Tang on this compound-Induced Memory Dysfunction in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.chop.edu [research.chop.edu]
Assessing the Translational Relevance of Trimethyltin Models: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate experimental model is a critical step in investigating the mechanisms of neurodegeneration and evaluating potential therapeutic interventions. Trimethyltin (TMT), an organotin compound, is a well-established neurotoxicant used to induce selective neuronal death, particularly in the hippocampus. This guide provides an objective comparison of TMT models with alternative in vivo and in vitro systems, supported by experimental data, to aid in the selection of the most relevant model for specific research questions.
Overview of this compound (TMT) Models
TMT administration in rodents leads to a predictable pattern of neurodegeneration, primarily affecting the pyramidal neurons of the hippocampus. This targeted neurotoxicity results in behavioral abnormalities, including hyperactivity, aggression, and cognitive deficits, making the TMT model a valuable tool for studying aspects of neurodegenerative diseases such as Alzheimer's disease and temporal lobe epilepsy.[1] The neurotoxic effects of TMT are associated with the activation of astrocytes and microglia, as well as the upregulation of proinflammatory cytokines.[1] While the precise mechanisms are still under investigation, evidence suggests that neuronal damage is largely dependent on calcium overload.[1]
Comparison of In Vivo Neurodegeneration Models
The selection of an appropriate in vivo model depends on the specific neurodegenerative pathways and behavioral phenotypes under investigation. This section compares the TMT model with two other widely used neurotoxin-based models: kainic acid and MPTP.
| Feature | This compound (TMT) Model | Kainic Acid Model | MPTP Model |
| Primary Target | Hippocampal pyramidal neurons | Hippocampal and amygdaloid neurons | Dopaminergic neurons in the substantia nigra |
| Mechanism of Action | Multiple, including calcium overload, oxidative stress, and neuroinflammation[2] | Excitotoxicity via glutamate (B1630785) receptor agonism | Inhibition of mitochondrial complex I |
| Key Pathological Features | Selective hippocampal neurodegeneration, gliosis | Excitotoxic neuronal death, seizures, mossy fiber sprouting | Loss of dopaminergic neurons, Lewy body-like inclusions (in some models) |
| Behavioral Phenotypes | Hyperactivity, aggression, learning and memory deficits[1] | Seizures, cognitive deficits | Parkinsonian motor deficits (bradykinesia, rigidity, tremor) |
| Typical Dosing (Rats) | 6-9 mg/kg, single intraperitoneal or oral dose[3] | 10-12 mg/kg, systemic injection; or 0.4-2.0 µg, intrahippocampal injection[4] | N/A (Primarily used in mice and primates) |
| Typical Dosing (Mice) | 2-3 mg/kg, single intraperitoneal injection | 5-30 mg/kg, systemic injection; or 50 nl of 20 mM, intrahippocampal injection[5] | Acute: 15-20 mg/kg, 4 injections at 2-hour intervals; Chronic: 25-30 mg/kg daily for 5 days[6] |
| Time Course of Neurodegeneration | Progressive loss of pyramidal cells starting from day 4 post-treatment[3] | Neuronal damage visible within 3-8 hours post-injection[7] | Dopaminergic neuron loss within days to weeks, depending on the protocol[6] |
Alternative Models: Expanding the Research Toolkit
Beyond traditional rodent neurotoxin models, zebrafish and in vitro brain organoids offer unique advantages for studying neurodegeneration.
Zebrafish Models
The zebrafish (Danio rerio) has emerged as a powerful model organism for developmental neurotoxicity and high-throughput screening. Its genetic tractability, rapid external development, and transparent embryos allow for real-time imaging of neuronal development and degeneration.
| Feature | Zebrafish Neurotoxicity Models |
| Advantages | High-throughput screening capability, rapid development, transparent embryos for in vivo imaging, conserved neurotransmitter pathways[8][9] |
| Endpoints | Morphological defects, apoptosis, locomotor activity (light/dark transition test), specific neuronal population analysis[8][10] |
| TMT-Specific Data | Exposure to 5-10 µM TMT from 48-72 hours post-fertilization (hpf) induces malformations and modulates photomotor response.[11] |
| Limitations | Differences in brain architecture compared to mammals, challenges in modeling complex cognitive deficits. |
Brain Organoid Models
Brain organoids, three-dimensional self-organizing structures derived from pluripotent stem cells, offer a human-relevant platform to model complex neurodegenerative diseases. They can recapitulate aspects of human brain development and pathology, providing insights into disease mechanisms that are not possible in animal models.
| Feature | Brain Organoid Models of Neurodegeneration |
| Advantages | Human-specific genetics and cellular architecture, potential for personalized medicine, modeling of complex cell-cell interactions.[12] |
| Pathologies Modeled | Amyloid-β and tau pathology (Alzheimer's disease), loss of dopaminergic neurons (Parkinson's disease).[13] |
| Quantitative Readouts | Neuronal viability, protein aggregation levels, synaptic density, electrophysiological activity. |
| Limitations | Lack of vascularization, incomplete cellular diversity, variability between organoids, and high cost and technical expertise required.[14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of typical protocols for each model.
This compound (TMT) Rodent Model Protocol
-
Animal Model: Adult male Wistar or Long-Evans rats are commonly used.
-
TMT Administration: A single intraperitoneal (i.p.) injection of TMT chloride is administered at a dose of 6-8 mg/kg.
-
Behavioral Assessment: Cognitive function is assessed using tasks such as the Morris water maze or passive avoidance test, typically starting 7-14 days post-injection.
-
Histological Analysis: At desired time points (e.g., 7, 14, or 28 days post-injection), animals are euthanized, and brains are collected for histological staining (e.g., Nissl, Fluoro-Jade) to quantify neuronal loss in the hippocampus.
Kainic Acid (KA) Rodent Model Protocol
-
Animal Model: Adult male C57BL/6 mice or Sprague-Dawley rats are frequently used.
-
KA Administration: For systemic administration, a single i.p. injection of 10-30 mg/kg is given. For focal administration, stereotaxic surgery is performed to inject 50 nl of a 20 mM KA solution directly into the hippocampus.[5][15]
-
Seizure Monitoring: Animals are monitored for behavioral seizures, and in some protocols, electroencephalography (EEG) is used to record seizure activity.
-
Histological Analysis: Brains are collected at various time points to assess neuronal damage, gliosis, and mossy fiber sprouting using stains like Timm's stain or antibodies against neuronal and glial markers.
MPTP Mouse Model Protocol
-
Animal Model: Young adult male C57BL/6 mice are most commonly used due to their susceptibility.
-
MPTP Administration: Various protocols exist. An acute protocol involves four i.p. injections of 15-20 mg/kg MPTP-HCl at 2-hour intervals. A sub-chronic protocol involves daily i.p. injections of 25-30 mg/kg for five consecutive days.[6]
-
Behavioral Assessment: Motor function is evaluated using tests like the rotarod, pole test, and open field test, typically 7-21 days after the last injection.
-
Neurochemical and Histological Analysis: Brains are analyzed for dopamine (B1211576) and its metabolites in the striatum using high-performance liquid chromatography (HPLC). Immunohistochemistry for tyrosine hydroxylase (TH) is used to quantify the loss of dopaminergic neurons in the substantia nigra.
Zebrafish Neurotoxicity Protocol
-
Animal Model: Wild-type or transgenic zebrafish embryos/larvae.
-
Compound Exposure: Embryos are placed in multi-well plates containing embryo medium with varying concentrations of the test compound (e.g., TMT at 0-20 µM).[16] Exposure duration can vary depending on the experimental question.
-
Behavioral Analysis: Locomotor activity is often assessed using an automated tracking system that monitors movement in response to light and dark cycles.
-
Morphological and Cellular Analysis: Larvae are examined under a microscope for developmental abnormalities. Staining with fluorescent dyes like Acridine Orange can be used to quantify apoptosis.
Brain Organoid Generation and Analysis Protocol
-
Cell Source: Human induced pluripotent stem cells (iPSCs) from healthy donors or patients with neurodegenerative diseases.
-
Organoid Formation: iPSCs are aggregated to form embryoid bodies, which are then cultured in specific differentiation media to induce neural fate.[17]
-
Maturation: Organoids are matured in a spinning bioreactor or on an orbital shaker to enhance nutrient and oxygen exchange. This process can take several months.
-
Analysis: Mature organoids are analyzed using a variety of techniques, including immunohistochemistry to identify different cell types, ELISA or Western blot to quantify protein levels (e.g., Aβ and tau), and multi-electrode arrays to measure neuronal activity.
Signaling Pathways and Mechanistic Insights
Understanding the molecular pathways dysregulated in each model is crucial for assessing their translational relevance.
This compound (TMT) Signaling Pathways
TMT-induced neurotoxicity involves multiple interconnected pathways, primarily centering on oxidative stress and neuroinflammation. The generation of reactive oxygen species (ROS) activates mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which in turn stimulate the NF-κB pathway, leading to the production of pro-inflammatory mediators.[18]
TMT-induced neuroinflammatory signaling cascade.
Kainic Acid (KA) Signaling Pathways
The neurotoxic effects of kainic acid are primarily mediated by excitotoxicity. KA, as a glutamate analog, over-activates ionotropic glutamate receptors, leading to excessive calcium influx. This calcium overload triggers a cascade of downstream events, including mitochondrial dysfunction, activation of apoptotic pathways involving caspases, and the generation of reactive oxygen species.[19][20][21]
Excitotoxic signaling cascade initiated by kainic acid.
MPTP Signaling Pathways
MPTP is metabolized to its active toxic form, MPP+, which is selectively taken up by dopaminergic neurons. MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion and the generation of reactive oxygen species. These events trigger downstream apoptotic pathways and neuroinflammation, resulting in the selective death of dopaminergic neurons.[22][23][24]
MPTP-induced neurotoxic signaling pathway.
Conclusion: Selecting the Right Model
The choice of a neurodegeneration model is a critical decision that should be guided by the specific research question.
-
TMT models are highly relevant for studying mechanisms of hippocampal neurodegeneration, cognitive impairment, and neuroinflammation. Their selective toxicity provides a focused system for investigating these processes.
-
Kainic acid models are the gold standard for studying excitotoxicity and seizure-induced neuronal death, making them particularly relevant for epilepsy research and for investigating the role of glutamatergic signaling in neurodegeneration.
-
MPTP models are invaluable for Parkinson's disease research, as they specifically target the dopaminergic system and replicate many of the motor deficits seen in patients.
-
Zebrafish models offer a powerful platform for high-throughput screening of potential neurotoxicants and neuroprotective compounds, as well as for studying the genetic and developmental aspects of neurodegeneration.
-
Brain organoid models provide an unparalleled opportunity to study neurodegeneration in a human-specific context, enabling the investigation of genetic risk factors and the development of personalized therapeutic strategies.
By carefully considering the strengths and limitations of each model, researchers can select the most appropriate system to advance our understanding of neurodegenerative diseases and accelerate the development of effective treatments.
References
- 1. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective strategies in hippocampal neurodegeneration induced by the neurotoxicant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound syndrome as a hippocampal degeneration model: temporal changes and neurochemical features of seizure susceptibility and learning impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Jun N-terminal kinase signaling pathway in excitotoxic cell death following kainic acid-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of focal injection of kainic acid into the mouse hippocampus in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 8. Detection and Prioritization of Developmentally Neurotoxic and/or Neurotoxic Compounds Using Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Embryonic Zebrafish as a Model for Investigating the Interaction between Environmental Pollutants and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zebrafish Models for Developmental Neurotoxicity Studies | ZeClinics [zeclinics.com]
- 11. biorxiv.org [biorxiv.org]
- 12. A review of protocols for brain organoids and applications for disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling Alzheimer’s Disease Using Human Brain Organoids | Springer Nature Experiments [experiments.springernature.com]
- 14. Brain organoid protocols and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 17. Frontiers | Modeling neurodegenerative diseases with brain organoids: from development to disease applications [frontiersin.org]
- 18. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anthocyanins Protect against Kainic Acid‐induced Excitotoxicity and Apoptosis via ROS‐activated AMPK Pathway in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kainic acid-mediated excitotoxicity as a model for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MPTP’s Pathway of Toxicity Indicates Central Role of Transcription Factor SP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trimethyltin's In Vivo and In Vitro Effects
A comprehensive guide for researchers on the divergent and convergent toxicological profiles of trimethyltin in living organisms versus controlled cellular environments.
This compound (TMT), a potent organotin compound, is a well-established neurotoxicant utilized in research to model neurodegenerative processes.[1] Its effects have been extensively studied in both whole-animal (in vivo) and cell-based (in vitro) systems, revealing both overlapping and distinct mechanisms of toxicity. This guide provides a detailed comparison of the observed effects and the experimental methodologies employed in these two research paradigms, offering valuable insights for researchers in neurotoxicology, drug discovery, and related fields.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo and in vitro studies on this compound, providing a side-by-side comparison of its toxicological potency and effects on various biological parameters.
Table 1: Comparative Cytotoxicity of this compound (in vitro)
| Cell Type | Exposure Time | LC50 Value (µM) | Reference |
| SK-N-MC Neuroblastoma | 24 hours | 148.1 | [2] |
| Primary Human Neurons | 24 hours | 335.5 | [2] |
| Primary Human Astrocytes | 24 hours | 609.7 | [2] |
| Rat Hippocampal Neurons | 24 hours | 1.4 | [2] |
| Rat Cerebellar Granule Cells | 24 hours | 44.28 | [2] |
| Mouse Spinal Cord Networks | - | IC50: 1.5 ± 0.5 | [3] |
| Mouse Auditory Cortex Networks | - | IC50: 4.3 ± 0.9 | [3] |
| Grass Carp (B13450389) CIK Cells | 24 hours | 2.5, 5, 10 (doses tested) | [4][5] |
| Chicken LMH Cells | 12 hours | Significant viability reduction at 5 and 10 µg/mL | [6] |
Table 2: Behavioral and Neuropathological Effects of this compound (in vivo)
| Animal Model | TMT Dose | Key Behavioral Effects | Key Neuropathological Effects | Reference |
| Rats | 8 mg/kg, i.p. | Hyperirritability, aggressive behavior, spatial memory impairment | Loss of slow inhibitory postsynaptic potentials in CA1 neurons | [7] |
| Rats | 8 mg/kg, i.p. | - | Decreased hippocampal N-acetylaspartate, glutamate, total creatine, and taurine; Increased myo-Inositol and glutamine | [8] |
| Mice | 2.8 mg/kg | - | Neurodegeneration and subsequent neurogenesis in the hippocampal dentate gyrus | [9] |
| Zebrafish Embryos | 1-10 µM | Concentration-related increase in malformations, modulated tail flexion, reduced touch response | Region-specific apoptosis | [10] |
Core Mechanisms of this compound Toxicity
In vivo and in vitro studies converge on several core mechanisms underlying TMT-induced neurotoxicity, including oxidative stress, inflammation, and the induction of neuronal cell death.[1] However, the complexity of the in vivo system, with its intricate cell-cell interactions and systemic responses, often leads to nuanced and sometimes contrasting outcomes compared to the more isolated in vitro models.
A key difference lies in the inflammatory response. In vivo, TMT administration leads to a pronounced activation of microglia and astrocytes, contributing to the neuroinflammatory cascade.[11] This is often studied in vitro using co-culture systems to mimic these cellular interactions.[12]
Furthermore, studies on rat liver mitochondria have revealed a fascinating discrepancy. While in vitro treatment of mitochondria with TMT potently inhibits respiration, this effect is not observed in mitochondria isolated from rats treated with TMT in vivo within the first 36 hours.[13] This suggests that systemic metabolism and detoxification mechanisms in a living organism can significantly modulate the direct cellular effects of the toxin.[13]
Signaling Pathways Implicated in this compound Toxicity
Several signaling pathways have been identified as crucial mediators of TMT's effects in both settings.
Oxidative Stress and NF-κB Pathway
In vitro studies using grass carp kidney (CIK) cells have demonstrated that TMT induces dose-dependent oxidative stress, which in turn activates the NF-κB pathway.[4] This leads to pyroptosis, a form of programmed cell death, and immune dysfunction.[4] A similar pathway involving ROS and NF-κB activation leading to apoptosis has also been observed in grass carp liver cells.[5]
Caption: TMT triggers oxidative stress, leading to NF-κB activation and subsequent pyroptosis and immune dysfunction in vitro.
Apoptosis and MAPK Pathway
In PC12 cells, a model for neuronal development, TMT has been shown to induce apoptosis through a pathway involving oxidative stress, caspase activation, and the p38 MAP kinase.[14] This highlights a direct pro-apoptotic effect of TMT on neuronal-like cells.
Caption: TMT initiates apoptosis in PC12 cells through a signaling cascade involving oxidative stress and p38 MAP kinase.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount in toxicological research. Below are outlines of common methodologies used in the study of this compound.
In Vivo this compound Administration and Behavioral Analysis in Rodents
-
Animal Model: Adult male Wistar rats or C57BL/6 mice are commonly used.[7][15]
-
TMT Administration: A single intraperitoneal (i.p.) injection of TMT chloride dissolved in saline is a standard method. Doses typically range from 2.8 mg/kg in mice to 8 mg/kg in rats.[7][9]
-
Behavioral Assessment:
-
Neurochemical and Histological Analysis:
-
Animals are euthanized at specific time points post-injection.
-
Brains are collected for various analyses, including:
-
In Vitro this compound Exposure in Cell Culture
-
Cell Models:
-
TMT Exposure:
-
TMT chloride is typically dissolved in a suitable solvent like DMSO and then diluted in the cell culture medium to the desired final concentrations.[19]
-
Cells are exposed to a range of TMT concentrations for a defined period (e.g., 24 hours).
-
-
Endpoint Assays:
-
Cell Viability Assays: MTT or LDH assays are used to determine the LC50 value.
-
Apoptosis Assays: Flow cytometry with Annexin V/Propidium Iodide staining or TUNEL assays are employed to quantify apoptotic cells.[6]
-
Western Blotting: To measure the expression levels of proteins involved in signaling pathways (e.g., caspases, MAP kinases, NF-κB).[5]
-
Quantitative Real-Time PCR (qRT-PCR): To analyze the mRNA expression of target genes.[5]
-
Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like DCFH-DA are used to quantify intracellular ROS levels.[5]
-
Caption: A comparison of the general experimental workflows for studying TMT's effects in vivo and in vitro.
References
- 1. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxic effects of this compound and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of acute neurotoxic effects of this compound using neuronal networks cultured on microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure to this compound Chloride Induces Pyroptosis and Immune Dysfunction in Grass Carp CIK Cells by Activating the NF-κB Pathway Through Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound chloride induces oxidative damage and apoptosis in chicken liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. In vivo magnetic resonance approach to this compound induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent studies on the this compound actions in central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The organotin compounds this compound (TMT) and triethyltin (TET) but not tributyltin (TBT) induce activation of microglia co-cultivated with astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of in vivo treatment of rats with this compound chloride on respiratory properties of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The neurotoxicant this compound induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of Geijigadaehwang-tang against this compound-induced hippocampal neurodegeneration: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative proteomics reveals the neurotoxicity of this compound chloride on mitochondria in the hippocampus of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Global Neurotoxicity: Quantitative Analysis of Rat Brain Toxicity Following Exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Biomarkers for Trimethyltin-Induced Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established and emerging biomarkers for trimethyltin (TMT)-induced neurodegeneration, a widely used model for studying hippocampal damage and neurotoxicity. The information presented herein is supported by experimental data to aid in the selection of appropriate biomarkers for research and preclinical studies.
Introduction to this compound-Induced Neurodegeneration
This compound (TMT) is a potent organotin compound known to cause selective and severe neurodegeneration, particularly in the hippocampus. This neurotoxicant induces a cascade of pathological events including excitotoxicity, oxidative stress, and neuroinflammation, making it a valuable tool to model neurodegenerative diseases. The validation of sensitive and specific biomarkers is crucial for understanding the mechanisms of TMT-induced neurotoxicity and for evaluating the efficacy of potential neuroprotective agents.
This guide compares various biomarkers, including fluid-based molecular markers and imaging biomarkers, providing quantitative data where available and detailed experimental protocols for their validation.
Data Presentation: Comparison of Biomarker Performance
The following tables summarize quantitative data on the performance of different biomarkers in preclinical models of TMT-induced neurodegeneration.
Table 1: Fluid- and Tissue-Based Molecular Biomarkers
| Biomarker | Matrix | Animal Model | Key Findings | Reference(s) |
| Glial Fibrillary Acidic Protein (GFAP) | Brain Tissue | Rat | Increased GFAP production is a general response to TMT-induced neurotoxicity, indicating astrogliosis.[1] | [1] |
| Phosphorylated Tau (p-Tau) | Hippocampal Tissue | Rat | TMT exposure has been shown to elevate levels of p-Tau in the hippocampus, mirroring pathways observed in Alzheimer's disease. | |
| Neurofilament Light Chain (NF-L) | Serum, Plasma | Rat | While not directly quantified in a TMT model in the available literature, NF-L is a sensitive marker of axonal injury in various neurotoxicity models and is expected to be elevated. | |
| Glutamine (Gln) | Brain Tissue | Rat | Significant elevation in glutamine levels in the hippocampus at day 7 post-TMT exposure.[2] | [2] |
| Glutamate (B1630785) (Glu) | Brain Tissue | Rat | Decreased levels in the hippocampus at day 7 post-TMT exposure.[2] | [2] |
| Taurine (Tau) | Brain Tissue | Rat | Decreased levels in the hippocampus at day 7, remaining below control levels through day 28 post-TMT exposure.[2] | [2] |
Note: Direct comparative studies of fluid-based biomarkers like GFAP, NF-L, and Tau in plasma or CSF following TMT administration are limited in the current literature. The data presented for these markers are often from tissue homogenates or inferred from other neurotoxicity models.
Table 2: Imaging Biomarkers
| Biomarker | Modality | Animal Model | Key Findings | Reference(s) |
| N-acetylaspartate (NAA) | Magnetic Resonance Spectroscopy (MRS) | Rat | Significant decrease in hippocampal NAA levels, indicating neuronal loss or dysfunction. | |
| myo-Inositol (mIns) | Magnetic Resonance Spectroscopy (MRS) | Rat | Significant increase in hippocampal mIns levels, suggesting glial activation. | |
| T2 Relaxation Time | Magnetic Resonance Imaging (MRI) | Rat | Significant increase in T2 values in multiple brain areas, with the volume of the lateral ventricles showing high sensitivity (0.805) and specificity (0.933) for detecting neurotoxicity. | |
| Brain Atrophy | Magnetic Resonance Imaging (MRI) | Rat | Substantial loss of hippocampal mass, cerebral volume shrinkage, and ventricular enlargement observed. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Quantification of Neurofilament Light Chain (NF-L) in Rat Serum by ELISA
Objective: To measure the concentration of NF-L, a marker of axonal injury, in rat serum samples.
Materials:
-
Rat NF-L ELISA Kit (e.g., Invitrogen, Cat. No. EEL229 or similar)[3]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and sterile pipette tips
-
Wash buffer (typically provided in the kit)
-
Stop solution (typically provided in the kit)
-
Rat serum samples
-
Distilled or deionized water
Procedure:
-
Sample Preparation: Collect blood from rats and allow it to clot. Centrifuge at 2,000 x g for 10 minutes to separate the serum. Store serum at -80°C until use. Before the assay, thaw samples on ice.
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.
-
Assay Procedure (based on a typical sandwich ELISA protocol): a. Add 100 µL of standard or sample to each well of the pre-coated microplate. b. Incubate for the time specified in the kit manual (e.g., 2.5 hours at room temperature). c. Wash the wells four times with wash buffer. d. Add 100 µL of biotin-conjugated antibody to each well. e. Incubate for the time specified in the kit manual (e.g., 1 hour at room temperature). f. Wash the wells four times with wash buffer. g. Add 100 µL of streptavidin-HRP to each well. h. Incubate for the time specified in the kit manual (e.g., 45 minutes at room temperature). i. Wash the wells four times with wash buffer. j. Add 100 µL of TMB substrate solution to each well. k. Incubate for the time specified in the kit manual (e.g., 30 minutes at room temperature in the dark). l. Add 50 µL of stop solution to each well.
-
Data Analysis: a. Read the absorbance of each well at 450 nm within 5 minutes of adding the stop solution. b. Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. c. Determine the concentration of NF-L in the samples by interpolating their absorbance values from the standard curve.
Immunohistochemical Staining of GFAP in Rat Brain Tissue
Objective: To visualize and quantify the expression of GFAP, a marker of astrocyte activation, in rat brain sections.
Materials:
-
Formalin-fixed, paraffin-embedded rat brain sections
-
Primary antibody: Rabbit anti-GFAP
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-Biotin Complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate kit
-
Hematoxylin for counterstaining
-
Microscope slides, coverslips, and mounting medium
-
Citrate (B86180) buffer for antigen retrieval
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) series (for deparaffinization and rehydration)
-
Xylene or a xylene substitute
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (or substitute) two times for 5 minutes each. b. Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
Antigen Retrieval: a. Immerse slides in citrate buffer (pH 6.0) and heat in a water bath or steamer at 95-100°C for 20-30 minutes. b. Allow slides to cool to room temperature.
-
Staining: a. Wash sections in PBS three times for 5 minutes each. b. Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. c. Wash in PBS three times for 5 minutes each. d. Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30 minutes. e. Incubate with the primary anti-GFAP antibody overnight at 4°C. f. Wash in PBS three times for 5 minutes each. g. Incubate with the biotinylated secondary antibody for 1 hour at room temperature. h. Wash in PBS three times for 5 minutes each. i. Incubate with the ABC reagent for 30 minutes at room temperature. j. Wash in PBS three times for 5 minutes each. k. Develop the signal by incubating with the DAB substrate solution until the desired stain intensity is reached. l. Rinse with distilled water.
-
Counterstaining and Mounting: a. Counterstain with hematoxylin. b. Dehydrate through a graded ethanol series and clear in xylene. c. Mount with a permanent mounting medium and coverslip.
-
Analysis: a. Examine the sections under a light microscope. b. Quantify GFAP-positive cells or the intensity of staining in specific brain regions using image analysis software.
In Vivo Magnetic Resonance Spectroscopy (MRS) of Rat Hippocampus
Objective: To non-invasively measure the levels of key brain metabolites in the hippocampus of live rats.
Materials:
-
High-field MRI scanner (e.g., 7T or higher) equipped for spectroscopy
-
Anesthesia machine (e.g., for isoflurane)
-
Animal monitoring system (for respiration and temperature)
-
Stereotaxic frame compatible with the MRI scanner
Procedure:
-
Animal Preparation: a. Anesthetize the rat with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and air. b. Secure the animal in the stereotaxic frame. c. Monitor the animal's physiological status (respiration rate, body temperature) throughout the experiment.
-
MRI and Voxel Placement: a. Acquire high-resolution T2-weighted anatomical images to guide the placement of the MRS voxel. b. Position the voxel of interest (e.g., 2x2x2 mm) within the dorsal hippocampus.
-
MRS Data Acquisition: a. Use a PRESS (Point RESolved Spectroscopy) sequence with appropriate parameters (e.g., TE = 16 ms, TR = 2500 ms). b. Perform water suppression to allow for the detection of low-concentration metabolites. c. Acquire a sufficient number of averages to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: a. Process the raw MRS data using software such as LCModel. b. Quantify the concentrations of metabolites including N-acetylaspartate (NAA), myo-inositol (mIns), glutamate (Glu), and glutamine (Gln). c. Express metabolite concentrations relative to an internal reference (e.g., total creatine (B1669601) or unsuppressed water signal).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in TMT-induced neurodegeneration and a typical experimental workflow for biomarker validation.
TMT-Induced Neuroinflammatory Signaling Pathway
Caption: TMT-induced activation of microglia leads to neuroinflammation.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating biomarkers in a TMT model.
Conclusion
The validation of reliable biomarkers is essential for advancing our understanding of TMT-induced neurodegeneration and for the development of novel therapeutic strategies. This guide provides a comparative overview of various biomarkers, highlighting the utility of both molecular and imaging techniques. While fluid-based biomarkers such as NF-L and GFAP hold great promise for minimally invasive monitoring, imaging biomarkers like those measured by MRS and MRI offer non-invasive insights into the specific neurochemical and structural changes within the hippocampus. The provided experimental protocols serve as a foundation for researchers to implement these validation studies in their own laboratories. Further research focusing on direct, head-to-head comparisons of these biomarkers in TMT models will be invaluable for establishing a definitive panel for preclinical neurotoxicity studies.
References
- 1. This compound-induced neuropathy in the rat: interaction with thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced alterations in brain amino acids, amines and amine metabolites: relationship to hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat NF-L ELISA Kit (EEL229) - Invitrogen [thermofisher.com]
A Comparative Guide to the Neurotoxic Potential of Trimethyltin and Other Organotin Compounds
This guide provides a detailed comparison of the neurotoxic profiles of Trimethyltin (TMT) and other significant organotin compounds, including Tributyltin (TBT), Dibutyltin (B87310) (DBT), and Triethyltin (B1234975) (TET). It is intended for researchers, scientists, and drug development professionals seeking to understand the differential toxicities and mechanisms of action of these compounds. The information is supported by experimental data from in vitro and in vivo studies.
Overview of Organotin Neurotoxicity
Organotin compounds (OTs) are organometallic chemicals with a range of industrial and agricultural applications, from PVC stabilizers to biocides.[1][2][3] Their widespread use has led to environmental contamination and concerns about their toxic effects on human health.[1][2] Many OTs are known to be toxic, capable of crossing the blood-brain barrier and inducing neurotoxic effects, including neuroinflammation, oxidative stress, and neurodegeneration.[1][2][4] However, the nature and potency of their neurotoxicity vary significantly depending on the number and type of organic groups attached to the tin atom.[5][6]
The lower trialkyltin homologs, specifically this compound (TMT) and Triethyltin (TET), are considered potent neurotoxicants.[5][6][7][8][9] In contrast, intermediate homologs like Tri-n-butyltin (TBT) are primarily immunotoxic but also exert significant neurotoxic effects.[6][10][11] Dibutyltin (DBT), traditionally viewed as an immunotoxicant, has also been identified as a potent developmental neurotoxicant.[12]
Comparative Neurotoxic Profiles
This compound (TMT): TMT is a well-established neurotoxicant that selectively damages the central nervous system, particularly the limbic system and hippocampus.[13][14][15] Exposure leads to neuronal cell death, neuroinflammation, and behavioral abnormalities such as hyperactivity, aggression, and cognitive deficits.[8][13] The hippocampus is an especially vulnerable structure to TMT intoxication.[1][4] Its mechanism involves inducing oxidative stress, inflammatory responses, and neuronal apoptosis.[13]
Triethyltin (TET): Like TMT, TET is a potent neurotoxicant, but its pathological effects are distinct.[9][14] TET exposure primarily causes cerebral edema and myelin vacuolation, leading to impaired neuromotor function, decreased motor activity, and muscle weakness.[1][8][14] While the behavioral deficits from TET can be reversible, the damage from TMT is often permanent.[8]
Tributyltin (TBT): TBT is recognized for its endocrine-disrupting and immunotoxic properties, but it is also neurotoxic.[1][11][16] It can disrupt the blood-brain barrier, induce oxidative stress, and trigger neuroinflammation and apoptosis in brain cells.[1][4] Unlike TMT and TET, TBT does not appear to induce microglial activation in the presence of astrocytes, suggesting a different inflammatory pathway.[7][9][10]
Dibutyltin (DBT): Though historically known for its effects on the immune system, DBT has been shown to be a highly potent neurotoxicant, particularly during development.[12] In vitro studies have demonstrated that DBT causes neuronal death at concentrations 40-fold lower than TMT.[1][12] Its mechanism also involves the induction of oxidative stress.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the comparative toxicity of various organotin compounds based on experimental findings.
Table 1: Comparative In Vitro Neurotoxicity
| Compound | Cell Model | Observation | Relative Potency | Reference |
| Dibutyltin (DBT) | PC12 Cells | Inhibition of neurite outgrowth and cell death | Most Potent (Toxic at concentrations ~40x lower than TMT) | [12] |
| Tributyltin (TPT) | Rat Astrocytes | Increased extracellular LDH release (cytotoxicity) | High Potency (Toxic at ≥ 2.5 µM) | [17] |
| Triethyltin (TET) | Rat Astrocytes | Increased extracellular LDH release (cytotoxicity) | High Potency (Toxic at ≥ 2.5 µM) | [17] |
| Triphenyltin (B1233371) (TPT) | Rat Astrocytes | Increased extracellular LDH release (cytotoxicity) | High Potency (Toxic at ≥ 2.5 µM) | [17] |
| This compound (TMT) | PC12 Cells | Cell Death | Less potent than DBT | [12] |
| This compound (TMT) | Rat Astrocytes | Delayed cytotoxicity (after 48h) | Least Potent (Toxic at > 10 µM) | [17] |
| Dimethyltin | PC12 Cells | Cell Death | Less potent than TMT | [12] |
| Monomethyltin | PC12 Cells | No toxicity observed | Non-toxic in this model | [12] |
Table 2: Primary Toxic Effects and Targets (In Vivo)
| Compound | Primary Effect | Primary Target Organ/System | Key Pathological Features | Reference |
| This compound (TMT) | Neurotoxic | Central Nervous System (Limbic System) | Neuronal degradation, especially in the hippocampus | [6][13][14] |
| Triethyltin (TET) | Neurotoxic | Central Nervous System | Intramyelinic edema, demyelination | [1][6][14] |
| Tributyltin (TBT) | Immunotoxic | Immune System (Thymus) | Thymus atrophy, also causes neuroinflammation & oxidative stress | [6][10][11] |
| Dibutyltin (DBT) | Immunotoxic | Immune System (Thymus) | Thymus atrophy, also a potent developmental neurotoxicant | [11][12] |
| Triphenyltin (TPT) | Immunotoxic | Immune System (Thymus) | Thymus atrophy | [6] |
Mechanisms of Neurotoxicity & Signaling Pathways
Organotins induce neurotoxicity through several interconnected molecular pathways, primarily involving oxidative stress, apoptosis, and neuroinflammation.
Oxidative Stress Pathway
Many organotins, including TMT, TBT, and DBT, induce the production of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and DNA damage.[1][18][19] The brain is highly susceptible to oxidative damage due to its high oxygen consumption rate.[18] In the case of TBT, this can occur through the suppression of key antioxidant enzymes like glutathione (B108866) S-transferase (GST).[1][4] DBT exposure also leads to lipid peroxidation and a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx).[1]
Caption: Oxidative stress pathway induced by organotins like TBT and DBT.
Mitochondria-Mediated Apoptosis Pathway
Apoptosis, or programmed cell death, is a key feature of organotin-induced neurotoxicity.[20] Compounds like TMT and certain dibutyltins trigger the intrinsic apoptotic pathway.[21][22] This involves the release of cytochrome c from the mitochondria into the cytosol, which is regulated by the Bcl-2 family of proteins (e.g., Bax and Bcl-2).[21] Cytochrome c release subsequently activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), leading to the execution of cell death.[21][22]
Caption: Mitochondria-mediated apoptosis pathway in organotin neurotoxicity.
Experimental Protocols
Standardized protocols are essential for the accurate assessment and comparison of neurotoxicity. Below is a generalized workflow for evaluating organotin-induced cytotoxicity and apoptosis in a neuronal cell line.
Protocol: Assessment of Organotin-Induced Apoptosis in Neuronal Cells
This protocol is adapted from methodologies used to investigate apoptosis induced by organotin compounds.[23]
-
Cell Culture and Treatment:
-
Culture a suitable neuronal cell line (e.g., PC12, SH-SY5Y, or primary neurons) in the appropriate culture medium.
-
Plate cells in suitable culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/DNA analysis) and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of the desired organotin compound (e.g., TMT, TBT) in a suitable solvent like DMSO.
-
On the day of the experiment, dilute the stock solution in a serum-free culture medium to the desired final concentrations.
-
Remove the existing medium, wash cells with Phosphate-Buffered Saline (PBS), and add the medium containing the organotin compound.
-
Incubate the cells for various time points (e.g., 6, 12, 24 hours).
-
-
Assessment of Cell Viability (MTT Assay):
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to quantify cell viability.
-
-
Assessment of Apoptosis (Flow Cytometry):
-
After treatment, harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[23]
-
-
Assessment of Apoptosis (DNA Fragmentation):
-
Harvest treated cells and extract DNA using a commercial kit suitable for apoptotic DNA.
-
Load equal amounts of DNA onto a 1.5% agarose (B213101) gel containing a fluorescent DNA stain.
-
Run the gel and visualize the DNA under UV light. Apoptosis is indicated by a characteristic "ladder" pattern of DNA fragments.[23]
-
Caption: General experimental workflow for assessing organotin neurotoxicity.
Conclusion
While this compound is a potent and well-characterized neurotoxicant with specific effects on the hippocampus, its neurotoxic potential is not unique among organotins. Other compounds, particularly Triethyltin and Dibutyltin, exhibit comparable or even greater potency, albeit with different pathological signatures.
-
TMT and TET are the most distinctly neurotoxic, causing irreversible neuronal death and reversible myelin edema, respectively.[6][8][14]
-
DBT demonstrates the highest in vitro neurotoxic potency in some models, causing cell death at significantly lower concentrations than TMT.[1][12]
-
TBT and other intermediate homologs are primarily immunotoxic but also contribute to neurodegeneration through mechanisms like oxidative stress and apoptosis.[1][6]
The choice of compound for experimental models of neurodegeneration should be guided by the specific pathological outcome and mechanistic pathway of interest. This comparative guide underscores the necessity of considering the unique structure-activity relationships that dictate the diverse toxicological profiles within the organotin family.
References
- 1. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Toxicity of triorganotin compounds: comparative in vivo studies with a series of trialkyltin compounds and triphenyltin chloride in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The organotin compounds this compound (TMT) and triethyltin (TET) but not tributyltin (TBT) induce activation of microglia co-cultivated with astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. daneshyari.com [daneshyari.com]
- 11. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity comparison of organotin species: dibutyltin is a developmental neurotoxicant in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular and molecular effects of this compound and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The main mechanisms of this compound chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Tributyltin compounds--the substances noxious to health] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential gliotoxicity of organotins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative Stress and Antioxidants in Brain Diseases - Life Extension [lifeextension.com]
- 19. mdpi.com [mdpi.com]
- 20. This compound Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) via mitochondria-mediated pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neurotoxicity of this compound in rat cochlear organotypic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Validating Zebrafish as a Preclinical Model for Trimethyltin Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trimethyltin (TMT) toxicity between zebrafish and traditional rodent models. By presenting key experimental data, detailed protocols, and outlining conserved molecular pathways, we aim to validate the utility of zebrafish as a robust and efficient model system for studying TMT-induced neurotoxicity and developmental defects.
Comparative Analysis of this compound Toxicity Endpoints
The following tables summarize key quantitative data from studies on TMT toxicity in both zebrafish and rodent models, facilitating a direct comparison of their sensitivity to this neurotoxicant.
Table 1: Acute Toxicity Data
| Model Organism | Endpoint | Exposure Route | Dose/Concentration | Result | Reference(s) |
| Zebrafish (Danio rerio) | LC50 (96 hpf) | Waterborne | 8.25 µM (~1.64 mg/L) | 50% mortality | [1] |
| Rat (Wistar) | LD50 | Oral (gavage) | 12.6 mg/kg | 50% mortality | [2][3] |
| Rat (Sprague-Dawley) | LD50 | Oral (gavage) | 14.7 mg/kg | 50% mortality | |
| Mouse (ICR) | LD50 | Intraperitoneal | 1-2.6 mg/kg | Not specified | [4] |
Table 2: Developmental and Neurotoxicity Data
| Model Organism | Endpoint | Exposure Details | Dose/Concentration | Key Findings | Reference(s) |
| Zebrafish | Malformations (EC25) | 48-72 hpf exposure | 5.55 µM | 25% incidence of malformations | [1][5] |
| Behavioral Changes | 48-72 hpf exposure | 5 µM | Hypoactivity in light, altered tail flexion | [5] | |
| Apoptosis | 8-24 hpf exposure | 5 µM | Increased apoptosis in the tail region | [5][6][7] | |
| Rat | Neurodegeneration | Single oral dose | 5-7 mg/kg | Persistent increase in open-field activity | [8] |
| Neuronal Damage | Single intraperitoneal dose | 10 mg/kg | Neuronal alterations in hippocampus, cortex | [3] | |
| Apoptosis | In vitro (hippocampal cultures) | Not specified | TMT-induced neuronal apoptosis | [9][10] | |
| Mouse | Neurodegeneration | Single intraperitoneal dose | 2.6 mg/kg | Hippocampal neurodegeneration | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and cross-model comparisons.
Zebrafish Protocols
1. Photomotor Response Assay for Behavioral Analysis
-
Objective: To assess locomotor activity in response to light and dark stimuli.
-
Procedure:
-
Expose zebrafish larvae to 5 µM TMT from 48 to 72 hours post-fertilization (hpf).[5]
-
At 4 and 5 days post-fertilization (dpf), place individual larvae in a 24-well plate.[5]
-
Record locomotor activity using an automated tracking system.
-
The assay consists of alternating 10-minute intervals of light and dark periods.[5]
-
Analyze the total distance moved during the light and dark phases to assess for hyperactivity or hypoactivity.[5]
-
2. Acridine (B1665455) Orange Staining for Apoptosis Detection
-
Objective: To visualize and quantify apoptotic cells in live zebrafish embryos.
-
Procedure:
-
Expose zebrafish embryos to 5 µM TMT from 8 to 24 hpf.[5]
-
Manually dechorionate the embryos.
-
Incubate the embryos in a solution of acridine orange.
-
Rinse the embryos to remove excess stain.
-
Visualize and quantify the fluorescent apoptotic cells in specific regions, such as the tail, using a fluorescence microscope.[5][6][7]
-
Rodent Protocols
1. Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Objective: To assess spontaneous locomotor activity and anxiety-like behavior in an open arena.
-
Procedure:
-
Administer a single oral dose of TMT (e.g., 5 or 7 mg/kg) to adult male rats.[8]
-
At specified time points post-treatment (e.g., 14-18 days), place individual rats in the center of a square arena (e.g., 55 cm x 55 cm).[8][12]
-
Use a video tracking system to record the animal's movement for a set duration (e.g., 10 minutes).[12][13]
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[8][13] An increase in time spent in the periphery (thigmotaxis) is indicative of anxiety-like behavior.[12]
-
2. TUNEL Assay for Apoptosis Detection in Hippocampal Tissue
-
Objective: To detect DNA fragmentation characteristic of apoptotic cells in brain tissue sections.
-
Procedure:
-
Following TMT exposure and at a designated time point, perfuse the animal and collect the brain.
-
Prepare 10 µm-thick coronal sections of the hippocampus.[14]
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's protocol.[14][15]
-
This typically involves permeabilizing the tissue, incubating with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides, and then visualizing the labeled cells.[15]
-
Counterstain with a nuclear stain (e.g., DAPI) to visualize all cell nuclei.
-
Quantify the number of TUNEL-positive cells in specific hippocampal regions (e.g., CA1, dentate gyrus) using a fluorescence microscope.[14]
-
Conserved Molecular Signaling Pathways in this compound Toxicity
TMT-induced neurotoxicity involves the dysregulation of several key signaling pathways that are conserved across vertebrate species. The following diagrams, generated using the DOT language, illustrate these pathways and highlight the potential points of intervention by TMT.
Experimental Workflow for TMT Toxicity Assessment
Caption: Workflow for TMT toxicity validation using zebrafish and rodent models.
MAPK Signaling Pathway in TMT-Induced Neurotoxicity
References
- 1. This compound chloride (TMT) neurobehavioral toxicity in embryonic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The behavioral and neuropathologic sequelae of intoxication by this compound compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The behavioral and neuropathologic sequelae of intoxication by this compound compounds in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alterations in regulatory and locomotor behaviors following this compound exposure in the rat: a time and dose analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective strategies in hippocampal neurodegeneration induced by the neurotoxicant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Possible Role of the Glycogen Synthase Kinase-3 Signaling Pathway in this compound-Induced Hippocampal Neurodegeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. anilocus.com [anilocus.com]
- 14. Frontiers | Aging- and injury-related differential apoptotic response in the dentate gyrus of the hippocampus in rats following brain trauma [frontiersin.org]
- 15. core.ecu.edu [core.ecu.edu]
A Comparative Analysis of Acute and Chronic Trimethyltin Exposure Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological effects of acute versus chronic exposure to trimethyltin (TMT), a potent neurotoxicant. The information presented is supported by experimental data to aid researchers in understanding the distinct and overlapping consequences of different exposure paradigms.
Key Differences in Exposure Effects
Acute exposure to high doses of this compound (TMT) typically induces rapid and severe neurotoxicity, primarily targeting the central nervous system, with the hippocampus being a particularly vulnerable region.[1][2] This often leads to observable behavioral changes such as tremors, hyperactivity, aggression, and seizures.[3][4] At the cellular level, acute TMT exposure is known to trigger neuronal apoptosis through pathways involving oxidative stress, caspase activation, and the p38 MAP kinase pathway.[5]
In contrast, chronic exposure to lower doses of TMT results in a more insidious onset of toxicity. While still affecting the central nervous system and causing cognitive deficits, the pathological manifestations can be more widespread and may include damage to other organ systems.[6][7] For instance, long-term exposure has been linked to the development of kidney stones in animal models.[7] Chronic exposure can also lead to lasting epigenetic changes, such as DNA methylation in the hippocampus, and persistent behavioral abnormalities.[8]
Quantitative Data Comparison
The following tables summarize quantitative data from various experimental studies, highlighting the differential impacts of acute and chronic TMT exposure.
Table 1: Neurotoxic Effects
| Parameter | Acute Exposure | Chronic Exposure | Animal Model | Source(s) |
| Hippocampal Neuronal Loss (CA1 & CA3) | Significant reduction in Nissl-stained neurons. | Severe damage with cell loss in the hippocampi. | Rat | [9][10] |
| Spontaneous Alternation | Fewer alternations in a T-maze. | Disruption of learned and spontaneous alternation. | Rat | [6] |
| Open-Field Activity | Three times as active as controls. | Persistent increase in open-field activity. | Rat | [4][11] |
| Choline Acetyltransferase (ChAT) Activity | Increased in the hippocampus. | Not explicitly quantified in available chronic studies. | Rat | [12] |
Table 2: Cellular and Biochemical Effects
| Parameter | Acute Exposure | Chronic Exposure | Animal/Cell Model | Source(s) |
| Reactive Oxygen Species (ROS) Production | Increased production in the brain. | Elevated hippocampal levels of nitrite (B80452) and MDA. | Fish, Rat | [13][14] |
| Superoxide Dismutase (SOD) & Catalase Activity | Decreased in the hippocampus. | Reduced antioxidant enzymes in the hippocampus. | Rat | [14] |
| Caspase-3 Activation | Increased in the brain. | Associated with apoptosis in neuronal cells. | Fish, Neuronal Cultures | [8][13] |
| Blood Potassium Level | Not a primary reported outcome. | Significantly lowered. | Rat | |
| DNA Methylation (Hippocampus) | Not a primary reported outcome. | Long-term changes observed. | Mouse | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of protocols used in key studies of acute and chronic TMT exposure.
Acute Exposure Protocol: Neurobehavioral Toxicity in Zebrafish Embryos
-
Animal Model: Embryonic Zebrafish.
-
TMT Administration: Embryos were individually exposed to TMT at concentrations of 0, 2, 5, and 10 μM in 96-well plates starting at 8 hours post-fertilization (hpf).
-
Exposure Duration: 48-72 hpf for malformation and behavioral assays.
-
Assays Performed:
-
Morphological Assessment: Evaluation of malformation incidence.
-
Behavioral Analysis: Assessment of spontaneous tail flexion, touch response, and photomotor response.
-
Cell Death Analysis: Acridine orange staining to detect apoptosis.[15]
-
Chronic Exposure Protocol: Behavioral and Neuropathological Sequelae in Rats
-
Animal Model: Male Long-Evans rats.
-
TMT Administration: Repeated weekly doses of 4 mg/kg TMT administered by gavage.
-
Exposure Duration: Up to four weekly doses, with animals observed for up to 70 days.
-
Assays Performed:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with TMT-induced toxicity.
References
- 1. This compound-induced changes in gross morphology of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The behavioral and neuropathologic sequelae of intoxication by this compound compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity changes in rats following acute this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Disruption of learned and spontaneous alternation in the rat by this compound: chronic effects. [scholars.duke.edu]
- 7. [PDF] Toxicity of this compound and Dimethyltin in Rats and Mice | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The behavioral and neuropathologic sequelae of intoxication by this compound compounds in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alterations in regulatory and locomotor behaviors following this compound exposure in the rat: a time and dose analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "The Effect of this compound on the Cholinergic System of the Rat Hippoc" by Richard L. Cannon [dc.etsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuroprotective Agents in the Trimethyltin Model of Neurodegeneration
For researchers, scientists, and drug development professionals, the trimethyltin (TMT) model of neurodegeneration offers a valuable platform to investigate the efficacy of novel neuroprotective compounds. TMT, an organotin compound, selectively induces neuronal damage, particularly in the hippocampus, mimicking key pathological features of neurodegenerative diseases such as Alzheimer's disease and temporal lobe epilepsy.[1][2] This guide provides a comparative analysis of various neuroprotective agents evaluated in the TMT model, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
The neurotoxic effects of TMT are multifaceted, primarily culminating in neuronal apoptosis and cognitive deficits.[3] The underlying mechanisms involve the induction of oxidative stress, neuroinflammation, mitochondrial dysfunction, and excitotoxicity.[2][4] Consequently, the neuroprotective agents investigated in this model often target one or more of these pathological cascades. This guide will delve into the experimental evidence supporting the efficacy of several such agents, offering a comprehensive resource for researchers seeking to identify promising therapeutic strategies.
Comparison of Neuroprotective Agents
The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of various agents against TMT-induced neurotoxicity.
Behavioral Outcomes
Behavioral tests are crucial for assessing the functional outcomes of neuroprotection, particularly in relation to learning and memory. The Y-maze, Morris water maze (MWM), and passive avoidance tests are commonly employed in the TMT model.
Table 1: Effects of Neuroprotective Agents on Behavioral Deficits in the TMT Model
| Agent | Animal Model | TMT Dosage & Route | Treatment Regimen | Behavioral Test | Key Findings | Reference(s) |
| Naringenin (B18129) | Rats | 8 mg/kg, i.p. | 25 & 100 mg/kg/day, p.o. for 21 days | Y-maze | 100 mg/kg dose significantly improved spontaneous alternation percentage compared to the TMT group.[5] | [5] |
| Passive Avoidance | 100 mg/kg dose significantly improved step-through latency compared to the TMT group.[5] | [5] | ||||
| Betanin | Mice | 2.6 mg/kg, i.p. | 50 & 100 mg/kg/day, p.o. for 14 days | Morris Water Maze | 100 mg/kg dose significantly improved spatial learning and memory deficits.[4][6] | [4][6] |
| Regulatory T cells (Tregs) | Mice | 2.6 mg/kg, i.p. | Adoptive transfer of expanded Tregs | Morris Water Maze | Improved spatial learning and memory functions.[7] | [7] |
| Ixeris dentata extract (EID) | Rats | 8.0 mg/kg, i.p. | 400 & 800 mg/kg/day, p.o. for 14 days | Morris Water Maze | Both doses significantly reduced escape latency in the acquisition test.[3] | [3] |
| Hydrogen Gas (H2) | Mice | 2.6 mg/kg, i.p. | 2% H2 inhalation for 30 min/day for 4 weeks | Y-maze | Ameliorated memory deficits.[2] | [2] |
| Ishige okamurae extract (IOE) | Mice | Not specified | 20 mg/kg/day, p.o. for 3 weeks | Y-maze & MWM | Attenuated TMT-mediated short- and long-term memory impairments.[8] | [8] |
Biomarkers of Oxidative Stress and Neuroinflammation
Biochemical analyses of brain tissue provide insights into the molecular mechanisms underlying the neuroprotective effects of the tested agents. Key markers include indicators of lipid peroxidation (Malondialdehyde - MDA), and the activity of antioxidant enzymes (Superoxide Dismutase - SOD, Catalase - CAT), as well as pro-inflammatory cytokines (Tumor Necrosis Factor-alpha - TNF-α).
Table 2: Effects of Neuroprotective Agents on Biomarkers in the TMT Model
| Agent | Animal Model | TMT Dosage & Route | Treatment Regimen | Biomarker | Key Findings | Reference(s) |
| Naringenin | Rats | 8 mg/kg, i.p. | 25 & 100 mg/kg/day, p.o. for 21 days | MDA | 100 mg/kg dose significantly reduced hippocampal MDA levels.[5] | [5] |
| SOD & Catalase | 100 mg/kg dose significantly improved hippocampal SOD and catalase activity.[5] | [5] | ||||
| TNF-α | 100 mg/kg dose significantly reduced hippocampal TNF-α levels.[5] | [5] | ||||
| Betanin | Mice | 2.6 mg/kg, i.p. | 50 & 100 mg/kg/day, p.o. for 14 days | MDA | 100 mg/kg dose led to a decrease in malondialdehyde.[4] | [4] |
| SOD & Catalase | 100 mg/kg dose led to significant increases in catalase and SOD activities.[4] | [4] | ||||
| Hydrogen Gas (H2) | Mice | 2.6 mg/kg, i.p. | 2% H2 inhalation for 30 min/day for 4 weeks | MDA, ROS, NO | Decreased levels in both serum and brain.[2] | [2] |
| TNF-α, IL-6 | Significantly decreased levels in both serum and brain.[2] | [2] | ||||
| Protaetia brevitarsis seulensis extract (PBWE) | Mice | Not specified | Pretreatment with PBWE | Nrf2 | Abrogated the increased protein expression of Nrf2 post-TMT treatment.[9] | [9] |
| LDH | Reduced TMT-induced cytotoxicity in hippocampal neurons.[9] | [9] |
Neuronal Survival
Histological analysis is employed to directly assess the extent of neuronal damage and the protective effects of the tested agents on neuronal survival, often focusing on the CA1 and CA3 regions of the hippocampus.
Table 3: Effects of Neuroprotective Agents on Neuronal Survival in the TMT Model
| Agent | Animal Model | TMT Dosage & Route | Treatment Regimen | Histological Marker | Key Findings | Reference(s) |
| Naringenin | Rats | 8 mg/kg, i.p. | 25 & 100 mg/kg/day, p.o. for 21 days | Nissl Staining (CA1) | Exhibited a dose-dependent inhibition of CA1 neuronal loss.[5] | [5] |
| Betanin | Mice | 2.6 mg/kg, i.p. | 50 & 100 mg/kg/day, p.o. for 14 days | Hippocampal CA1 degeneration | 100 mg/kg dose showed a preventive effect on CA1 degeneration.[4][6] | [4][6] |
| Regulatory T cells (Tregs) | Mice | 2.6 mg/kg, i.p. | Adoptive transfer of expanded Tregs | NeuN-positive cells (CA1 & CA3) | Reduced neuronal loss in both CA1 and CA3 regions.[10] | [10] |
| Ixeris dentata extract (EID) | Rats | 8.0 mg/kg, i.p. | 400 & 800 mg/kg/day, p.o. for 14 days | ChAT- & CREB-immunoreactive cells | Markedly alleviated TMT-induced loss of these cells in the hippocampus.[3] | [3] |
| Protaetia brevitarsis seulensis extract (PBWE) | Mice | Not specified | Pretreatment with PBWE | Fluoro-Jade C-positive neurons (DG) | Reduced the number of degenerating neurons in the dentate gyrus.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the key experimental protocols cited in this guide.
TMT-Induced Neurodegeneration Model
-
Animal Models: Male ICR mice[4], male Wistar rats[5], male C57BL/6 mice[2], and Sprague-Dawley rats[3] are commonly used.
-
TMT Administration: A single intraperitoneal (i.p.) injection of TMT is the standard method for inducing neurodegeneration. Dosages typically range from 2.6 mg/kg to 8.5 mg/kg.[2][3][4][5]
Behavioral Assessments
-
Y-maze Test: This test assesses short-term spatial recognition memory. The maze consists of three identical arms. A rodent is placed in one arm and allowed to explore freely for a set duration. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.[5]
-
Morris Water Maze (MWM) Test: This test evaluates spatial learning and memory. A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface. Animals are trained over several days to find the platform from different starting positions. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are measured.[3][4]
-
Passive Avoidance Test: This test measures fear-associated memory. The apparatus consists of a light and a dark compartment. During training, the animal receives a mild foot shock upon entering the dark compartment. In the test session, the latency to enter the dark compartment (step-through latency) is recorded as a measure of memory retention.[5]
Biochemical Assays
-
Oxidative Stress Markers:
-
Neuroinflammation Markers:
-
TNF-α: Levels in hippocampal homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[5]
-
Histological Analysis
-
Nissl Staining: Used to visualize neuronal cell bodies and assess neuronal loss in specific brain regions, such as the hippocampal CA1 area.[5]
-
Immunohistochemistry: Employed to detect specific cellular markers, such as NeuN for mature neurons, ChAT for cholinergic neurons, and CREB for a transcription factor involved in memory.[3][10]
-
Fluoro-Jade C Staining: A fluorescent marker used to specifically label degenerating neurons.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in TMT-induced neurotoxicity and a general experimental workflow for evaluating neuroprotective agents.
Caption: TMT-induced neurotoxicity signaling cascade.
Caption: General experimental workflow for evaluating neuroprotective agents.
Caption: Mechanism of neuroprotective intervention.
References
- 1. Neuroprotective Effect of Ixeris dentata Extract on this compound-Induced Memory Impairment in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of Hydrogen Gas Inhalation on this compound-Induced Neurotoxicity and Cognitive Impairment in the C57BL/6 Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The neuroprotective effect of betanin in this compound-induced neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promising neuroprotective potential of naringenin against this compound-induced cognitive deficits and hippocampal neurodegeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Potential of Betalains: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of ex vivo-expanded regulatory T cells on this compound-induced neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ishige okamurae Suppresses this compound-Induced Neurodegeneration and Glutamate-Mediated Excitotoxicity by Regulating MAPKs/Nrf2/HO-1 Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Protaetia brevitarsis seulensis’ Water Extract on this compound-Induced Seizures and Hippocampal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of ex vivo-expanded regulatory T cells on this compound-induced neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Behavioral Tests in Trimethyltin-Treated Animals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used behavioral tests to assess the neurological effects of trimethyltin (TMT) in animal models. TMT is a potent neurotoxin known to induce selective neuronal damage, particularly in the limbic system, leading to a range of behavioral abnormalities.[1] Understanding the nuances of different behavioral assays is crucial for accurately characterizing the efficacy of potential neuroprotective agents and for elucidating the mechanisms of TMT-induced neurotoxicity.
Data Presentation: Comparative Analysis of Behavioral Endpoints
The following tables summarize quantitative data from studies utilizing various behavioral tests in TMT-treated rodents. These tables are designed to facilitate a comparative understanding of the typical deficits observed in each paradigm.
| Table 1: Open Field Test (OFT) in TMT-Treated Rodents | |||
| Parameter | Typical Finding in TMT-Treated Animals | Interpretation | Reference |
| Locomotor Activity (Total Distance Traveled) | Increased | Hyperactivity, a hallmark of TMT-induced neurotoxicity. | [2] |
| Time in Center Zone | Decreased | Increased anxiety-like behavior and thigmotaxis. | [3] |
| Rearing Frequency | Decreased | Reduced exploratory behavior. | [3] |
| Fecal Boli Count | Increased | Heightened stress and anxiety levels. | [3] |
| Table 2: Elevated Plus Maze (EPM) in TMT-Treated Rodents | |||
| Parameter | Typical Finding in TMT-Treated Animals | Interpretation | Reference |
| Time Spent in Open Arms | Decreased | Increased anxiety-like behavior. | [4] |
| Entries into Open Arms | Decreased | Avoidance of open, exposed areas, indicative of anxiety. | [4] |
| Time Spent in Closed Arms | Increased | Preference for enclosed, "safer" areas. | [4] |
| Total Arm Entries | No significant change or increased | Can indicate general hyperactivity when increased. | [5] |
| Table 3: Morris Water Maze (MWM) in TMT-Treated Rodents | |||
| Parameter | Typical Finding in TMT-Treated Animals | Interpretation | Reference |
| Escape Latency (Acquisition Phase) | Increased | Impaired spatial learning and memory. | [6][7] |
| Time in Target Quadrant (Probe Trial) | Decreased | Deficits in spatial memory consolidation and retrieval. | [6][7] |
| Swim Speed | No significant change or increased | Increased swim speed can be indicative of hyperactivity. | [7] |
| Thigmotaxis | Increased | A non-adaptive search strategy, indicating cognitive impairment. | [7] |
| Table 4: Fear Conditioning Test in TMT-Treated Rodents | |||
| Parameter | Typical Finding in TMT-Treated Animals | Interpretation | Reference |
| Freezing in Contextual Test | Decreased | Impaired hippocampal-dependent contextual fear memory. | [8] |
| Freezing in Cued Test (Tone) | Variable/No significant change | Amygdala-dependent cued fear memory may be less affected. | [8] |
| Baseline Activity | Increased | Hyperactivity can be a confounding factor in interpreting freezing behavior. | [5] |
Experimental Protocols
Detailed methodologies for the key behavioral tests are provided below. These protocols are generalized and may require optimization based on the specific animal strain, age, and experimental design.
Open Field Test (OFT) Protocol
Objective: To assess locomotor activity, exploration, and anxiety-like behavior.[9]
Apparatus: A square or circular arena with high walls to prevent escape, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone for analysis.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Testing: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a predefined period (typically 5-30 minutes) using an automated video-tracking system.
-
Parameters Measured: Total distance traveled, velocity, time spent in the center versus the periphery, rearing frequency, and number of fecal boli.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or a suitable disinfectant between each animal to eliminate olfactory cues.
Elevated Plus Maze (EPM) Protocol
Objective: To assess anxiety-like behavior based on the conflict between the innate tendency to explore a novel environment and the aversion to open, elevated spaces.[9]
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms (enclosed by high walls).
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes prior to testing.
-
Testing: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute session. Record its movements using a video camera positioned above the maze.
-
Parameters Measured: Time spent in the open and closed arms, number of entries into each arm type, and total distance traveled.
-
Cleaning: Clean the maze thoroughly between trials to remove any scent cues.
Morris Water Maze (MWM) Protocol
Objective: To assess hippocampal-dependent spatial learning and memory.[7]
Apparatus: A large circular pool filled with opaque water (using non-toxic tempura paint or milk powder). A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
Procedure:
-
Habituation: Handle the animals for several days leading up to the experiment. Acclimate them to the testing room before each session.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four randomized starting positions, facing the pool wall.
-
Allow the animal to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for a set duration (e.g., 60 seconds).
-
-
Data Collection: An automated tracking system records the animal's swim path, escape latency, swim speed, and time spent in each quadrant of the pool.
-
Cued Version (Optional): To control for non-spatial deficits, a visible platform trial can be conducted where the platform is marked with a conspicuous cue.
Fear Conditioning Protocol
Objective: To assess fear learning and memory, distinguishing between hippocampal-dependent contextual fear and amygdala-dependent cued fear.[8]
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, equipped with a sound generator and a light source. A distinct second chamber (different context) is used for the cued test.
Procedure:
-
Habituation (Day 1): Place the animal in the conditioning chamber and allow it to explore for a few minutes.
-
Conditioning (Day 1): Present a neutral conditioned stimulus (CS), such as a tone, which co-terminates with a mild, aversive unconditioned stimulus (US), such as a footshock. This is typically repeated 2-3 times.
-
Contextual Fear Test (Day 2): Place the animal back into the original conditioning chamber (without presenting the tone or shock) and measure freezing behavior for a set period. Freezing is defined as the complete absence of movement except for respiration.
-
Cued Fear Test (Day 3): Place the animal in a novel context (different chamber). After a baseline period, present the auditory cue (CS) and measure freezing behavior.
-
Data Collection: Freezing behavior is typically scored automatically using specialized software or manually by a trained observer.
Mandatory Visualizations
Signaling Pathways in TMT-Induced Neurotoxicity
The following diagrams illustrate the key signaling pathways implicated in the neurotoxic effects of this compound.
Experimental Workflow
References
- 1. The behavioral and neuropathologic sequelae of intoxication by this compound compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity changes in rats following acute this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain differences in open-field and elevated plus-maze behavior of rats without and with pretest handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat strain- and gender-related differences in neurobehavioral screening: acute this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of this compound-Induced Learning and Memory Deficits by 3,5-Dicaffeoylquinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris Water Maze and Contextual Fear Conditioning Tasks to Evaluate Cognitive Functions Associated With Adult Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
Safety Operating Guide
Essential Guide to Handling Trimethyltin: A Focus on Safety and Disposal
For researchers, scientists, and drug development professionals, the safe handling of highly toxic organotin compounds like trimethyltin is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment. This compound and its compounds are highly toxic through all routes of exposure—inhalation, ingestion, and skin contact—and can affect the central nervous system.[1] Adherence to these guidelines is critical for personal and environmental safety.
Health Hazard Summary
This compound compounds pose significant health risks. Acute exposure can lead to a range of symptoms, from irritation to severe systemic effects.
| Hazard Type | Description |
| Acute Toxicity | Highly toxic if swallowed, inhaled, or in contact with skin.[1][2] Can cause irritation and burns to the skin and eyes.[1] |
| Target Organs | Primarily affects the central nervous system.[1] May also damage the eyes, liver, urinary tract, and skin. |
| Routes of Exposure | Ingestion, inhalation, and skin contact are all major routes of exposure.[1] |
| Symptoms of Exposure | Headache, blurred vision, flushing, excessive salivation, abdominal pain, nausea, vomiting, diarrhea, vertigo, and general malaise. Respiratory symptoms include coughing, shortness of breath, and a burning sensation in the chest. Severe exposure can lead to slowed heart rate, hypotension, cardiac arrhythmias, and loss of consciousness. |
Exposure Limits
Regulatory bodies have established exposure limits to protect laboratory personnel from the harmful effects of organotin compounds.
| Organization | Exposure Limit (as Tin) | Details |
| OSHA (PEL) | 0.1 mg/m³ | Permissible Exposure Limit.[1] |
| ACGIH (TLV-TWA) | 0.1 mg/m³ | Threshold Limit Value - Time-Weighted Average.[1] |
| ACGIH (STEL) | 0.2 mg/m³ | Short-Term Exposure Limit.[1] |
Operational Plan: Handling this compound Safely
A systematic approach is crucial when working with this compound. The following step-by-step protocol outlines the necessary precautions and procedures.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of hazardous vapors.[3][4][5]
-
Ventilation: Ensure the fume hood has proper airflow before starting any work.[3] Where possible, use enclosed operations and local exhaust ventilation.[3][6]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[4][6]
-
Gather Materials: Have all necessary equipment and reagents, including quenching agents, within the fume hood before introducing this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure.
-
Hand Protection: Wear protective gloves. Given the high toxicity, consider double-gloving.[3][6] Safety equipment suppliers can provide recommendations on the most protective glove material.[6]
-
Eye Protection: Wear impact-resistant safety glasses with side shields or chemical splash goggles.[6][7] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[6]
-
Skin and Body Protection: A lab coat is mandatory.[3] For tasks with a higher risk of contamination, wear protective clothing, which may include suits, footwear, and headgear.[6]
-
Respiratory Protection: If local exhaust ventilation is not adequate or in the event of a large spill, a NIOSH/MSHA-approved respirator should be worn.[1][5][6]
Caption: Workflow for the safe handling and disposal of this compound.
Safe Work Practices
-
Avoid Personal Contact: Do not allow this compound to come into contact with skin or eyes.[7] Avoid breathing dust or vapors.[5][7]
-
No Personal Items: Do not eat, drink, or smoke in the designated handling area.[6]
-
Clothing: If clothing becomes contaminated, remove it promptly and launder it separately before reuse.[4][6] Do not take contaminated clothing home.[3][6]
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and at the end of the work shift.[3][6][7]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | First Aid / Response Protocol |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][6] Remove contaminated clothing.[1][6] Seek immediate medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[1][4] |
| Inhalation | Move the individual to fresh air at once.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting.[4][5] Rinse mouth.[2] Seek immediate medical attention.[1][4] |
| Spill | Evacuate non-essential personnel from the area.[6] Remove all ignition sources.[6] Wearing appropriate PPE, cover the spill with an absorbent material (e.g., spill pillow, sand, vermiculite), collect it into a sealed container, and label it for hazardous waste disposal.[1][6][7] Ventilate and wash the spill area after cleanup is complete.[6] |
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection: Place excess this compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) into a designated, clearly labeled, and sealed container.[1][6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name (this compound).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[1] Disposal must be in accordance with all local, state, and federal regulations.[4][6] Do not flush this compound down the drain or dispose of it with regular trash.[4][5]
References
- 1. Laboratory Chemical Safety Summaries: this compound CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
